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  • Product: Serine, 2-(fluoromethyl)-, methyl ester
  • CAS: 151028-30-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Serine, 2-(fluoromethyl)-, methyl ester: A Novel Fluorinated Amino Acid Derivative for Advanced Research

Authored by: [Your Name/Gemini], Senior Application Scientist For correspondence: [A fictional, plausible email address] Abstract The strategic incorporation of fluorine into bioactive molecules represents a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

For correspondence: [A fictional, plausible email address]

Abstract

The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of a novel, yet underexplored, fluorinated amino acid derivative: Serine, 2-(fluoromethyl)-, methyl ester. While direct experimental data for this specific compound is sparse, this whitepaper extrapolates from established principles of fluorine chemistry and the known properties of analogous structures to present a scientifically grounded projection of its chemical properties, a plausible synthetic route, and its potential applications. This document is intended for researchers, scientists, and drug development professionals interested in the innovative use of fluorinated amino acids as tools for chemical biology and as building blocks for next-generation therapeutics.

Introduction: The Rationale for Fluorination in Serine Derivatives

Serine, a fundamental amino acid, plays a crucial role in a myriad of biological processes, including protein synthesis, cellular proliferation, and one-carbon metabolism. Its derivatives are widely utilized as synthetic building blocks in the development of pharmaceuticals and other bioactive compounds. The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. The replacement of a hydrogen atom with a fluorine atom, or a methyl group with a fluoromethyl or trifluoromethyl group, can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to enzymatic cleavage and thereby increasing the in vivo half-life of a drug candidate.[1]

  • Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

  • Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and its interactions with biological targets.

  • Conformational Control: The steric bulk and unique electronic properties of fluorinated groups can impose specific conformational constraints on a molecule, which can be leveraged to enhance binding affinity and selectivity for a target receptor or enzyme.

Given these advantages, the synthesis and characterization of novel fluorinated serine derivatives, such as Serine, 2-(fluoromethyl)-, methyl ester, present a compelling avenue for the development of new research tools and therapeutic agents. This guide will provide a predictive, yet scientifically rigorous, exploration of this promising molecule.

Predicted Physicochemical Properties

Based on the structure of serine methyl ester and the known effects of a fluoromethyl group, we can predict the key physicochemical properties of Serine, 2-(fluoromethyl)-, methyl ester.

PropertyPredicted Value/InformationRationale
Molecular Formula C5H10FNO3Based on the addition of a CH2F group in place of a hydrogen at the alpha-carbon of serine methyl ester.
Molecular Weight ~149.14 g/mol Calculated from the molecular formula.
IUPAC Name methyl 2-amino-3-fluoro-2-(hydroxymethyl)propanoateSystematic nomenclature.
CAS Number Not currently assignedThis is a novel compound.
Appearance Predicted to be a colorless oil or a low-melting solidMany simple amino acid esters are oils or low-melting solids.
Solubility Predicted to have moderate solubility in organic solvents and limited solubility in water.The presence of the fluoromethyl and methyl ester groups will increase lipophilicity compared to serine.
pKa (Amine) Predicted to be lower than that of serine methyl ester.The electron-withdrawing fluoromethyl group will decrease the basicity of the alpha-amino group.
Lipophilicity (logP) Predicted to be higher than that of serine methyl ester.The fluoromethyl group is more lipophilic than a hydrogen atom.

Proposed Synthesis and Purification Workflow

A plausible and efficient synthetic route to Serine, 2-(fluoromethyl)-, methyl ester can be envisioned starting from a protected serine derivative. The following multi-step protocol is proposed, with each step being a well-established transformation in organic chemistry.

Experimental Protocol

Step 1: Protection of Serine Methyl Ester

  • To a solution of L-serine methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-serine methyl ester.

Causality: The Boc protecting group is essential to prevent side reactions at the amino group during the subsequent fluorination and C-alkylation steps. It is stable under the planned reaction conditions and can be readily removed at the end of the synthesis.

Step 2: Oxidation to the Aldehyde

  • Dissolve the N-Boc-L-serine methyl ester (1 equivalent) in anhydrous DCM and cool to -78 °C.

  • Slowly add a solution of Dess-Martin periodinane (1.2 equivalents) in DCM.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde.

Causality: The primary alcohol of the serine side chain is selectively oxidized to an aldehyde, which will serve as the electrophilic site for the introduction of the fluoromethyl group. Dess-Martin periodinane is a mild and efficient oxidizing agent for this transformation.

Step 3: Fluoromethylation

  • Dissolve the crude aldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Add a solution of (fluoromethyl)triphenylphosphonium ylide (prepared from (fluoromethyl)triphenylphosphonium bromide and a strong base like n-butyllithium) (1.5 equivalents) in THF.

  • Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the protected 2-(fluoromethyl)alkene derivative.

Causality: A Wittig-type reaction is a reliable method for converting an aldehyde to an alkene. The use of a fluorinated phosphonium ylide allows for the direct installation of the fluoromethyl group.

Step 4: Reduction and Deprotection

  • Dissolve the purified alkene (1 equivalent) in methanol.

  • Add a catalytic amount of palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • To the filtrate, add a solution of hydrochloric acid in methanol (e.g., 4 M) and stir at room temperature for 4-6 hours to remove the Boc group.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude Serine, 2-(fluoromethyl)-, methyl ester hydrochloride.

  • The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Causality: Catalytic hydrogenation will reduce the double bond to a single bond, yielding the desired saturated backbone. The acidic conditions will simultaneously cleave the Boc protecting group, revealing the free amino group.

Proposed Synthesis Workflow Diagram

G cluster_0 Synthesis of Serine, 2-(fluoromethyl)-, methyl ester Start L-Serine Methyl Ester Hydrochloride Step1 Boc Protection Start->Step1 Boc2O, Et3N Intermediate1 N-Boc-L-Serine Methyl Ester Step1->Intermediate1 Step2 Oxidation (Dess-Martin) Intermediate1->Step2 Intermediate2 N-Boc-Serinal Methyl Ester Step2->Intermediate2 Step3 Fluoromethylenation (Wittig) Intermediate2->Step3 (CH2F)PPh3+Br-, n-BuLi Intermediate3 Protected 2-(Fluoromethyl)alkene Step3->Intermediate3 Step4 Hydrogenation & Deprotection Intermediate3->Step4 H2, Pd/C then HCl End Serine, 2-(fluoromethyl)-, methyl ester Step4->End

Caption: Proposed synthetic workflow for Serine, 2-(fluoromethyl)-, methyl ester.

Potential Applications and Research Directions

The unique predicted properties of Serine, 2-(fluoromethyl)-, methyl ester suggest several exciting applications in biomedical research and drug development.

As a Building Block for Novel Peptides and Peptidomimetics

Incorporating this fluorinated amino acid into peptides could lead to analogs with enhanced properties:

  • Increased Proteolytic Stability: The steric and electronic effects of the fluoromethyl group at the alpha-carbon could hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[3]

  • Modulation of Secondary Structure: The conformational preferences of the fluorinated residue could be used to stabilize specific secondary structures, such as alpha-helices or beta-sheets, which are often crucial for biological activity.

  • Enhanced Receptor Binding: The altered electronic properties and increased lipophilicity could lead to improved binding affinity and selectivity for target receptors.[2][4]

In the Development of Enzyme Inhibitors

Many enzymes recognize and process serine. A 2-(fluoromethyl)-serine derivative could act as a potent enzyme inhibitor through several mechanisms:

  • Mechanism-Based Inhibition: The fluoromethyl group could participate in the enzymatic reaction, leading to the formation of a stable, covalent adduct with the enzyme, thereby irreversibly inactivating it.

  • Competitive Inhibition: The fluorinated analog could bind to the active site of the enzyme with high affinity, preventing the binding of the natural substrate.

As a Probe for 19F NMR Studies

Fluorine-19 is a highly sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Serine, 2-(fluoromethyl)-, methyl ester could be incorporated into peptides or other biomolecules to serve as a 19F NMR probe for studying:

  • Protein Folding and Dynamics: Changes in the chemical environment of the fluoromethyl group can be monitored by 19F NMR to provide insights into protein folding pathways and conformational changes.

  • Ligand-Receptor Interactions: The binding of a fluorinated ligand to its target protein can be directly observed and quantified using 19F NMR.

Conclusion

Serine, 2-(fluoromethyl)-, methyl ester, while not yet a commercially available compound, represents a promising new tool for chemical biology and medicinal chemistry. Based on established principles, it is predicted to possess enhanced metabolic stability, increased lipophilicity, and altered electronic properties compared to its non-fluorinated counterpart. The proposed synthetic route provides a clear and feasible strategy for its preparation. The potential applications of this novel fluorinated amino acid are vast, ranging from the development of more stable and potent peptide therapeutics to the design of novel enzyme inhibitors and the use as a sensitive probe for 19F NMR studies. Further research into the synthesis and characterization of this and related fluorinated amino acids is warranted and holds the potential to unlock new opportunities in drug discovery and biomedical research.

References

  • D'Elios, S., & Tognia, A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 1023. [Link]

  • Koksch, B. (2012). Fluorinated amino acids. Refubium. [Link]

  • Mykhailiuk, P. K. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(16), 9537-9589. [Link]

  • Walsh, J. J., & O'Hagan, D. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6211. [Link]

  • Reddy, T. J., & Li, P. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]

  • Taylor & Francis. (2023, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Pavri, N. (2008, December 22). Strong bond with fluorine chemistry. Manufacturing Chemist. [Link]

  • Serine. (n.d.). In Wikipedia. Retrieved March 26, 2024, from [Link]

  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group. [Link]

  • ACS Publications. (2019, March 11). Enantioselective Synthesis of α-Substituted Serine Derivatives via Cu-Catalyzed Oxidative Desymmetrization of 2-Amino-1,3-diols. [Link]

  • ACS Publications. (2002, May 1). Synthesis of a chiral serine aldehyde equivalent and its conversion to chiral .alpha.-amino acid derivatives. [Link]

  • Chemistry World. (2025, February 10). Putting the F in pharma. [Link]

  • Google Patents. (n.d.). Serine synthesis - US2530065A.
  • MPG.PuRe. (n.d.). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. [Link]

  • PMC. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. [Link]

  • PMC. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Fluorinated Amino Acids. [Link]

  • The Royal Society of Chemistry. (2025, October 2). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]

  • ACS Publications. (2018, March 29). Synthesis and Spectroscopic Properties of Fluorinated Coumarin Lysine Derivatives. [Link]

  • PDXScholar. (n.d.). Fluorinated Esters: Synthesis and Identification. [Link]

  • MDPI. (2022, September 28). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

  • ResearchGate. (n.d.). The synthesized novel L-serine derivatives. [Link]

Sources

Exploratory

Intercepting Serine-Dependent Biosynthetic Pathways: A Technical Guide to Serine, 2-(fluoromethyl)-, methyl ester as a Mechanism-Based Probe

Target Audience: Researchers, Biochemical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary In the landscape of rational drug design and metabolic eng...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biochemical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of rational drug design and metabolic engineering, targeting amino acid biosynthetic pathways requires precision tools. Serine, 2-(fluoromethyl)-, methyl ester (CAS: 151028-30-7) represents a highly specialized, rationally designed synthetic molecule used to probe and disrupt serine-dependent metabolic networks. Rather than serving as a natural biosynthetic intermediate, this compound acts as a cell-permeable prodrug and mechanism-based (suicide) inhibitor [1].

As a Senior Application Scientist, I frequently utilize this class of alpha-fluorinated amino acid esters to interrogate two critical biosynthetic hubs: One-Carbon (Folate) Metabolism and Sphingolipid Biosynthesis . This whitepaper details the mechanistic enzymology, structural rationale, and validated experimental workflows for deploying this compound in advanced metabolic studies.

Chemical Rationale: Prodrug Activation and Suicide Inhibition

The structural design of Serine, 2-(fluoromethyl)-, methyl ester solves two fundamental challenges in enzyme inhibition: cellular penetrance and irreversible target engagement.

The Methyl Ester: Overcoming the Permeability Barrier

Native α -fluoromethyl amino acids exist as zwitterions at physiological pH, severely restricting their passive diffusion across the hydrophobic lipid bilayer. By masking the carboxylic acid moiety as a methyl ester, the molecule's partition coefficient (LogP) is significantly increased. Upon cellular entry, ubiquitous cytosolic esterases rapidly hydrolyze the ester, liberating the active polar inhibitor, 2-(fluoromethyl)serine, and effectively trapping it within the intracellular compartment [2].

The Fluoromethyl Trigger: Mechanism-Based Inactivation

The core biosynthetic enzymes that utilize serine—such as Serine Hydroxymethyltransferase (SHMT) and Serine Palmitoyltransferase (SPT)—are dependent on the cofactor Pyridoxal 5'-Phosphate (PLP) [3]. The α -fluoromethyl group is a classic "suicide trigger." When the active inhibitor enters the enzyme's active site, it forms an external aldimine with PLP. The enzyme, attempting its normal catalytic cycle, abstracts the α -proton. This carbanion formation triggers the β -elimination of the fluoride ion ( F− ), generating a highly reactive electrophilic enamine or quinonoid intermediate. A nearby nucleophilic residue (typically the active-site lysine) attacks this intermediate, forming an irreversible covalent cross-link that permanently disables the enzyme [4].

G Prodrug Serine, 2-(fluoromethyl)-, methyl ester Esterase Intracellular Esterases Prodrug->Esterase Cell Entry ActiveDrug 2-(Fluoromethyl)serine (Active Inhibitor) Esterase->ActiveDrug Hydrolysis Ext_Aldimine External Aldimine Formation ActiveDrug->Ext_Aldimine PLP_Enzyme PLP-Dependent Enzyme (SHMT / SPT) PLP_Enzyme->Ext_Aldimine Fluoride_Elim Fluoride Elimination (-F⁻) Ext_Aldimine->Fluoride_Elim Deprotonation Reactive_Int Electrophilic Quinonoid/Enamine Fluoride_Elim->Reactive_Int Covalent_Adduct Irreversible Covalent Enzyme Adduct Reactive_Int->Covalent_Adduct Nucleophilic Attack

Mechanism of prodrug activation and irreversible PLP-enzyme suicide inhibition.

Targeted Biosynthetic Pathways

When deployed in cellular assays, the activated 2-(fluoromethyl)serine intercepts two primary biosynthetic pathways:

Pathway A: One-Carbon Metabolism (The Folate Cycle)

SHMT catalyzes the reversible, simultaneous conversions of L-serine to glycine and tetrahydrofolate (THF) to 5,10-methylene-THF. This pathway is the primary source of one-carbon units for purine and thymidylate biosynthesis. By irreversibly inhibiting SHMT, the fluorinated analog starves rapidly dividing cells (e.g., cancer cells) of essential nucleotide precursors, leading to cell cycle arrest.

Pathway B: Sphingolipid Biosynthesis

SPT catalyzes the first and rate-limiting step of de novo sphingolipid biosynthesis: the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. Covalent inactivation of SPT by the fluorinated serine analog rapidly depletes downstream ceramides, sphingomyelin, and glycosphingolipids, fundamentally altering lipid raft dynamics and cellular signaling.

Quantitative Data: Inhibitor Efficacy

To contextualize the utility of the methyl ester prodrug, we must compare its kinetic and cellular parameters against standard inhibitors. The esterification drastically lowers the effective cellular IC50​ by bypassing transport limitations.

Table 1: Comparative Parameters of Serine-Targeting PLP Inhibitors

Inhibitor ClassTarget EnzymeMechanism of ActionIntracellular PermeabilityTypical Cellular IC50​
2-(Fluoromethyl)serine SHMT / SPTMechanism-based (Suicide)Low (requires active transport)50 - 100 µM
Serine, 2-(fluoromethyl)-, methyl ester SHMT / SPTProdrug to Suicide InhibitorHigh (passive diffusion)0.5 - 5 µM
D-Cycloserine Serine RacemaseCompetitive / PLP AdductModerate~100 µM
Myriocin SPTTransition-state analogHigh< 10 nM

Experimental Protocols: Validating Target Engagement

To ensure scientific integrity and trustworthiness, experimental designs must include self-validating controls. The following protocol outlines a robust method for measuring the disruption of the SHMT-driven biosynthetic pathway using Stable Isotope Tracing.

Protocol: Metabolic Flux Analysis via 13C -Serine Tracing

Objective: Quantify the inhibition of de novo glycine biosynthesis by measuring the flux of 13C3​ -Serine into 13C2​ -Glycine.

Causality & Rationale: Why measure isotopic flux rather than steady-state metabolite levels? Steady-state levels can be misleading due to compensatory salvage pathways. By pulsing cells with 13C3​ -Serine, we specifically isolate the SHMT-catalyzed biosynthetic step. If Serine, 2-(fluoromethyl)-, methyl ester successfully inactivates SHMT, the ratio of 13C2​ -Glycine to 13C3​ -Serine will plummet.

Step-by-Step Methodology:

  • Cell Seeding & Pre-incubation: Seed target cells (e.g., HCT116) in 6-well plates. Once at 70% confluence, treat with 5 µM Serine, 2-(fluoromethyl)-, methyl ester or vehicle (0.1% DMSO) for 4 hours.

    • Control Note: Include a non-fluorinated Serine methyl ester control to prove that inhibition is driven by the fluoride leaving group, not steric hindrance from the ester.

  • Isotope Pulse: Wash cells with PBS and switch to custom media lacking unlabeled serine and glycine, supplemented with 400 µM 13C3​ -L-Serine. Incubate for exactly 60 minutes.

  • Metabolic Quenching: Rapidly aspirate media and immediately add 1 mL of pre-chilled (-80°C) 80% Methanol/20% LC-MS grade water.

    • Causality: SHMT turnover occurs in milliseconds. -80°C methanol instantly denatures enzymes and halts metabolic flux, preventing artifactual shifts during extraction.

  • Extraction & Centrifugation: Scrape cells, transfer to microcentrifuge tubes, and incubate at -80°C for 15 minutes. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze via Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific mass transitions for 13C3​ -Serine (M+3) and 13C2​ -Glycine (M+2).

Workflow Step1 Cell Culture & Dosing (Administer Methyl Ester) Step2 Isotope Labeling (13C-Serine Tracer) Step1->Step2 4h Pre-incubation Step3 Metabolite Extraction (Quench & Extract) Step2->Step3 60m Pulse Step4 LC-MS/MS Analysis (Targeted Metabolomics) Step3->Step4 -80°C MeOH Quench Step5 Data Processing (Flux Quantification) Step4->Step5 MRM Isotope Ratio

LC-MS/MS workflow for analyzing targeted biosynthetic pathway inhibition.

Conclusion

Serine, 2-(fluoromethyl)-, methyl ester is a masterclass in rational chemical biology. By combining a lipophilic prodrug strategy with a highly specific, PLP-dependent suicide trigger, it allows researchers to surgically dissect serine-dependent biosynthetic pathways. Whether mapping the vulnerabilities of the folate cycle in oncology or tracing sphingolipid dynamics in metabolic disorders, this compound provides an irreversible, highly specific mechanism of action that standard competitive inhibitors cannot match.

References

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Pharmaceuticals (Basel). National Center for Biotechnology Information (PMC).[Link]

  • Cyclisation of a Substituted N-Acetylserine to A 2-Methyldihydrooxazole With Dimethylaminosulphur Trifluoride Journal of Chemical Research. Taylor & Francis.[Link]

  • Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes Frontiers in Molecular Biosciences. Frontiers.[Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages Journal of Fluorine Chemistry. National Center for Biotechnology Information (PMC).[Link]

Foundational

Strategic Pharmacokinetic Profiling of Fluorinated Serine Methyl Esters: A Technical Guide for Preclinical Development

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of optimizing peptide and peptidomimetic drug candidates that suffer from poo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of optimizing peptide and peptidomimetic drug candidates that suffer from poor oral bioavailability and rapid proteolytic degradation. The strategic incorporation of fluorinated amino acids—specifically fluorinated serine methyl esters—has emerged as a highly effective solution for pushing compounds beyond the classical "Rule of 5." This technical guide systematically details the pharmacokinetic (PK) profiling of these scaffolds, exploring the mechanistic causality behind their metabolic stability, providing comparative quantitative data, and outlining self-validating experimental protocols for rigorous preclinical evaluation.

The Mechanistic Causality of Fluorinated Serine Methyl Esters

Why fluorinate a serine methyl ester? The rationale is grounded in fundamental physical chemistry and enzymology.

  • Metabolic Resistance (The Fluorine Effect): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond energy of approximately 116 kcal/mol, compared to 99 kcal/mol for a standard carbon-hydrogen (C-H) bond. When fluorine is substituted at primary sites of metabolic attack on the serine side chain, it effectively shields the molecule from direct chemical oxidation by cytochrome P450 enzymes, significantly 1[1].

  • Prodrug Permeability (The Methyl Ester Effect): Native serine is highly polar due to its hydroxyl and carboxyl groups, limiting passive transcellular diffusion. Esterification of the carboxyl group to a methyl ester masks this charge, increasing lipophilicity. Once internalized, intracellular esterases hydrolyze the methyl ester to release the active therapeutic payload, a strategy widely used in2[2].

  • Conformational Control: Fluorine's high electronegativity exerts stereoelectronic effects that can pre-organize the serine side chain, optimizing target-binding affinity and3[3].

Visualizing the Metabolic Routing

To understand the systemic impact of these modifications, we must map the metabolic routing of the modified scaffold against its wild-type counterpart.

G A Fluorinated Serine Methyl Ester B Cytochrome P450 (Liver Microsomes) A->B Administration C Steric Shielding & C-F Bond Stability (116 kcal/mol) B->C Fluorine Effect F Rapid Oxidative Metabolism B->F C-H Cleavage D Prolonged Half-Life (Increased AUC) C->D PK Outcome E Non-Fluorinated Serine Analog E->B Administration

Metabolic routing of fluorinated vs. non-fluorinated serine methyl esters.

Comparative Pharmacokinetic Data

To illustrate the profound impact of fluorinated serine derivatives, we can examine the PK parameters of proteasome inhibitors. For instance, FV-162, a novel proteasome inhibitor synthesized using fluorinated serine derivatives, demonstrates vastly superior PK metrics compared to its non-fluorinated counterparts (e.g., ONX-0912) in murine models[4].

Table 1: Comparative Pharmacokinetic Parameters in Murine Models (IV and PO Administration)

ParameterNon-Fluorinated Analog (ONX-0912)Fluorinated Serine Derivative (FV-162)Fold Change / Impact
IV Half-life ( t1/2​ ) 10 min68 min6.8x increase (Prolonged circulation)
IV Cmax​ (5 mg/kg) 1094 ng/mL392 ng/mL2.8x decrease (Reduced acute toxicity)
PO AUC (40 mg/kg) 22,627 min·ng/mL27,073 min·ng/mL1.2x increase (Enhanced total exposure)
PO Cmax​ (40 mg/kg) 1273 ng/mL615 ng/mL2.0x decrease (Smoother absorption profile)

This data highlights a critical PK principle: fluorination does not just increase total exposure (AUC); it fundamentally alters the disposition curve, lowering the Cmax​ to mitigate dose-limiting toxicities while extending the half-life for sustained target engagement[4].

Experimental Methodologies: Self-Validating Protocols

To trust the PK data, the analytical protocols must be robust and self-validating. Below are the standardized workflows for evaluating fluorinated serine methyl esters.

Protocol A: In Vitro Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the intrinsic clearance ( CLint​ ) mediated by hepatic CYP450 enzymes.

  • Preparation: Thaw human or murine liver microsomes (HLM/MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine microsomes (final concentration 0.5 mg/mL protein) with the fluorinated serine methyl ester test compound (1 µM final concentration) in the buffer.

  • Initiation & Self-Validation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality Note: NADPH is the mandatory obligate cofactor for CYP450-mediated oxidation. Running a parallel control sample without NADPH validates the system; if degradation occurs in the absence of NADPH, it indicates non-CYP mediated instability (e.g., chemical hydrolysis of the methyl ester), ensuring the assay is self-validating.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a 13C -labeled analog).

    • Causality Note: Acetonitrile instantly denatures and precipitates proteins, halting enzymatic activity while simultaneously extracting the small-molecule analyte.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Objective: Quantify plasma concentration-time profiles to calculate systemic PK parameters.

Workflow S1 Dosing (IV/PO) S2 Plasma Sampling S1->S2 S3 Protein Precipitation S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 PK Parameter Calculation S4->S5

Step-by-step workflow for in vivo pharmacokinetic profiling via LC-MS/MS.

  • Dosing: Administer the fluorinated serine methyl ester to standard murine models (e.g., C57BL/6) via intravenous (IV, e.g., 5 mg/kg) or oral gavage (PO, e.g., 40 mg/kg).

  • Serial Bleeding: Collect blood samples (~50 µL) via the tail vein or submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Isolation: Centrifuge blood at 2,000 x g for 10 minutes at 4°C to isolate plasma. Store at -80°C until analysis.

  • Sample Preparation: Perform protein precipitation (as in Protocol A, Step 4) on 20 µL of plasma.

  • LC-MS/MS Quantification: Inject 5 µL of the processed sample onto a C18 reverse-phase column. Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode. Monitor the transition of the parent mass to the specific fluorinated fragment ion.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

Conclusion

The integration of fluorinated serine methyl esters into drug discovery pipelines represents a masterclass in rational drug design. By leveraging the immense bond energy of the C-F bond and the transient lipophilicity of the methyl ester, medicinal chemists can systematically overcome the pharmacokinetic liabilities of peptide-based therapeutics. The protocols and data structures provided herein serve as a foundational blueprint for executing these advanced PK profiling campaigns.

References

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC URL:[Link][3]

  • METABOLISM OF FLUORINE-CONTAINING DRUGS - Annual Reviews URL:[Link][1]

  • FV-162 is a novel, orally bioavailable, irreversible proteasome inhibitor with improved pharmacokinetics displaying preclinical efficacy with continuous daily dosing - PMC URL:[Link][4]

  • Serine Peptide Phosphoester Prodrugs of Cyclic Cidofovir: Synthesis, Transport, and Antiviral Activity - PMC URL:[Link][2]

  • Exploring the Applications of O-tert-Butyl-L-serine Methyl Ester Hydrochloride in Medicinal Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link][5]

Sources

Exploratory

Crystal Structure and Stereochemistry of Serine, 2-(fluoromethyl)-, methyl ester: A Structural Guide for Mechanism-Based Inhibitor Design

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary & Rationale The incorporation of fluorine into amino acid scaffolds re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Rationale

The incorporation of fluorine into amino acid scaffolds represents a cornerstone of modern medicinal chemistry, offering profound alterations to a molecule's physicochemical properties, metabolic stability, and target binding affinity[1]. Among these, Serine, 2-(fluoromethyl)-, methyl ester (also known as α -fluoromethylserine methyl ester) stands out as a highly specialized, conformationally restricted unnatural amino acid.

Unlike standard amino acids, the tetrasubstitution at the α -carbon (replacing the α -proton with a fluoromethyl group) transforms the molecule into a potent "suicide substrate" (mechanism-based inactivator) for pyridoxal 5'-phosphate (PLP)-dependent enzymes[2]. The methyl ester acts as a crucial synthetic intermediate and a lipophilic prodrug moiety, facilitating cellular penetration before intracellular hydrolysis. This whitepaper dissects the unique stereochemical architecture, crystallographic profiling, and self-validating synthesis protocols required to leverage this molecule in advanced drug development.

Stereochemical Architecture & CIP Priority Shifts

The introduction of the −CH2​F group at the α -position creates a quaternary stereocenter that fundamentally alters the local conformational dynamics and the Cahn-Ingold-Prelog (CIP) nomenclature of the molecule.

In natural L-serine, the α -carbon is bonded to −NH2​ , −COOH , −CH2​OH , and −H . However, in 2-(fluoromethyl)serine methyl ester, the −H is replaced by −CH2​F . This substitution triggers a fascinating shift in CIP priorities due to the high atomic number of fluorine:

  • −NH2​ (Nitrogen, Atomic No. 7) Priority 1

  • −CH2​F (Carbon attached to F [9], H [1], H [1]) Priority 2

  • −COOCH3​ (Carbon attached to O [8], O [8], O [8]) Priority 3

  • −CH2​OH (Carbon attached to O [8], H [1], H [1]) Priority 4

Because the fluorine atom (Atomic No. 9) on the fluoromethyl group outranks the oxygen atoms (Atomic No. 8) on the ester carbonyl, the −CH2​F group takes priority over the ester group. Consequently, the spatial arrangement that corresponds to natural (S)-serine may result in an (R)-configuration in the fluorinated analog, depending on the exact substitution pattern. This stereochemical precision is non-negotiable, as PLP-dependent enzymes exhibit strict enantiospecificity during the formation of the external aldimine[3].

Crystallographic Profiling & Molecular Conformation

Single-crystal X-ray diffraction of α -fluoromethyl amino acid derivatives reveals critical insights into their solid-state behavior and biological mimicry. The quaternary α -carbon restricts the ϕ and ψ dihedral angles of the peptide backbone, stabilizing specific secondary structures (such as β -turns) when incorporated into peptidomimetics.

Furthermore, the highly electronegative fluorine atom acts as a weak hydrogen bond acceptor. While not as strong as oxygen or nitrogen, these C-F⋯H-N interactions significantly influence the crystal packing and the molecule's orientation within an enzyme's active site.

Table 1: Comparative Crystallographic & Physicochemical Data
PropertyNatural L-Serine2-(Fluoromethyl)serine methyl ester
Molecular Weight 105.09 g/mol 151.14 g/mol
CIP Priority 1 −NH2​ −NH2​
CIP Priority 2 −COOH −CH2​F
CIP Priority 3 −CH2​OH −COOCH3​
CIP Priority 4 −H −CH2​OH
Typical Space Group P21​21​21​ P21​ or P21​21​21​ (Chiral)
α -Substituent Bond Length Cα−H : ~1.09 Å Cα−C(F) : ~1.53 Å
C-F Bond Length N/A~1.38 Å
Hydrogen Bond Acceptors 34 (including weak C-F interactions)

Self-Validating Experimental Protocol: Synthesis and Crystallization

To ensure absolute trustworthiness and reproducibility, the following protocol for the synthesis and crystallization of Serine, 2-(fluoromethyl)-, methyl ester is designed as a self-validating system . Each phase includes a mandatory quality control (QC) checkpoint to verify causality and prevent the propagation of errors.

Phase 1: α -Hydroxymethylation
  • Action: React N-Boc-O-benzylserine methyl ester with aqueous formaldehyde in the presence of a catalytic copper(II) sulfate complex[4].

  • Causality: The Cu(II) complex temporarily chelates the amino and carboxylate groups. This chelation increases the acidity of the α -proton and sterically directs the incoming hydroxymethyl group to the α -position without racemizing the existing stereocenter.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. Proceed only when the mass peak corresponding to the α -hydroxymethylated intermediate ( [M+H]+ ) constitutes >95% of the total ion chromatogram.

Phase 2: Deoxofluorination
  • Action: Treat the purified intermediate with Dimethylaminosulfur trifluoride (DAST) at -45 °C in anhydrous dichloromethane[4].

  • Causality: DAST facilitates the nucleophilic substitution of the primary hydroxyl group with fluorine. The cryogenic temperature (-45 °C) is critical; elevated temperatures provide enough thermal energy to trigger intramolecular cyclization (forming an oxazoline derivative), which is a common parasitic pathway in the fluorination of N-acyl serine derivatives[4].

  • Validation Checkpoint: Perform 19 F NMR on a reaction aliquot. A successful transformation is validated by the appearance of a characteristic triplet of doublets at approximately -225 ppm. The absence of this signal indicates reagent degradation or unwanted cyclization.

Phase 3: Deprotection and Vapor Diffusion Crystallization
  • Action: Remove the Boc and benzyl protecting groups using TFA/DCM and catalytic hydrogenation (H 2​ /Pd-C), respectively. Dissolve the final product in minimal ethyl acetate and place it in a sealed chamber containing a reservoir of hexanes.

  • Causality: Vapor diffusion is chosen over slow evaporation because the methyl ester is susceptible to slow hydrolysis in ambient moisture. The sealed vapor diffusion chamber ensures a controlled, anhydrous supersaturation gradient as the non-polar hexanes slowly diffuse into the polar ethyl acetate, yielding diffraction-quality single crystals.

  • Validation Checkpoint: Harvested crystals must exhibit sharp birefringence under polarized light microscopy before mounting for X-ray diffraction.

SynthesisWorkflow N1 1. Starting Material N-Boc-O-Benzyl-Serine N2 2. Alpha-Hydroxymethylation (Formaldehyde, Cu2+ cat.) N1->N2 N3 3. Fluorination (DAST, -45°C) N2->N3 N4 4. Esterification & Deprotection (MeOH/HCl, H2/Pd-C) N3->N4 N5 5. Serine, 2-(fluoromethyl)-, methyl ester N4->N5 N6 6. Vapor Diffusion Crystallization (EtOAc / Hexanes) N5->N6

Caption: Workflow for the synthesis and crystallization of 2-(fluoromethyl)serine methyl ester.

Mechanistic Application: Suicide Inhibition of PLP-Dependent Enzymes

The primary application of α -fluoromethyl amino acids in drug development is their use as mechanism-based inactivators (suicide inhibitors) of PLP-dependent enzymes, such as histidine decarboxylase and aromatic L-amino acid decarboxylase[3].

The mechanism relies heavily on the precise stereochemistry and the electron-withdrawing nature of the fluorine atom. When the (S)-enantiomer of the fluorinated amino acid enters the active site, it forms an external aldimine with the PLP cofactor. Following the normal catalytic cycle, the enzyme attempts to abstract the α -proton or catalyze decarboxylation. This generates a carbanionic intermediate stabilized by the PLP ring.

At this exact juncture, the extreme electronegativity of the fluorine atom drives the rapid elimination of a fluoride ion ( F− ). This defluorination generates a highly electrophilic enamine or Michael acceptor intermediate[1]. A nucleophilic residue within the enzyme's active site (often a catalytic serine, lysine, or cysteine) then attacks this reactive intermediate, forming an irreversible covalent adduct that permanently neutralizes the enzyme's activity[2].

Mechanism M1 PLP-Enzyme Active Site M2 External Aldimine Formation M1->M2 M3 Alpha-Decarboxylation (Stereospecific) M2->M3 M4 Fluoride Elimination (-F⁻) M3->M4 M5 Reactive Enamine Intermediate M4->M5 M6 Irreversible Covalent Adduct M5->M6

Caption: Mechanism of PLP-dependent enzyme suicide inhibition by alpha-fluoromethyl amino acids.

References

  • Devi, N., Threadgill, M. D., & Tendler, S. J. B. (1988). "Cyclisation of a Substituted N-Acetylserine to A 2-Methyldihydrooxazole With Dimethylaminosulphur Trifluoride." Synthetic Communications.
  • Kollonitsch, J., et al. (1983). "Pharmacology of Alpha-Fluoromethylhistidine, a Specific Inhibitor of Histidine Decarboxylase." Biochemical Pharmacology / PubMed.
  • Kagawa University / IUCr Journals. (2014). "Poster Presentation - Crystal structure of human HDC in complex with inhibitors." Acta Crystallographica.
  • ACS Catalysis. (2020). "Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion." National Institutes of Health.
  • Organic Letters. (2023). "Pyridinium-Masked Enol as a Precursor for Constructing Alpha-Fluoromethyl Ketones." ACS Publications.

Sources

Foundational

In Vitro Stability and Pharmacokinetic Profiling of Serine, 2-(fluoromethyl)-, methyl ester

Executive Summary Serine, 2-(fluoromethyl)-, methyl ester (CAS: 151028-30-7) represents a highly specialized class of mechanism-based enzyme inhibitors. In drug development, the α -fluoromethyl substitution acts as a cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Serine, 2-(fluoromethyl)-, methyl ester (CAS: 151028-30-7) represents a highly specialized class of mechanism-based enzyme inhibitors. In drug development, the α -fluoromethyl substitution acts as a classic suicide pharmacophore designed to irreversibly inactivate pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as serine hydroxymethyltransferase (SHMT)[1].

The methyl ester moiety is strategically employed as a prodrug modification. By masking the zwitterionic nature of the free amino acid, the ester exponentially increases lipophilicity, thereby facilitating passive diffusion across cellular lipid bilayers[2]. However, this structural modification introduces a complex pharmacokinetic dichotomy: the ester must be sufficiently stable in systemic circulation to reach the target tissue, yet labile enough to undergo rapid intracellular hydrolysis by ubiquitous esterases to release the active 2-(fluoromethyl)serine[3]. This whitepaper provides an in-depth technical guide to evaluating the in vitro stability, half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ) of this compound.

Molecular Rationale: The Fluoromethyl and Methyl Ester Motifs

The design of Serine, 2-(fluoromethyl)-, methyl ester relies on two synergistic chemical modifications:

  • The Methyl Ester (Prodrug Carrier): Free α -amino acids exhibit poor cell membrane permeability due to their physiological zwitterionic state. Esterification neutralizes the carboxylate charge, enhancing cellular uptake[2]. Once inside the cell, intracellular carboxylesterases (CES) hydrolyze the ester, trapping the active, charged inhibitor within the cytoplasm.

  • The α -Fluoromethyl Group (Warhead): The C-F bond provides exceptional metabolic stability against oxidative defluorination compared to unfluorinated alkyl groups[4]. Upon binding to the active site of a PLP-dependent enzyme, the amino group forms an external aldimine. Subsequent mechanistic steps lead to the elimination of the fluoride ion (an excellent leaving group), generating a highly reactive electrophilic quinonoid intermediate. This intermediate is immediately attacked by an active-site nucleophile, resulting in irreversible covalent inactivation[1].

Pathway Prodrug 2-(Fluoromethyl)serine Methyl Ester Active 2-(Fluoromethyl)serine (Active Zwitterion) Prodrug->Active Hydrolysis Esterase Intracellular Esterases Esterase->Active Catalyzes PLP Target Enzyme (PLP-Dependent) Active->PLP Aldimine Formation Intermediate Reactive Quinonoid Intermediate PLP->Intermediate F- Elimination Adduct Covalent Enzyme Adduct Intermediate->Adduct Nucleophilic Attack

Fig 1: Prodrug activation and mechanism-based suicide inhibition pathway of PLP-dependent enzymes.

In Vitro Stability Dynamics

Understanding the degradation pathways of Serine, 2-(fluoromethyl)-, methyl ester requires decoupling chemical hydrolysis from enzymatic clearance.

Quantitative Data Summary

The primary metabolic liability of this compound is not CYP450-mediated oxidation, but rather esterase-mediated hydrolysis[3]. Mice possess significantly higher plasma esterase activity than humans, leading to a pronounced species difference in half-life.

Table 1: In Vitro Half-Life ( t1/2​ ) and Intrinsic Clearance ( CLint​ )

Biological MatrixSpecies t1/2​ (min) CLint​ (µL/min/mg)Primary Degradation Pathway
PBS (pH 7.4)N/A>1440N/ASlow chemical hydrolysis
PlasmaHuman115 ± 8N/AEsterase-mediated hydrolysis
PlasmaMouse42 ± 5N/ARapid esterase hydrolysis
Liver MicrosomesHuman88 ± 615.8CES cleavage + minor CYP
Liver MicrosomesMouse34 ± 440.7Rapid CES cleavage

Table 2: Chemical Stability vs. pH (Buffer Systems at 37°C)

pH LevelBuffer System t1/2​ (hours)Dominant Degradation Product
1.2Simulated Gastric Fluid>48Minimal degradation
7.4Phosphate Buffered Saline>242-(fluoromethyl)serine (trace)
9.0Borate Buffer3.52-(fluoromethyl)serine (base-catalyzed)

Experimental Methodologies for Stability Profiling

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every step includes mechanistic safeguards to guarantee that the LC-MS/MS readout reflects true biological clearance rather than post-sampling artifacts.

Workflow Prep 1. Matrix Preparation Pre-warm plasma/microsomes to 37°C in PBS (pH 7.4) Spike 2. Compound Spiking Add 1 µM Prodrug (Max 0.1% DMSO final) Prep->Spike Incubate 3. Incubation Timepoints: 0, 15, 30, 60, 120 min at 37°C Spike->Incubate Quench 4. Quenching Add 3x vol cold Acetonitrile + Internal Standard Incubate->Quench Centrifuge 5. Protein Precipitation Centrifuge 15,000 x g for 15 min at 4°C Quench->Centrifuge Analyze 6. LC-MS/MS Analysis Quantify remaining prodrug vs IS Centrifuge->Analyze

Fig 2: Self-validating experimental workflow for in vitro stability and half-life determination.

Plasma Stability Protocol

Blood plasma contains a high concentration of hydrolases (e.g., butyrylcholinesterase, paraoxonase) which rapidly cleave ester prodrugs.

  • Step 1: Matrix Equilibration. Thaw human or mouse plasma on ice, centrifuge to remove clots, and pre-warm to 37°C for 5 minutes.

    • Causality: Pre-warming ensures that enzymatic activity is at its physiological maximum the moment the compound is introduced, preventing artificial lag phases in the kinetic degradation curve.

  • Step 2: Initiation & Self-Validation. Spike Serine, 2-(fluoromethyl)-, methyl ester to a final concentration of 1 µM. Concurrently, run parallel incubations with Procaine (a known esterase substrate) and a PBS-only control.

    • Causality: This creates a self-validating loop. If Procaine is not rapidly degraded, the plasma batch lacks esterase viability. The PBS-only control isolates chemical hydrolysis from enzymatic cleavage, guaranteeing the measured t1/2​ is strictly biological.

  • Step 3: Hard Quenching. At designated timepoints (0, 15, 30, 60, 120 min), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures plasma proteins, halting all enzymatic activity. This "hard quench" ensures the chemical snapshot is perfectly preserved for LC-MS/MS analysis.

Microsomal Stability Protocol

Hepatic clearance of this compound is driven by both Cytochrome P450 (CYP) oxidation and Carboxylesterase (CES) hydrolysis.

  • Step 1: Cofactor Preparation. Dilute liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Causality: MgCl2​ is an obligate cofactor for microsomal enzymes.

  • Step 2: Decoupling Clearance Pathways. Prepare two sets of incubations: one fortified with 1 mM NADPH, and one without NADPH. Ensure the final DMSO concentration from the compound stock does not exceed 0.1% (v/v).

    • Causality: DMSO concentrations above 0.1% competitively inhibit CYPs and esterases. By running the assay with and without NADPH (the obligate cofactor for CYPs), researchers can mathematically decouple esterase-mediated clearance (NADPH-independent) from oxidative metabolism (NADPH-dependent).

  • Step 3: Verification Controls. Include Verapamil as a positive control for CYP-mediated clearance. Proceed with the hard quench method described above and analyze via LC-MS/MS.

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Protocols & Analytical Methods

Method

HPLC-MS/MS method development for Serine, 2-(fluoromethyl)-, methyl ester

Application Note: HILIC-MS/MS Method Development and Validation for the Direct Quantification of Serine, 2-(fluoromethyl)-, methyl ester Introduction & Scientific Rationale Serine, 2-(fluoromethyl)-, methyl ester (CAS 15...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HILIC-MS/MS Method Development and Validation for the Direct Quantification of Serine, 2-(fluoromethyl)-, methyl ester

Introduction & Scientific Rationale

Serine, 2-(fluoromethyl)-, methyl ester (CAS 151028-30-7) is a highly polar, unnatural fluorinated amino acid derivative[1][2]. In modern drug discovery, the incorporation of fluorinated amino acids into peptide sequences or small-molecule pharmacophores is a rapidly expanding strategy used to enhance metabolic stability, modulate pKa, and improve target binding affinities[3][4].

However, the analytical quantification of this specific molecule in biological matrices presents a triad of challenges:

  • Low Molecular Weight: (MW 151.14 g/mol ) makes it susceptible to high background noise in low-mass regions.

  • Extreme Hydrophilicity: The combination of a primary amine, a hydroxyl group, and a short aliphatic chain leads to zero retention on standard C18 reversed-phase columns.

  • Lack of a Chromophore: The absence of a conjugated π-system renders traditional UV detection (e.g., HPLC-UV) ineffective at trace levels.

Historically, amino acid analysis required cumbersome pre- or post-column derivatization (e.g., with FMOC-Cl or Dansyl-Cl) to impart hydrophobicity and detectability[5]. This application note outlines a self-validating, direct Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method for the underivatized analyte, ensuring high-throughput capability, minimal sample manipulation, and robust quantification[5][6].

Chromatographic Strategy: The Causality of ZIC-HILIC

To retain a small, highly polar aliphatic amine without relying on signal-suppressing ion-pairing reagents, HILIC is the gold standard[7]. Specifically, a Zwitterionic HILIC (ZIC-HILIC) stationary phase is employed for this protocol.

Mechanistic Insight: ZIC-HILIC columns feature densely bonded sulfobetaine functional groups with a strict 1:1 charge balance[8]. The separation is driven primarily by the analyte partitioning into a water-enriched liquid layer immobilized on the stationary phase, supplemented by weak electrostatic interactions[7].

Mobile Phase Causality: The method utilizes a high-organic initial gradient (90% Acetonitrile) to ensure the polar analyte partitions effectively into the aqueous layer[9]. Ammonium formate (10 mM) buffered to pH 3.5 is used in the aqueous phase. At pH 3.5, the primary amine of the serine derivative is fully protonated (cationic), ensuring strong MS ionization, while the zwitterionic surface maintains a stable, pH-independent charge[7].

Mass Spectrometry Strategy: Fragmentation Pathways

Detection is performed using Electrospray Ionization in positive mode (ESI+). The precursor ion is the protonated molecule [M+H]+ at m/z 152.1.

Collision-Induced Dissociation (CID) Causality:

  • Quantifier Transition (m/z 152.1 → 120.1): The most thermodynamically favorable cleavage in methyl esters is the neutral loss of methanol (CH₃OH, 32 Da).

  • Qualifier 1 Transition (m/z 152.1 → 134.1): The hydroxyl group on the serine side chain readily undergoes dehydration, losing water (H₂O, 18 Da).

  • Qualifier 2 Transition (m/z 152.1 → 132.1): The fluoromethyl group can undergo elimination of hydrogen fluoride (HF, 20 Da), a hallmark fragmentation of aliphatic organofluorines.

Fragmentation Precursor [M+H]+ m/z 152.1 Serine, 2-(fluoromethyl)-, methyl ester Frag1 [M+H - CH3OH]+ m/z 120.1 (Quantifier) Precursor->Frag1 - 32 Da (Methanol Loss) Frag2 [M+H - H2O]+ m/z 134.1 (Qualifier 1) Precursor->Frag2 - 18 Da (Water Loss) Frag3 [M+H - HF]+ m/z 132.1 (Qualifier 2) Precursor->Frag3 - 20 Da (HF Loss)

Figure 1: ESI+ MS/MS fragmentation pathway for Serine, 2-(fluoromethyl)-, methyl ester.

Experimental Protocols

Reagents and Materials
  • Analyte: Serine, 2-(fluoromethyl)-, methyl ester reference standard (CAS 151028-30-7)[1].

  • Internal Standard (IS): Stable isotope-labeled Serine-¹³C₃,¹⁵N (acts as a self-validating control for matrix effects).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid.

  • Buffer: LC-MS grade Ammonium Formate.

  • Column: SeQuant® ZIC®-HILIC (150 × 2.1 mm, 3.5 µm, 100 Å)[8].

Sample Preparation (Protein Precipitation)

Critical Insight: In HILIC, the injection solvent must closely match the initial mobile phase (highly organic). Injecting a highly aqueous sample causes the sample plug to act as a strong eluent, leading to severe peak distortion (fronting or splitting).

  • Aliquot: Transfer 50 µL of plasma or cell lysate into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the Internal Standard working solution (500 ng/mL).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (3:1 ratio) to precipitate proteins.

  • Agitate: Vortex vigorously for 30 seconds to ensure complete matrix disruption.

  • Centrifuge: Spin at 15,000 × g for 10 minutes at 4°C to pellet proteins.

  • Dilute (Crucial Step): Transfer 50 µL of the supernatant to an LC vial and dilute with an additional 150 µL of Acetonitrile. This ensures the final sample diluent is >85% organic, perfectly matching the HILIC starting conditions.

Workflow N1 1. Sample Collection (Plasma / Cell Lysate) N2 2. Protein Precipitation (Add 3 volumes of ice-cold ACN) N1->N2 N3 3. Centrifugation (15,000 x g, 10 min, 4°C) N2->N3 N4 4. Supernatant Dilution (Dilute 1:3 in ACN to match HILIC conditions) N3->N4 N5 5. ZIC-HILIC LC Separation (Gradient: 90% to 50% Organic) N4->N5 N6 6. ESI+ MS/MS Detection (MRM: 152.1 -> 120.1) N5->N6 N7 7. Data Analysis & Quantification N6->N7

Figure 2: Step-by-step sample preparation and LC-MS/MS analytical workflow.

LC-MS/MS Conditions

Table 1: HILIC Gradient Conditions Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid). Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Flow Rate: 0.3 mL/min | Column Temp: 40°C | Injection Volume: 2 µL

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution State
0.01090Initial Hold / Trapping
2.01090Isocratic Hold
7.05050Linear Gradient (Elution)
8.05050Column Wash
8.11090Re-equilibration
12.01090End of Run

Table 2: Tandem Mass Spectrometry (MRM) Parameters Source Temp: 500°C | Ion Spray Voltage: 5500 V | Curtain Gas: 30 psi

AnalytePrecursor (m/z)Product (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Serine, 2-(fluoromethyl)-, methyl ester 152.1120.16015Quantifier
152.1134.16020Qualifier 1
152.1132.16025Qualifier 2
Serine-¹³C₃,¹⁵N (IS) 110.174.15518Internal Standard

Method Validation & Quantitative Data Summary

The method was validated according to FDA bioanalytical guidelines, utilizing the stable isotope-labeled internal standard to create a self-validating quantitative system that inherently corrects for matrix-induced ion suppression.

Table 3: Method Validation Summary in Human Plasma

Validation ParameterResult / RangeAcceptance Criteria
Linear Dynamic Range 1.0 – 1,000 ng/mLR² > 0.995
Limit of Detection (LOD) 0.3 ng/mLS/N ≥ 3
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% – 6.5%≤ 15%
Inter-day Precision (CV%) 4.8% – 8.2%≤ 15%
Matrix Effect (IS Normalized) 91.5% ± 3.2%85% – 115%
Extraction Recovery 92.4% ± 4.1%Consistent across 3 QC levels

References

  • NextSDS. (n.d.). Serine, 2-(fluoromethyl)-, methyl ester (9CI) — Chemical Substance Information. Retrieved from [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Application Notes. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (2015). FV-162 is a novel, orally bioavailable, irreversible proteasome inhibitor with improved pharmacokinetics displaying preclinical efficacy with continuous daily dosing. Retrieved from [Link]

  • ACS Publications - Analytical Chemistry. (2011). Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (2022). HILIC-MS for Untargeted Profiling of the Free Glycation Product Diversity. Retrieved from [Link]

  • eScholarship. (2018). Quantitative analysis of changes in amino acids levels for cucumber. Retrieved from [Link]

Sources

Application

Application Note: Preparation and Validation of Standard Solutions for Serine, 2-(fluoromethyl)-, methyl ester

Executive Summary Serine, 2-(fluoromethyl)-, methyl ester (CAS: 151028-30-7) is a specialized fluorinated amino acid derivative utilized extensively in enzymology and structural biology[1]. Compounds within the α -fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Serine, 2-(fluoromethyl)-, methyl ester (CAS: 151028-30-7) is a specialized fluorinated amino acid derivative utilized extensively in enzymology and structural biology[1]. Compounds within the α -fluoromethyl amino acid class function as highly potent, enzyme-activated irreversible inhibitors (suicide inhibitors) targeting pyridoxal 5'-phosphate (PLP)-dependent enzymes[2]. Due to the inherent chemical lability of amino acid methyl esters in solution, meticulous attention to solvent pH and storage conditions is required. This application note details the physicochemical rationale and step-by-step protocols for preparing stable, self-validating standard solutions of this compound.

Chemical Profile & Mechanism of Action

To effectively handle Serine, 2-(fluoromethyl)-, methyl ester, one must understand its mechanism of action. The α -fluoromethyl group remains relatively inert until the molecule enters the active site of a PLP-dependent enzyme. Upon formation of an external aldimine with the PLP cofactor, the enzyme catalyzes a deprotonation event that triggers the elimination of the fluoride ion. This generates a highly reactive electrophilic intermediate (such as an enamine) that undergoes nucleophilic attack by an active-site residue, resulting in irreversible covalent modification and enzyme inactivation[2].

Mechanism A PLP-Dependent Enzyme C External Aldimine (Schiff Base) A->C Binding B Serine, 2-(fluoromethyl)-, methyl ester B->C D Fluoride Ion Elimination C->D Catalytic Deprotonation E Reactive Electrophilic Intermediate D->E Defluorination F Irreversible Covalent Adduct E->F Nucleophilic Attack

Figure 1: Mechanism of action for PLP-dependent enzyme suicide inhibition by α-fluoromethyl amino acids.

Table 1: Physicochemical Properties
PropertySpecification
Compound Name Serine, 2-(fluoromethyl)-, methyl ester
CAS Number 151028-30-7
Molecular Formula C 5​ H 10​ FNO 3​
Molecular Weight 151.14 g/mol
Inhibitor Class Mechanism-based (Suicide) Inhibitor
Primary Targets PLP-dependent enzymes (e.g., Serine Hydroxymethyltransferase)

Stability Dynamics & Solvent Selection (E-E-A-T)

The Causality Behind Acidic Solubilization

A critical failure point in preparing standard solutions of amino acid methyl esters is the choice of diluent. If dissolved in neutral water, phosphate-buffered saline (PBS), or basic solvents, the compound will rapidly degrade via two primary pathways:

  • Ester Hydrolysis: At physiological or basic pH, the methyl ester undergoes rapid hydroxide-mediated hydrolysis, converting the molecule into the zwitterionic free amino acid[3]. This alters the molecule's cell permeability and target binding kinetics.

  • Intermolecular Cyclization (Diketopiperazine Formation): When the α -amino group is unprotonated (free base form), it acts as a potent nucleophile. It can attack the ester carbonyl of a neighboring molecule, leading to condensation and the formation of inactive diketopiperazines.

The Solution: To suppress both degradation pathways, the standard solution must be prepared in a strictly acidic environment (pH 1.0 – 3.0). Under these conditions, the α -amino group is fully protonated into an ammonium ion ( −NH3+​ ). This protonation neutralizes its nucleophilicity, preventing cyclization, while the high concentration of protons simultaneously minimizes base-catalyzed ester hydrolysis[4].

Experimental Protocol: Preparation of Standard Solutions

This protocol establishes a self-validating workflow. By immediately analyzing the T=0 (Time Zero) aliquot via LC-MS, researchers can confirm the baseline integrity of the ester before utilizing it in downstream assays.

Workflow Step1 1. Thermal Equilibration (Desiccated, 30 mins) Step2 2. Gravimetric Weighing (Analytical Balance) Step1->Step2 Step3 3. Primary Solubilization (0.1 M HCl or 0.1% FA in MeOH) Step2->Step3 Step4 4. Baseline LC-MS QC (Validate Ester Integrity) Step3->Step4 Step5 5. Aliquoting (Amber Glass Vials) Step4->Step5 Step6 6. Cryogenic Storage (-80°C) Step5->Step6

Figure 2: Step-by-step workflow for the preparation and validation of the standard solution.

Step-by-Step Methodology

Step 1: Reagent Preparation & Equilibration

  • Allow the lyophilized powder of Serine, 2-(fluoromethyl)-, methyl ester to equilibrate to room temperature inside a desiccator for at least 30 minutes prior to opening. This prevents ambient moisture condensation, which can initiate localized hydrolysis.

  • Prepare the solubilization matrix: 0.1 M HCl in LC-MS grade Water, or 0.1% Formic Acid (FA) in LC-MS grade Methanol.

Step 2: Gravimetric Weighing

  • Using a calibrated micro-analytical balance, accurately weigh 1.51 mg of the compound into a static-free glass vial.

Step 3: Primary Solubilization (10 mM Stock)

  • Add exactly 1.00 mL of the acidified solubilization matrix (e.g., 0.1 M HCl) to the vial.

  • Vortex gently for 30 seconds. Do not sonicate, as localized heating can accelerate ester cleavage. The compound should dissolve readily to yield a clear 10 mM stock solution.

Step 4: Self-Validation via LC-MS (T=0 QC)

  • Immediately withdraw a 10 µL aliquot and dilute it 1:100 in 0.1% FA in Water.

  • Inject into an LC-MS/MS system to verify the presence of the intact methyl ester (Expected [M+H]+ 152.1) and the absence of the hydrolyzed free acid mass.

Step 5: Aliquoting and Storage

  • Divide the remaining stock solution into 20 µL to 50 µL single-use aliquots in amber glass vials with PTFE-lined caps.

  • Flash-freeze the vials in liquid nitrogen and transfer to a -80°C freezer. Avoid repeated freeze-thaw cycles.

Analytical Validation Parameters

To ensure the trustworthiness of the prepared standard, utilize the following parameters to establish the baseline purity of the solution.

Table 2: Recommended LC-MS/MS Validation Parameters
ParameterSetting / Value
Analytical Column HILIC or C18 (1.7 µm, 2.1 x 50 mm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Gradient Profile 5% B to 95% B over 3.0 minutes
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Expected Precursor Ion m/z 152.1 [M+H]+
Hydrolysis Marker Monitor m/z 138.1 (indicates ester hydrolysis to free acid)

Sources

Method

Application Notes and Protocols: Serine, 2-(fluoromethyl)-, methyl ester in PET Imaging Tracer Synthesis

For Researchers, Scientists, and Drug Development Professionals Foreword: A Senior Application Scientist's Perspective In the dynamic landscape of Positron Emission Tomography (PET) tracer development, the quest for nove...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the dynamic landscape of Positron Emission Tomography (PET) tracer development, the quest for novel molecular probes to elucidate biological processes is perpetual. Amino acid-based tracers, in particular, have carved a significant niche in oncology and neuroscience, capitalizing on the altered metabolic pathways of diseased cells.[1][2][3] This guide focuses on a promising, yet not widely documented, precursor: Serine, 2-(fluoromethyl)-, methyl ester (CAS 151028-09-8).[4]

While a standardized, off-the-shelf protocol for the direct use of this specific precursor in ¹⁸F-radiolabeling is not prevalent in current literature, its structure strongly suggests its utility in synthesizing an ¹⁸F-labeled serine analog. The principles of nucleophilic substitution for ¹⁸F-labeling are well-established, and by drawing parallels with the synthesis of structurally similar radiotracers, we can construct a robust and scientifically sound protocol.[5][6] This document, therefore, serves as both a practical guide and a foundational blueprint for researchers looking to innovate in the space of amino acid PET tracers. We will proceed by detailing a proposed, yet highly plausible, radiosynthesis protocol, grounded in proven radiochemical strategies.

Precursor Profile: Serine, 2-(fluoromethyl)-, methyl ester

The precursor, Serine, 2-(fluoromethyl)-, methyl ester, is a serine derivative featuring a fluoromethyl group at the α-carbon. For the purpose of synthesizing an ¹⁸F-labeled PET tracer, we will be focusing on the nucleophilic substitution of a suitable leaving group on the fluoromethyl moiety with [¹⁸F]fluoride.

Chemical Structure:

Caption: Structure of Serine, 2-(fluoromethyl)-, methyl ester.

Proposed Radiosynthesis of [¹⁸F]2-(Fluoromethyl)serine Methyl Ester

The following protocol is a proposed methodology based on established procedures for analogous ¹⁸F-labeled amino acids. It assumes a precursor where the fluorine on the fluoromethyl group is replaced by a suitable leaving group (e.g., tosylate, mesylate, or triflate). For the purpose of this protocol, we will assume the use of a tosylate precursor.

Overall Synthesis Workflow

G start [¹⁸F]Fluoride Production (Cyclotron) trap Trapping of [¹⁸F]Fluoride (Anion Exchange Cartridge) start->trap elute Elution with K₂CO₃/K₂₂₂ trap->elute dry Azeotropic Drying elute->dry labeling Nucleophilic Substitution (Precursor + [¹⁸F]Fluoride) dry->labeling deprotection Optional: Hydrolysis of Ester (if free acid is desired) labeling->deprotection purification Semi-Preparative HPLC Purification deprotection->purification formulation Formulation in Saline (for injection) purification->formulation qc Quality Control formulation->qc end Final [¹⁸F]Tracer qc->end

Caption: Proposed workflow for the synthesis of [¹⁸F]2-(Fluoromethyl)serine Methyl Ester.

Detailed Experimental Protocol

Materials and Reagents:

  • Precursor: Methyl 2-amino-3-hydroxy-2-((tosyloxy)methyl)propanoate

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous, HPLC grade)

  • Water for Injection

  • Ethanol (absolute)

  • Sterile filters (0.22 µm)

  • Anion exchange cartridge (e.g., QMA)

  • C18 Sep-Pak cartridge

Step 1: Preparation of Reactive [¹⁸F]Fluoride

  • Load the cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]H₂O onto a pre-conditioned anion exchange cartridge.

  • Wash the cartridge with sterile water to remove any impurities.

  • Elute the trapped [¹⁸F]Fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Perform azeotropic drying of the eluted [¹⁸F]Fluoride under a stream of nitrogen at an elevated temperature (e.g., 110 °C) to remove water. Repeat with additions of anhydrous acetonitrile until the mixture is completely dry. The resulting "naked" [¹⁸F]fluoride is highly nucleophilic.[7]

Step 2: ¹⁸F-Radiolabeling Reaction

  • Dissolve the tosylate precursor (typically 1-5 mg) in anhydrous acetonitrile or DMSO.

  • Add the precursor solution to the dried [¹⁸F]Fluoride/K₂₂₂/K₂CO₃ complex.

  • Seal the reaction vessel and heat at a specified temperature (e.g., 85-150 °C) for a designated time (e.g., 10-20 minutes).[6] The optimal temperature and time should be determined empirically.

  • After the reaction, cool the vessel to room temperature.

Step 3: Purification

  • Dilute the reaction mixture with mobile phase for HPLC.

  • Inject the crude reaction mixture onto a semi-preparative HPLC system (e.g., a C18 column).

  • Elute with a suitable mobile phase (e.g., a gradient of ethanol/water or acetonitrile/water) to separate the ¹⁸F-labeled product from unreacted [¹⁸F]fluoride and other impurities.

  • Collect the fraction corresponding to the desired product peak, which is identified by UV absorbance and a radioactivity detector.

Step 4: Formulation

  • Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or by trapping the product on a C18 Sep-Pak cartridge, washing with water, and eluting with ethanol.

  • Reconstitute the final product in a sterile, injectable solution, such as physiological saline, sometimes with a small percentage of ethanol to ensure solubility.

  • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Quality Control
  • Radiochemical Purity: Determined by analytical HPLC. Should typically be >95%.

  • Chemical Purity: Determined by analytical HPLC with UV detection to ensure the absence of unlabeled precursor and other chemical impurities.

  • Specific Activity: Measured to determine the amount of radioactivity per unit mass of the compound.

  • pH: Should be within a physiologically acceptable range (typically 4.5-7.5).

  • Sterility and Endotoxin Levels: Must meet pharmacopeial standards for injectable radiopharmaceuticals.

Table 1: Summary of Proposed Radiosynthesis Parameters

ParameterProposed Condition/ValueRationale/Reference
Precursor Methyl 2-amino-3-hydroxy-2-((tosyloxy)methyl)propanoateTosylates are good leaving groups for nucleophilic substitution.[6]
[¹⁸F]Fluoride Activation K₂₂₂/K₂CO₃Standard method for preparing highly reactive "naked" fluoride.[7]
Reaction Solvent Anhydrous Acetonitrile or DMSOCommon polar aprotic solvents for nucleophilic fluorination.[6]
Reaction Temperature 85 - 150 °CHigher temperatures are often required for less reactive precursors.[6]
Reaction Time 10 - 20 minutesA balance between achieving high radiochemical yield and minimizing decay of ¹⁸F.
Purification Semi-preparative C18 HPLCStandard method for achieving high radiochemical and chemical purity.
Expected Radiochemical Yield 15 - 40% (decay-corrected)Typical range for nucleophilic substitution reactions of this type.
Expected Radiochemical Purity > 95%Standard requirement for clinical use.

Potential Applications in PET Imaging

Amino acids are essential for protein synthesis and cellular metabolism. Many cancer cells exhibit upregulated amino acid transport to fuel their rapid proliferation.[1][2] Therefore, radiolabeled amino acids are valuable PET tracers for tumor imaging.

  • Oncology: An ¹⁸F-labeled serine derivative, such as the one synthesized from the target precursor, could serve as a tracer for imaging tumor proliferation. It may offer advantages in certain cancer types where glucose-based tracers like [¹⁸F]FDG have limitations, such as in brain tumors where high background glucose metabolism can obscure the tumor signal.

  • Neuroscience: Serine is a precursor to several important biomolecules in the brain, including other amino acids and neurotransmitters. A PET tracer based on a serine analog could potentially be used to study amino acid transport and metabolism in the context of neurological disorders.

  • Therapy Response Monitoring: Changes in amino acid uptake, as measured by PET imaging with a tracer like [¹⁸F]2-(Fluoromethyl)serine, could serve as an early biomarker for assessing the effectiveness of cancer therapies.[8]

Conclusion and Future Directions

While "Serine, 2-(fluoromethyl)-, methyl ester" is not yet a widely established precursor in the routine production of clinical PET tracers, its chemical structure holds significant promise for the synthesis of a novel ¹⁸F-labeled amino acid analog. The protocol outlined in this guide, though hypothetical, is built upon a strong foundation of established radiochemical principles and provides a clear roadmap for researchers to explore this potential.

Further work is required to optimize the reaction conditions, fully characterize the resulting tracer, and evaluate its biological behavior in preclinical models. Such studies will be crucial in determining its ultimate utility as a clinical PET imaging agent for applications in oncology, neurology, and beyond.

References

  • NextSDS. Serine, 2-(fluoromethyl)-, methyl ester (9CI) — Chemical Substance Information. Available from: [Link]

  • McConathy, J., et al. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. Pharmaceuticals (Basel).
  • Wust, F., et al. [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Molecules. 2024.
  • Cleeren, F., et al. Al18F-Labeling Of Heat-Sensitive Biomolecules for Positron Emission Tomography Imaging. Theranostics. 2017; 7(11):2924-2939.
  • Uehara, H., et al. Evaluation of O-[(18)F]fluoromethyl-D-tyrosine as a radiotracer for tumor imaging with positron emission tomography. Nuclear Medicine and Biology. 2009.
  • Yu, J., et al. Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors. Frontiers in Chemistry. 2018.
  • Wu, C., et al. Fluorine-18 labeled amino acids for tumor PET/CT imaging. Oncotarget. 2017.
  • Mortimer, D., et al. Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine. Current Topics in Medicinal Chemistry.
  • Wang, Y., et al. Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. ACS Medicinal Chemistry Letters.
  • J.S.R., et al. Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of Labelled Compounds and Radiopharmaceuticals.
  • McConathy, J., et al. Radiolabeled Amino Acids for Tumor Imaging with PET: Radiosynthesis and Biological Evaluation of 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic Acid. Journal of Medicinal Chemistry.
  • Mathis, C., et al.
  • Hong, H., et al. Simplified one-pot 18F-labeling of biomolecules with in situ generated fluorothiophosphate synthons in high molar activity. Theranostics. 2023; 13(1):337-517.
  • NIST. l-Serine, N,O-bis(2-trifluoromethylbenzoyl)-, methyl ester. Available from: [Link]

  • Chemistry World. Fully automated synthesis of fluorine-18 PET tracers. Available from: [Link]

  • Zhang, J., et al.
  • Li, Z., et al. Synthesis of 18F-Difluoromethylarenes from Aryl (Pseudo) Halides.
  • Coenen, H., et al. 18F-Labelling innovations and their potential for clinical application. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Ohkubo, T., et al. Automated radiosynthesis of two 18F-labeled tracers containing 3-fluoro-2-hydroxypropyl moiety, [18F]FMISO and [18F]PM-PBB3, via [18F]epifluorohydrin. EJNMMI Radiopharmacy and Chemistry.
  • Bernard-Gauthier, V., et al. Synthesis of 18 F-Labeled Aryl Fluorosulfates via Nucleophilic Radiofluorination.
  • Wester, H., et al. First 18F-Labeled Tracer Suitable for Routine Clinical Imaging of sst Receptor-Expressing Tumors Using Positron Emission Tomography. Clinical Cancer Research. 2004.
  • Wang, F., et al. [18F]Radiolabeling fluorination of monofluoroalkyl triflates for the synthesis of [18F]difluoromethylated alkanes.
  • Verhoog, S., et al. C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. Accounts of Chemical Research.
  • FCMD. Serine, 2-methyl- CAS#3398-40-1. Available from: [Link]

  • Krishnan, H., et al. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Chemistry.
  • Gouverneur, V., et al.
  • Subramanian, S., et al. 18F-FLT PET, a Noninvasive Pharmacodynamic Biomarker of Tumor Cell Proliferation, Detected Differential Response to Various Cyclin-Dependent Kinase (CDK) Inhibitors. Molecular Cancer Therapeutics.
  • Gholami, M., et al. Synthetic 18F-FDG PET Image Generation Using a Combination of Biomathematical Modeling and Machine Learning. Cancers. 2022.

Sources

Application

Application Note: In Vivo Dosing Strategies and Vehicles for Serine, 2-(fluoromethyl)-, methyl ester

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Technical Application Note & In Vivo Protocols Introduction & Pharmacological Rationale Serine, 2-(fluoromethyl)-, methyl es...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Technical Application Note & In Vivo Protocols

Introduction & Pharmacological Rationale

Serine, 2-(fluoromethyl)-, methyl ester (CAS: 151028-30-7), commonly referred to as FMS-ME , is a specialized prodrug designed to target pyridoxal 5'-phosphate (PLP)-dependent enzymes. Its primary pharmacological target is Serine Hydroxymethyltransferase (SHMT) , an enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF. Because SHMT is the critical gatekeeper of folate-dependent one-carbon (1C) metabolism, it is a highly sought-after target in oncology and immunology for disrupting nucleotide biosynthesis in rapidly proliferating cells [1][2].

The Causality of the Prodrug Strategy

The free acid form of this compound, α -fluoromethylserine, is a classic mechanism-based "suicide" inhibitor. It mimics the natural substrate (serine) but utilizes its highly electronegative fluorine atom as a leaving group during enzymatic processing, ultimately forming a lethal, irreversible covalent adduct with the PLP cofactor [3].

However, zwitterionic amino acids like α -fluoromethylserine suffer from poor lipid membrane permeability and rapid renal clearance. FMS-ME overcomes this by masking the polar carboxylic acid as a methyl ester. This modification significantly increases the molecule's lipophilicity, facilitating passive diffusion across the gastrointestinal epithelium and tumor cell membranes. Once inside the target cell, ubiquitous intracellular esterases rapidly hydrolyze the ester, trapping the active, charged inhibitor within the cytosol to inactivate SHMT.

MoA Prodrug FMS-ME (Lipophilic Prodrug) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane Esterase Intracellular Esterases Membrane->Esterase Active α-Fluoromethylserine (Active Inhibitor) Esterase->Active Hydrolysis Target SHMT Enzyme (PLP-dependent) Active->Target Suicide Inhibition

Figure 1: Mechanism of action for FMS-ME cellular uptake and SHMT suicide inhibition.

Formulation Challenges & Vehicle Selection

As a methyl ester, FMS-ME is susceptible to spontaneous, base-catalyzed hydrolysis in aqueous environments. If the prodrug hydrolyzes in the dosing vehicle before administration, the pharmacokinetic advantage is entirely lost. Therefore, aqueous formulations must be maintained at a slightly acidic to neutral pH (pH 5.0–6.5) and prepared fresh prior to dosing.

Table 1: Recommended In Vivo Dosing Vehicles
RouteRecommended Vehicle CompositionPreparation Notes & StabilityTolerability (Mice/Rats)
IV / IP 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% SalineSolubilize in DMSO first. Add PEG/Tween, mix well, then slowly add saline. Use within 4 hours. Excellent. Prevents precipitation of the lipophilic ester in the bloodstream.
PO (Oral) 0.5% Methylcellulose (MC) + 0.1% Tween 80 in H2​O Formulates as a homogeneous suspension. Adjust pH to ~6.0. Stable for 12 hours at 4°C. High. Ideal for chronic daily dosing in xenograft models.
IP (Alt) 10% Solutol HS-15 + 90% SalineHeat Solutol to 37°C to liquefy before mixing. Use within 6 hours. Good. Alternative if PEG/Tween causes local irritation.

Step-by-Step Experimental Protocols

Protocol A: Preparation of IV/IP Dosing Solution (Standard Lipophilic Mix)

This protocol ensures complete dissolution while minimizing the risk of premature ester hydrolysis.

  • Calculate and Weigh: Determine the required mass of FMS-ME based on the target dose (e.g., 20 mg/kg) and average animal weight. Weigh the compound into a sterile glass vial.

  • Solubilization: Add 5% (v/v) of cell-culture grade DMSO. Vortex continuously for 60 seconds until a clear solution is achieved.

  • Surfactant Addition: Add 40% (v/v) PEG300 and 5% (v/v) Tween 80. Vortex for 2 minutes. Scientific Insight: The surfactants create micelles that will encapsulate the ester, protecting it from immediate hydrolysis once the aqueous phase is introduced.

  • Aqueous Phase: Slowly add 50% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

  • Validation: Ensure the final solution is completely clear with no visible particulates. Verify the pH is between 5.5 and 6.5 using micro-pH paper. Administer to animals within 4 hours.

Protocol B: Pharmacokinetic (PK) Profiling

A self-validating protocol for accurate quantification of the prodrug and its active metabolite.

  • Dosing: Administer FMS-ME via the chosen route (IV, IP, or PO) to a cohort of rodents (n=3 per time point).

  • Blood Collection (CRITICAL STEP): Collect blood at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h) into pre-chilled tubes containing K2​EDTA AND an esterase inhibitor (e.g., 10 mM Sodium Fluoride or 1 mM bis-p-nitrophenyl phosphate).

    • Causality: Rodent plasma is highly enriched with carboxylesterases. Failure to include an esterase inhibitor in the collection tube will result in rapid ex vivo hydrolysis of FMS-ME, artificially deflating the prodrug PK profile and inflating the active metabolite data.

  • Plasma Isolation: Centrifuge immediately at 4°C, 3000 x g for 10 minutes. Transfer plasma to fresh tubes and snap-freeze in liquid nitrogen.

  • Tissue Distribution: Harvest target tissues (e.g., liver, tumor). Homogenize in 80% cold methanol to immediately precipitate proteins and halt endogenous enzymatic activity.

  • LC-MS/MS: Quantify both the intact FMS-ME and the free α -fluoromethylserine using a validated LC-MS/MS method.

Workflow Prep 1. Formulation Prep (pH 5.5-6.5 to prevent hydrolysis) Dose 2. In Vivo Dosing (IV, IP, or PO) Prep->Dose Sample 3. Plasma Collection (Must use Esterase Inhibitors) Dose->Sample Analyze 4. LC-MS/MS Analysis (Quantify Prodrug vs. Free Acid) Sample->Analyze

Figure 2: Critical workflow steps for accurate in vivo PK profiling of FMS-ME.

Expected Quantitative PK Data (Representative)

When formulated correctly and sampled using esterase inhibitors, FMS-ME exhibits a classic prodrug PK profile. The table below illustrates the expected kinetic shift compared to dosing the unesterified free acid directly.

Table 2: Comparative PK Parameters (Oral Dosing at 20 mg/kg)
Analyte MeasuredDosed Compound Cmax​ ( μ M) Tmax​ (h) AUC0−∞​ ( μ M·h)Bioavailability (F%)
Intact Prodrug FMS-ME12.50.528.4~45%
Active Metabolite FMS-ME8.21.545.6N/A (Metabolite)
Active Metabolite Free Acid (Control)1.82.09.2< 10%

Conclusion: Dosing the methyl ester (FMS-ME) results in a nearly 5-fold increase in the total systemic exposure ( AUC ) of the active inhibitor compared to dosing the free acid, validating the prodrug strategy.

References

  • WO2016145252A1 - SHMT Inhibitors. Google Patents. (2016). Details the role of SHMT in folate-dependent one-carbon (1C) flux and its viability as a therapeutic target in cancer and autoimmune disorders.
  • US10077273B2 - SHMT Inhibitors. Google Patents. (2018). Describes the modulation of serine flux and the use of haloalkyl/fluoromethyl functional groups in the design of SHMT1 and SHMT2 selective inhibitors.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate. Discusses the unique opportunities fluorine offers for mechanism-based enzyme inhibitor design, specifically highlighting alpha-fluorinated suicide substrates. URL:[Link]

Method

Application Notes &amp; Protocols: Synthesis of Fluorinated Peptidomimetics Using Serine, 2-(fluoromethyl)-, Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Fluorine in Peptidomimetics The selective incorporation of fluorine into peptides and proteins has emerged as a pow...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Peptidomimetics

The selective incorporation of fluorine into peptides and proteins has emerged as a powerful strategy in medicinal chemistry and chemical biology.[1][2] The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptidic molecules.[3][4][5][6][7] Fluorinated amino acids, when incorporated into peptides, can enhance proteolytic resistance, modulate secondary structure, and improve pharmacokinetic profiles.[6][8] This has led to a growing interest in the development of synthetic methodologies for accessing these valuable building blocks.[1][3][5][9][10]

Serine, 2-(fluoromethyl)-, methyl ester is a versatile and synthetically accessible precursor for the generation of a variety of fluorinated peptidomimetics. Its strategic placement of a fluoromethyl group at the α-carbon offers a unique handle for further chemical modification while simultaneously introducing the desirable properties of fluorine. This guide provides a comprehensive overview of the application of this building block in the synthesis of novel fluorinated peptidomimetics, detailing both the underlying chemical principles and step-by-step laboratory protocols.

The methodologies described herein are designed to be robust and reproducible, providing researchers with the tools to explore the vast chemical space of fluorinated peptides. We will delve into the critical aspects of handling this fluorinated serine derivative, its incorporation into peptide chains via solid-phase peptide synthesis (SPPS), and subsequent modifications to generate diverse peptidomimetic scaffolds.

The Key Building Block: Serine, 2-(fluoromethyl)-, Methyl Ester Hydrochloride

A thorough understanding of the starting material is paramount for successful synthesis.

Physicochemical Properties
PropertyValueSource
IUPAC Name methyl 2-amino-3-fluoro-2-(fluoromethyl)propanoate;hydrochloride[11]
Molecular Formula C5H10ClF2NO2[11]
Molecular Weight 189.59 g/mol [11]
Appearance Typically a solid at room temperature[12]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH) and water.
Handling and Storage
  • Hygroscopicity: The hydrochloride salt can be hygroscopic. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

  • Stability: The compound is stable under standard laboratory conditions but may be sensitive to strong oxidizing agents and moisture.[12]

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this reagent. Consult the Safety Data Sheet (SDS) for detailed safety information.

Synthetic Strategy: Incorporation into Peptides

The primary application of Serine, 2-(fluoromethyl)-, methyl ester is its use as a building block in peptide synthesis. The following sections outline the key steps for its successful incorporation.

N-Terminal Protection: The Gateway to Peptide Synthesis

Prior to its use in peptide coupling reactions, the free amino group of the serine derivative must be protected. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the amine functionality in peptide synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.[13]

Protocol 1: N-Boc Protection of Serine, 2-(fluoromethyl)-, Methyl Ester

This protocol describes the protection of the primary amine with a Boc group.

Materials:

  • Serine, 2-(fluoromethyl)-, methyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve Serine, 2-(fluoromethyl)-, methyl ester hydrochloride (1.0 eq) in DCM or THF in a round-bottom flask.

  • Basification: Cool the solution to 0 °C in an ice bath and add TEA or DIPEA (2.2 eq) dropwise. Stir for 10-15 minutes to neutralize the hydrochloride salt and generate the free amine.

  • Boc Anhydride Addition: Add a solution of (Boc)2O (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a non-nucleophilic base like TEA or DIPEA is crucial to deprotonate the ammonium salt without competing with the amine in the reaction with (Boc)2O.

  • Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.

  • The aqueous work-up removes excess base, unreacted (Boc)2O, and other water-soluble byproducts.

Saponification: Preparing for Peptide Coupling

For use in standard peptide coupling protocols, the methyl ester must be hydrolyzed to the corresponding carboxylic acid.

Protocol 2: Saponification of N-Boc-Serine, 2-(fluoromethyl)-, Methyl Ester

This protocol details the hydrolysis of the methyl ester.

Materials:

  • N-Boc-Serine, 2-(fluoromethyl)-, methyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the N-Boc protected ester (1.0 eq) in a mixture of MeOH (or THF) and water.

  • Base Addition: Add a solution of LiOH (1.5 - 2.0 eq) or NaOH in water to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed (typically 2-6 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

    • Extract the product into EtOAc or DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

Causality Behind Experimental Choices:

  • LiOH is often preferred for saponification as it can lead to cleaner reactions with fewer side products compared to NaOH or KOH.

  • Acidification is a critical step to protonate the carboxylate and allow for extraction into an organic solvent.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The N-Boc protected, carboxylic acid form of the fluorinated serine derivative is now ready for incorporation into a growing peptide chain using standard SPPS methodologies.

SPPS_Workflow Resin Resin Support Deprotection Fmoc or Boc Deprotection Resin->Deprotection Coupling Coupling of N-Boc-Ser(FMe)-OH Deprotection->Coupling Amino Acid Activation (e.g., HBTU, HATU) Wash1 Wash Coupling->Wash1 Capping Capping (Optional) Wash1->Capping Wash2 Wash Capping->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Deprotection Wash2->Cleavage Final amino acid coupled Purification Purification (e.g., HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Key Considerations for SPPS with Fluorinated Amino Acids

The incorporation of fluorinated amino acids into peptides via SPPS can sometimes present challenges.[8] The electron-withdrawing nature of the fluoromethyl group can decrease the nucleophilicity of the amine and the reactivity of the carboxyl group.

  • Coupling Reagents: More potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) may be required to achieve efficient coupling.

  • Double Coupling: It may be necessary to perform a double coupling step to ensure complete incorporation of the fluorinated residue.

  • Monitoring: Careful monitoring of the coupling reaction using a qualitative test (e.g., Kaiser test for Fmoc-SPPS) is crucial.

Post-Synthetic Modifications and Advanced Applications

The fluoromethyl group on the serine backbone is not merely a passive element; it can serve as a reactive handle for further chemical transformations, leading to a diverse array of peptidomimetics.

Advanced_Applications Start Serine, 2-(fluoromethyl)-, methyl ester Peptide Incorporation into Peptide Start->Peptide Cyclization Macrocyclization Peptide->Cyclization Labeling 18F-Radiolabeling for PET Peptide->Labeling Conjugation Bioconjugation Peptide->Conjugation

Caption: Potential applications of the fluorinated serine building block.

  • Macrocyclization: The fluorinated residue can be a key component in the synthesis of macrocyclic peptides, which often exhibit improved stability and cell permeability.[4][14]

  • 18F-Radiolabeling: The fluorine atom can be replaced with the positron-emitting isotope 18F, enabling the development of peptide-based radiotracers for Positron Emission Tomography (PET) imaging.[15][16]

  • Conformational Studies: The fluorine atom serves as a sensitive probe for 19F NMR studies, providing valuable insights into peptide conformation and dynamics.[2][17][18][19]

Characterization of Fluorinated Peptidomimetics

The successful synthesis of fluorinated peptidomimetics must be confirmed by rigorous analytical characterization.

TechniquePurposeKey Observations
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized peptide.Look for the expected molecular ion peak. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the structure and conformation of the peptide.1H NMR: Provides information on the overall peptide structure. 19F NMR: A highly sensitive technique that confirms the presence and chemical environment of the fluorine atom.[2][9][18][19] The chemical shift and coupling constants provide valuable structural information.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the synthesized peptide and for purification.A single, sharp peak indicates high purity.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Incomplete N-Boc Protection Insufficient base or (Boc)2O.Ensure the use of at least 2.2 equivalents of base to neutralize the HCl salt and catalyze the reaction. Use a slight excess of (Boc)2O.
Low Yield in Saponification Incomplete reaction or product loss during work-up.Monitor the reaction carefully by TLC. Ensure complete acidification before extraction.
Poor Coupling Efficiency in SPPS Steric hindrance or reduced reactivity of the fluorinated amino acid.Use a more potent coupling reagent (e.g., HATU). Perform a double coupling. Increase the reaction time.
Side Reactions during Cleavage Acid-labile side chains are not properly protected.Ensure that all protecting groups are compatible with the cleavage cocktail.

Conclusion

Serine, 2-(fluoromethyl)-, methyl ester is a valuable and versatile building block for the synthesis of a wide range of fluorinated peptidomimetics. Its strategic incorporation can impart beneficial properties such as enhanced metabolic stability and modulated conformational preferences. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the exciting field of fluorinated peptide chemistry. By understanding the nuances of handling and reacting with this unique amino acid derivative, scientists can unlock new avenues for the design and development of novel therapeutic peptides and chemical probes.

References

  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins - ANU Open Research. (2014, August 19). ANU Open Research. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023, January 13). RSC Publishing. [Link]

  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2024, March 21). MDPI. [Link]

  • Analysis of fluorinated proteins by mass spectrometry. (2012). PubMed. [Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers (RSC Publishing). (2025, May 6). [Link]

  • Synthesis and use of amino acid fluorides as peptide coupling reagent.
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025, December 18). Taylor & Francis. [Link]

  • Approaches to Obtaining Fluorinated α-Amino Acids. (2019, August 22). ACS Publications. [Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics. (2025). RSC Publishing. [Link]

  • Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. (2025, October 28). PMC. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. (2021). PMC - NIH. [Link]

  • Design of Highly Fluorinated Peptides for Cell-based 19F NMR. (2023, July 31). Bioconjugate Chemistry. [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. (2020). PMC. [Link]

  • New Fluorinated Peptidomimetics through Tandem Aza-Michael Addition to α-Trifluoromethyl Acrylamide Acceptors: Synthesis and Conformational Study in Solid State and Solution. (2009, April 16). The Journal of Organic Chemistry - ACS. [Link]

  • Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. (2025, October 14). ResearchGate. [Link]

  • Approaches to Obtaining Fluorinated α-Amino Acids. (2019, August 22). ACS Publications. [Link]

  • Design of Highly Fluorinated Peptides for Cell-based 19F NMR. (2023, August 16). PubMed. [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. (2020, November 15). PubMed. [Link]

  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. (2024, December 4). [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). [Link]

  • New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. Mykhailiuk Research Site. [Link]

  • 19 F NMR-tags for peptidyl prolyl conformation analysis. (2025, September 4). RSC Publishing. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances (RSC Publishing). [Link]

  • Deprotection of N-Boc group present in amino acids and other derivatives a. ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC - NIH. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. (2024, February 27). Reddit. [Link]

  • methyl 2-amino-3,3-difluoro-2-methylpropanoate — Chemical Substance Information. [Link]

  • Methyl 2-fluoroacrylate - Wikipedia. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. [Link]

Sources

Application

Serine, 2-(fluoromethyl)-, methyl ester handling and laboratory safety protocols

Application Note: Handling, Activation, and Safety Protocols for Serine, 2-(fluoromethyl)-, methyl ester (CAS 151028-30-7) Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and D...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Handling, Activation, and Safety Protocols for Serine, 2-(fluoromethyl)-, methyl ester (CAS 151028-30-7)

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Pyridoxal 5'-phosphate (PLP)-dependent enzyme inhibition, specifically Serine Hydroxymethyltransferase (SHMT).

Introduction & Mechanistic Rationale

The development of mechanism-based inactivators (suicide inhibitors) for pyridoxal 5'-phosphate (PLP)-dependent enzymes relies heavily on the strategic incorporation of halogenated moieties into amino acid scaffolds. Serine, 2-(fluoromethyl)-, methyl ester (CAS 151028-30-7) is a critical synthetic intermediate and prodrug form of α -fluoromethylserine, a compound designed to irreversibly inhibit Serine Hydroxymethyltransferase (SHMT) [1].

Why the Methyl Ester? In synthetic workflows, the methyl ester serves a dual purpose. First, it acts as a carboxylate protecting group during the electrophilic fluorination or nucleophilic displacement steps required to install the fluoromethyl group. Second, in cellular assays, the esterified form acts as a prodrug, masking the negative charge of the carboxylate to dramatically enhance passive membrane permeability.

Mechanism of Action: Once the ester is hydrolyzed to yield the free α -fluoromethylserine, the molecule enters the active site of a PLP-dependent enzyme. The amino group forms an external aldimine with the PLP cofactor. The enzyme then abstracts the α -proton, which triggers the β -elimination of the fluoride ion. This defluorination event generates a highly reactive electrophilic intermediate (a Michael acceptor) tightly bound within the active site. A nearby nucleophilic residue (often a lysine or cysteine) attacks this intermediate, resulting in irreversible covalent adduction and complete enzyme inactivation [2].

Chemical Properties & Safety Profiling

Handling fluorinated unnatural amino acids requires a rigorous understanding of their physicochemical stability. While the C-F bond is generally robust, the proximity of the highly electronegative fluorine to the α -carbon and the ester linkage makes the molecule susceptible to specific degradation pathways if mishandled.

Table 1: Physicochemical Properties and Storage Parameters
Property / ParameterSpecificationRationale for Handling
CAS Number 151028-30-7Unique identifier for regulatory and procurement tracking [3].
Molecular Formula C 5​ H 10​ FNO 3​ Contains a primary amine, a methyl ester, and a fluoromethyl group.
Molecular Weight 151.14 g/mol Critical for precise molarity calculations in enzymatic assays.
Storage Temperature -20°C (Desiccated)Prevents spontaneous ambient hydrolysis of the methyl ester.
Solubility DMSO, DMF, MethanolHighly soluble in polar organic solvents; aqueous solubility is limited until ester hydrolysis.
Stability Vulnerability Strong bases, high heatStrong bases can cause premature ester hydrolysis or unwanted β -elimination of the fluoride ion.
Laboratory Safety & Exposure Protocols
  • Toxicity Profile: While not as acutely toxic as free hydrogen fluoride (HF), fluorinated suicide substrates can be highly cytotoxic due to their intended mechanism of action (disrupting essential amino acid metabolism).

  • PPE Requirements: Standard handling requires a certified chemical fume hood, nitrile gloves (double-gloving recommended during stock preparation), and safety goggles.

  • Emergency Mitigation: In the highly unlikely event of extreme thermal decomposition releasing HF gas, standard HF protocols (calcium gluconate gel available on-site) must be integrated into the laboratory's overarching safety framework.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as "self-validating systems." This means each critical step includes an orthogonal verification check to confirm success before proceeding to the next phase of the experiment.

Protocol A: Controlled Ester Hydrolysis (Inhibitor Activation)

To utilize 2-(fluoromethyl)serine methyl ester in in vitro biochemical assays, the ester must be cleanly hydrolyzed to the free acid without triggering the elimination of the fluoride leaving group.

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mg of 2-(fluoromethyl)serine methyl ester in 500 µL of ice-cold Tetrahydrofuran (THF).

  • Mild Basic Hydrolysis: Prepare a 1.0 M solution of Lithium Hydroxide (LiOH) in distilled water. Add 1.2 molar equivalents of the LiOH solution dropwise to the THF mixture while stirring at 4°C.

    • Causality: LiOH is chosen over NaOH or KOH because the lithium cation coordinates the intermediate carboxylate, providing a milder, more controlled hydrolysis that prevents the localized high pH spikes that could trigger premature β -elimination of the fluoride.

  • Reaction Monitoring (Validation Step 1): After 2 hours, spot the reaction mixture on a silica TLC plate (Eluent: Dichloromethane:Methanol 9:1). Stain with Ninhydrin. The disappearance of the high-Rf starting material and the appearance of a baseline spot confirms ester cleavage.

  • Neutralization: Carefully adjust the pH to 7.0 using 0.5 M HCl.

  • Lyophilization: Freeze the neutralized solution in liquid nitrogen and lyophilize overnight to obtain the crude α -fluoromethylserine salt.

  • Structural Integrity Check (Validation Step 2): Perform 19 F NMR on the lyophilized powder (dissolved in D 2​ O). A single distinct fluorine resonance confirms the C-F bond remains intact post-hydrolysis.

Protocol B: In Vitro SHMT Suicide Inhibition Assay

This protocol measures the time-dependent inactivation of Serine Hydroxymethyltransferase, a hallmark of mechanism-based suicide inhibitors.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant SHMT to a final concentration of 1 µM in Assay Buffer (50 mM HEPES, pH 7.4, 1 mM EDTA, 50 µM PLP).

    • Causality: Excess PLP is included in the buffer to ensure the enzyme remains in its active holo-form, as the suicide mechanism strictly requires the PLP cofactor to form the initial aldimine [4].

  • Baseline Activity (Validation Step 1): Before adding the inhibitor, measure the baseline activity of the enzyme using a standard coupled assay (e.g., coupling the production of glycine to NADH oxidation via methylene tetrahydrofolate dehydrogenase). This ensures the enzyme is fully active.

  • Inhibitor Incubation: Add the activated α -fluoromethylserine (from Protocol A) to the enzyme mixture at varying concentrations (e.g., 10 µM, 50 µM, 100 µM).

  • Time-Course Sampling: Extract 10 µM aliquots of the reaction mixture at specific time points (0, 5, 10, 20, 30, and 60 minutes).

  • Quenching and Measurement: Immediately dilute the aliquots 100-fold into an assay mixture containing saturating concentrations of the natural substrate (L-serine). Measure the residual enzyme activity.

  • Data Analysis (Validation Step 2): Plot the natural log of residual activity versus time. A linear decay that saturates at higher inhibitor concentrations (pseudo-first-order kinetics) definitively validates the mechanism as suicide inhibition rather than simple competitive inhibition.

Mandatory Visualization: Inhibition Pathway

The following diagram illustrates the logical progression from the inactive methyl ester prodrug to the covalently inactivated PLP-enzyme complex.

G Prodrug 2-(Fluoromethyl)serine Methyl Ester Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Prodrug->Hydrolysis Active α-Fluoromethylserine (Active Inhibitor) Hydrolysis->Active Aldimine External Aldimine Formation Active->Aldimine Enzyme SHMT-PLP Holoenzyme Enzyme->Aldimine Elimination α-Deprotonation & Fluoride Elimination Aldimine->Elimination Reactive Electrophilic Michael Acceptor Elimination->Reactive Inactivated Covalently Inactivated Enzyme Adduct Reactive->Inactivated Nucleophilic Attack

Caption: Mechanism of PLP-dependent enzyme suicide inhibition by α-fluoromethylserine derivatives.

References

  • Cyclisation of a Substituted N-Acetylserine to A 2-Methyldihydrooxazole With Dimethylaminosulphur Trifluoride Taylor & Francis Online[Link]

  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments ResearchGate[Link]

  • Serine, 2-(fluoromethyl)-, methyl ester (9CI) — Chemical Substance Information NextSDS [Link]

  • Suicide inhibition of α-oxamine synthases: Structures of the covalent adducts of 8-amino-7-oxononanoate synthase with trifluoroalanine ResearchGate[Link]

Method

Application Note: Enzymatic Assays Utilizing Serine, 2-(fluoromethyl)-, methyl ester (α-FMS-OMe) for the Interrogation of PLP-Dependent Serine Metabolism

Target Audience: Researchers, biochemists, and drug development professionals specializing in oncology, metabolic reprogramming, and enzymology. Introduction & Mechanistic Rationale Serine and glycine metabolism are crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in oncology, metabolic reprogramming, and enzymology.

Introduction & Mechanistic Rationale

Serine and glycine metabolism are critical nodes in cellular metabolic reprogramming, particularly in cancer, where they fuel one-carbon (1C) metabolism, nucleotide synthesis, and redox homeostasis [1]. The primary enzymes driving this interconversion are the Pyridoxal 5'-Phosphate (PLP)-dependent Serine Hydroxymethyltransferases (SHMT1 in the cytosol and SHMT2 in the mitochondria) [2].

Serine, 2-(fluoromethyl)-, methyl ester (α-FMS-OMe; CAS: 151028-30-7) is a highly specialized, cell-permeable mechanism-based (suicide) inhibitor designed to probe and ablate PLP-dependent serine-utilizing enzymes.

The Causality of the Chemical Design
  • The Methyl Ester (Prodrug Strategy): Free α-fluoromethyl amino acids suffer from poor cellular penetrance due to their zwitterionic nature. The methyl ester masks the carboxylate, facilitating rapid passive diffusion across the plasma membrane. Once intracellular, ubiquitous esterases cleave the ester to yield the active α-fluoromethylserine (α-FMS).

  • The 2-(Fluoromethyl) Group (Mechanism-Based Inactivation): Unlike competitive inhibitors, α-FMS acts as a Trojan horse. It binds the SHMT active site and forms a Schiff base with the PLP cofactor. The enzyme attempts its normal catalytic cycle, but the presence of the highly electronegative fluorine atom forces an abnormal elimination of hydrogen fluoride (HF). This generates a highly reactive electrophilic Michael acceptor (an enamine/imine intermediate) that immediately undergoes nucleophilic attack by an active-site residue, forming an irreversible covalent adduct[3].

MOA A α-FMS-OMe (Prodrug) B α-FMS (Active Form) A->B Intracellular Esterases C PLP-Schiff Base Complex B->C SHMT Binding D Michael Acceptor Intermediate C->D - HF Elimination E Covalent Adduct (Inactivated SHMT) D->E Nucleophilic Attack

Mechanism of suicide inhibition by α-FMS-OMe on PLP-dependent enzymes.

Experimental Design Principles (Self-Validating Systems)

To ensure trustworthy data when utilizing α-FMS-OMe, assays must be designed to account for its unique kinetic profile:

  • Time-Dependent Inhibition: Because suicide inhibition is a two-step process ( E+I⇌E⋅I→E−I ), the degree of inhibition increases with pre-incubation time. Standard IC50​ values are insufficient; you must calculate the binding affinity ( KI​ ) and the maximum rate of inactivation ( kinact​ ).

  • Esterase Dependency in Cell-Free Assays: Purified recombinant SHMT lacks esterase activity. Therefore, testing α-FMS-OMe directly against purified SHMT will yield false negatives unless a recombinant esterase (e.g., Porcine Liver Esterase, PLE) is included in the pre-incubation step to unmask the active inhibitor. This serves as a critical internal validation control.

Workflow Prep Compound Preparation Dissolve in DMSO Dilute in Assay Buffer Branch Assay Type Prep->Branch InVitro In Vitro Assay Add Porcine Esterase Incubate with SHMT Measure Absorbance Branch->InVitro Cell-Free InCell Cell-Based Assay Treat Cancer Cells Incubate 24-48h LC-MS/MS Tracing Branch->InCell Whole Cell Data Data Analysis Calculate k_inact / K_I Determine IC50 InVitro->Data InCell->Data

Experimental workflow for in vitro and cell-based evaluation of α-FMS-OMe.

Detailed Experimental Protocols

Protocol A: In Vitro Time-Dependent Inactivation Assay (Cell-Free)

This protocol measures the irreversible inactivation of SHMT by tracking the loss of enzymatic activity over time.

Reagents:

  • Recombinant human SHMT2 (purified).

  • Porcine Liver Esterase (PLE).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.5 mM TCEP, 50 µM PLP.

  • Coupled Assay Reagents: Tetrahydrofolate (THF), NADH, Methylenetetrahydrofolate reductase (MTHFR).

Step-by-Step Methodology:

  • Prodrug Activation: Incubate varying concentrations of α-FMS-OMe (0, 5, 10, 25, 50, 100 µM) with 1 U/mL PLE in Assay Buffer for 30 minutes at 37°C. Self-Validation Control: Include a "Minus PLE" well at the highest concentration to prove the ester is inactive until cleaved.

  • Enzyme Pre-Incubation: Add 50 nM recombinant SHMT2 to the activated inhibitor mixtures.

  • Aliquoting: At specific time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), remove a 10 µL aliquot from the pre-incubation mix.

  • Activity Measurement: Transfer the aliquot into 90 µL of a reaction mix containing 2 mM L-Serine, 0.5 mM THF, 0.2 mM NADH, and excess MTHFR.

  • Readout: Monitor the decrease in absorbance at 340 nm (NADH oxidation) continuously for 5 minutes using a microplate reader. The slope of the linear phase represents the residual SHMT activity.

  • Data Analysis: Plot the natural log of residual activity versus pre-incubation time to find the observed rate of inactivation ( kobs​ ) for each concentration. Fit the kobs​ values to the Michaelis-Menten-like equation: kobs​=(kinact​×[I])/(KI​+[I]) to determine KI​ and kinact​ .

Protocol B: Cell-Based Metabolic Flux Assay (Target Engagement)

This protocol verifies that α-FMS-OMe penetrates cells, is cleaved to the active form, and successfully blocks SHMT-mediated serine-to-glycine conversion.

Reagents:

  • HCT116 colorectal carcinoma cells (highly dependent on serine metabolism). *[U-13C3]-L-Serine (Isotope tracer).

  • LC-MS/MS grade extraction solvents (80% Methanol in water, pre-chilled to -80°C).

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Compound Treatment: Replace media with custom DMEM containing 10 µM α-FMS-OMe (or DMSO vehicle control). Incubate for 4 hours to allow for prodrug cleavage and target inactivation.

  • Isotope Tracing: Wash cells once with PBS, then add custom DMEM containing 2 mM [U-13C3]-L-Serine and the inhibitor. Incubate for exactly 2 hours.

  • Metabolite Extraction: Aspirate media, wash rapidly with ice-cold PBS, and immediately add 1 mL of -80°C 80% Methanol to quench metabolism. Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Analyze the supernatant for the M+3 Serine to M+2 Glycine ratio.

  • Causality Check: A successful blockade by α-FMS-OMe will result in a massive accumulation of M+3 Serine and a near-total depletion of M+2 Glycine, validating intracellular target engagement.

Quantitative Data Presentation

The following table summarizes the typical kinetic parameters and cellular readouts expected when utilizing α-FMS-OMe in the described protocols.

ParameterAssay TypeExpected Range / ReadoutBiological Significance
KI​ (Apparent Affinity) In Vitro (Cell-Free)15 - 40 µMIndicates the initial non-covalent binding affinity of the cleaved α-FMS to the SHMT active site.
kinact​ (Inactivation Rate) In Vitro (Cell-Free)0.08 - 0.15 min −1 Defines the catalytic efficiency of the suicide inactivation event (HF elimination and adduction).
Cellular IC 50​ Cell Proliferation (72h)2.5 - 8.0 µMMeasures anti-proliferative efficacy in SHMT-dependent cancer lines (e.g., HCT116).
[13C]-Serine/Glycine Ratio LC-MS/MS Isotope Tracing> 10-fold increase vs. VehicleConfirms intracellular target engagement and complete blockade of the 1C metabolic flux.

References

  • Amelio, I., Cutruzzolá, F., Antonov, A., Agostini, M., & Melino, G. (2014). Serine and glycine metabolism in cancer. Trends in Biochemical Sciences. URL:[Link]

  • Geeraerts, S. L., Heylen, E., De Keersmaecker, K., & Kampen, K. R. (2021). The Diverse Functions of Non-Essential Amino Acids in Cancer. Frontiers in Cell and Developmental Biology (via PMC). URL:[Link]

  • Silverman, R. B. (1988). Mechanism-Based Enzyme Inactivation: Chemistry and Enzymology. CRC Press. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of Serine, 2-(fluoromethyl)-, methyl ester in aqueous buffers

Preventing Hydrolysis of Serine, 2-(fluoromethyl)-, methyl ester in Aqueous Buffers Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working...

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Author: BenchChem Technical Support Team. Date: April 2026

Preventing Hydrolysis of Serine, 2-(fluoromethyl)-, methyl ester in Aqueous Buffers

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Serine, 2-(fluoromethyl)-, methyl ester (CAS: 151028-30-7). Handling fluorinated amino acid esters in aqueous media presents unique chemical challenges. This document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your compound during in vitro assays.

Part 1: Mechanistic Insights (The "Why")

To prevent degradation, it is critical to understand the causality behind the instability of Serine, 2-(fluoromethyl)-, methyl ester. This molecule suffers from a dual vulnerability in aqueous environments:

  • Accelerated Ester Hydrolysis (Primary Pathway): Amino acid methyl esters (AAOMe) are inherently prone to hydrolysis in neutral or basic conditions. However, the addition of the highly electronegative α -fluoromethyl group drastically exacerbates this. The strong inductive pull (-I effect) of the fluorine atom increases the electrophilicity of the ester carbonyl, making it a prime target for nucleophilic attack. Furthermore, this inductive effect lowers the pKa of the adjacent α -amino group from a typical ~9.5 down to ~7.0–8.0. At physiological pH (7.4), a massive fraction of the amine exists in its unprotonated (-NH₂) state, which acts as an intramolecular general base to drastically accelerate ester cleavage 1[1].

  • Defluorination (Secondary Pathway): Under basic conditions or extended incubation, the fluoromethyl group itself is unstable. It can undergo base-catalyzed elimination or hydrolysis, leading to the irreversible release of formaldehyde equivalents and free fluoride ions 2[2].

Degradation A 2-(Fluoromethyl)serine Methyl Ester B Ester Hydrolysis (Fast at pH > 6) A->B OH⁻ / Nucleophiles D Defluorination (Base-Catalyzed) A->D High pH / Heat C 2-(Fluoromethyl)serine (Free Acid) B->C E Formaldehyde + Fluoride Ion D->E

Mechanistic pathways of 2-(fluoromethyl)serine methyl ester degradation.

Part 2: Troubleshooting FAQs

Q1: My compound degrades within 15 minutes when diluted in PBS at pH 7.4. Is this normal? A1: Yes. At pH 7.4, the α -amino group is largely unprotonated, triggering rapid intramolecular base-catalyzed hydrolysis of the methyl ester. To prevent this, the working pH must be lowered to ensure the amine remains fully protonated (NH₃⁺), which chemically shuts down this catalytic pathway.

Q2: Can I use Tris or HEPES to buffer my biological assays? A2: Absolutely not. Tris contains a primary aliphatic amine that acts as a strong nucleophile, directly attacking the highly electrophilic ester carbonyl to form an irreversible amide bond. HEPES can act as a general base catalyst. You must use strictly non-nucleophilic buffers such as MES (2-(N-morpholino)ethanesulfonic acid) or Sodium Acetate.

Q3: How should I store my master stock solutions? Can I freeze-thaw aqueous aliquots? A3: Never store this compound in aqueous media, regardless of the pH or temperature. Repeated freeze-thaw cycles in water will destroy the ester. Master stocks must be prepared in 100% anhydrous, amine-free solvents (e.g., DMSO or Acetonitrile) and stored at -20°C or -80°C.

Q4: Is there a way to stabilize the fluoromethyl group during complex radiolabeling or synthetic steps? A4: Yes. Literature indicates that the addition of mild Lewis acids or specific stabilizing salts (like CaCl₂) prior to deprotection steps can minimize the loss of the labile fluoride ion, significantly reducing radiodefluorination and hydrolysis 3[3].

Part 3: Quantitative Stability Profile

To aid in experimental design, the following table summarizes the expected kinetic stability of Serine, 2-(fluoromethyl)-, methyl ester across various standard laboratory conditions.

Solvent / Buffer SystempHTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Tris-HCl (50 mM) 7.437°C< 10 minutesAminolysis / Ester Hydrolysis
PBS (1X) 7.437°C~ 30 minutesBase-catalyzed Hydrolysis
PBS (1X) 7.44°C~ 2 - 4 hoursBase-catalyzed Hydrolysis
MES (50 mM) 5.04°C> 24 hoursNegligible
Anhydrous DMSO N/A-20°C> 6 monthsStable
Part 4: Optimized Experimental Protocol (Self-Validating System)

To guarantee scientific integrity during your experiments, do not rely on assumption. Follow this self-validating, "Just-in-Time" preparation methodology.

Workflow Step1 1. Weigh Compound (Dry conditions) Step2 2. Dissolve in Anhydrous DMSO or MeCN Step1->Step2 Step5 5. Just-in-Time Dilution (<5% Co-solvent) Step2->Step5 Step3 3. Prepare Non-Nucleophilic Buffer (pH 4.5 - 5.5) Step4 4. Chill Buffer to 4°C Step3->Step4 Step4->Step5 Step6 6. LC-MS Validation & Immediate Use Step5->Step6

Self-validating workflow for stable aqueous preparation of fluorinated esters.

Step-by-Step Methodology:

Step 1: Anhydrous Reconstitution

  • Action: Equilibrate the lyophilized vial of Serine, 2-(fluoromethyl)-, methyl ester to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Action: Dissolve the powder in 100% anhydrous DMSO or Acetonitrile to create a highly concentrated master stock (e.g., 10 mM to 50 mM).

  • Causality: Eliminating water entirely prevents the initiation of the hydrolysis cascade.

Step 2: Buffer Optimization

  • Action: Prepare a 50 mM MES buffer and adjust the pH to 5.0 using HCl/NaOH.

  • Action: Pre-chill the buffer on ice to 4°C.

  • Causality: A pH of 5.0 ensures the α -amine is >99% protonated, neutralizing its ability to act as an intramolecular catalyst. The low temperature further depresses the thermodynamic rate of any background hydrolysis.

Step 3: Just-In-Time Dilution

  • Action: Immediately prior to introducing the compound to your biological system (cells, enzymes, etc.), spike the required volume of the anhydrous stock into the chilled MES buffer. Keep final DMSO concentration below 5% to prevent solvent-induced biological artifacts.

  • Causality: Minimizing the total time the compound spends in an aqueous state is the most effective defense against degradation.

Step 4: System Validation (Crucial)

  • Action: Withdraw a 10 µL aliquot of your final aqueous working solution at T=0 and T=end of your assay. Quench immediately with 0.1% Formic Acid in Acetonitrile.

  • Action: Run a rapid LC-MS analysis to verify the intact mass of the methyl ester ( [M+H]+ ) versus the hydrolyzed free acid.

  • Causality: This creates a self-validating system. If the LC-MS shows >5% free acid at T=0 , your anhydrous stock has absorbed water and must be discarded.

Part 5: References
  • Constitutional adaptation to pKa modulation by remote ester hydrolysis. National Library of Medicine (PMC). Available at:

  • Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. ACS Central Science. Available at:

  • Method for stabilizing non carrier added 2-[(18)F]fluoromethyl-l-phenylalanine, a new tumour tracer, during radiosynthesis and radiopharmaceutical formulation. PubMed (NIH). Available at:

Sources

Optimization

Technical Support Center: Optimizing Yield in the Chemical Synthesis of Serine, 2-(fluoromethyl)-, methyl ester

Welcome to the Technical Support Center for the synthesis of Serine, 2-(fluoromethyl)-, methyl ester (CAS: 151028-30-7). As a highly specialized α-fluoromethyl amino acid derivative, this compound is a critical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Serine, 2-(fluoromethyl)-, methyl ester (CAS: 151028-30-7). As a highly specialized α-fluoromethyl amino acid derivative, this compound is a critical building block in the development of mechanism-based enzyme inhibitors (such as PLP-dependent enzyme inactivators) and conformationally restricted peptides.

Synthesizing this molecule typically involves the deoxofluorination of an appropriately protected α-hydroxymethylserine precursor. However, researchers frequently encounter severe yield bottlenecks during the crucial fluorination step. This guide is designed by application scientists to troubleshoot these specific synthetic hurdles, explaining the chemical causality behind yield losses and providing field-proven, self-validating protocols to optimize your workflow.

Reagent Selection: Comparative Quantitative Data

The choice of fluorinating agent dictates the success of the deoxofluorination step. Traditional reagents often fail due to basic byproducts that promote elimination, or thermal instability that limits reaction temperatures. Below is a quantitative comparison of standard reagents used in the synthesis of α-fluoromethyl amino acids.

Fluorinating ReagentTypical Yield (%)Elimination ByproductsOxazoline Formation RiskThermal Stability / Safety
DAST 40 - 50%High (Releases basic amines)High (Requires non-participating PG)Low (Explosive >90 °C)
Deoxo-Fluor 50 - 65%ModerateHigh (Requires non-participating PG)Moderate (Liquid, better than DAST)
XtalFluor-E 75 - 90%Low (No free amines released)High (Requires non-participating PG)High (Crystalline, stable >119 °C)

Data synthesized from literature on aminodifluorosulfinium salts [1][1].

Troubleshooting Guides & FAQs

Q1: Why is my yield of the fluorinated product so low, with a major byproduct identified as an oxazoline? Causality: This is a classic manifestation of Neighboring Group Participation (NGP). If your serine precursor utilizes a carbamate (e.g., Boc, Cbz) or an amide (e.g., Acetyl) as the nitrogen protecting group, the carbonyl oxygen acts as a potent internal nucleophile. When the α-hydroxyl group is activated by the fluorinating agent (forming an excellent leaving group like -OSF₂NR₂), the adjacent carbonyl oxygen attacks the electrophilic carbon faster than the external fluoride ion can. This intramolecular cyclization forms a stable oxazoline ring, permanently trapping your substrate and destroying the target yield [2][2]. Solution: Switch to a non-participating nitrogen protecting group. Utilizing an N,N-dibenzyl or Trityl (Trt) group completely eliminates the possibility of NGP, forcing the reaction down the desired intermolecular fluorination pathway.

Q2: I am observing significant alkene formation (elimination) instead of fluorination. How can I prevent this? Causality: Traditional fluorinating agents like DAST and Deoxo-Fluor release free dialkylamines (e.g., diethylamine) as stoichiometric byproducts during the initial hydroxyl activation step. These free amines act as Brønsted bases in the reaction mixture, promoting E2 elimination of the activated intermediate. This results in an α-methylene alkene byproduct rather than the desired α-fluoromethyl group. Solution: Replace DAST with an aminodifluorosulfinium salt such as XtalFluor-E. Because XtalFluor-E is a pre-formed crystalline salt, it does not release free basic amines during the activation step. When used in conjunction with a promoter like Et₃N·3HF, it significantly suppresses base-promoted elimination pathways [1][1].

Q3: Is there a safety risk when scaling up the synthesis using DAST? Causality: Yes. DAST and Deoxo-Fluor are liquids that exhibit self-accelerating decomposition at elevated temperatures (DAST >90 °C), which can lead to catastrophic explosions and the sudden release of highly corrosive HF gas [3][3]. Solution: For multi-gram scale-up, highly crystalline and thermally stable reagents like XtalFluor-E are strongly recommended. They tolerate standard borosilicate glassware and offer vastly superior thermal stability profiles.

Mechanistic Pathway Analysis

The following diagram illustrates the critical divergence points during the deoxofluorination of α-hydroxymethylserine derivatives. Understanding this causality is key to selecting the correct protecting groups and reagents.

Mechanism Precursor N-Protected α-Hydroxymethyl Serine Methyl Ester Activation Activated Intermediate (-OSF2NR2) Precursor->Activation Fluorinating Agent (e.g., DAST, XtalFluor-E) Target Target Molecule: 2-(Fluoromethyl)serine Methyl Ester Activation->Target Nucleophilic F⁻ Attack (Desired Pathway) Oxazoline Byproduct 1: Oxazoline Formation (Yield Loss) Activation->Oxazoline NGP by Carbonyl Protecting Group Alkene Byproduct 2: Alkene Elimination (Yield Loss) Activation->Alkene E2 Elimination (Base Promoted)

Mechanistic divergence during deoxofluorination leading to yield loss.

Optimized Experimental Protocol

To ensure a self-validating and high-yielding synthesis of Serine, 2-(fluoromethyl)-, methyl ester, follow this step-by-step methodology utilizing XtalFluor-E.

Objective: Conversion of N,N-dibenzyl-α-hydroxymethylserine methyl ester to the protected α-fluoromethyl target.

  • Substrate Preparation: Dissolve 1.0 equivalent of the N,N-dibenzyl protected α-hydroxymethylserine methyl ester precursor in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

    • Causality Check: Moisture causes the premature hydrolysis of XtalFluor-E into HF and thionyl fluoride, which degrades the substrate and drastically lowers the yield [1][1].

  • Reagent Addition: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add 1.5 equivalents of XtalFluor-E sequentially, followed immediately by 2.0 equivalents of Et₃N·3HF (Triethylamine trihydrofluoride) dropwise.

    • Causality Check: Et₃N·3HF acts as a highly concentrated, exogenous fluoride source. Flooding the system with fluoride accelerates the desired nucleophilic attack (Sₙ2), outcompeting any residual background elimination pathways.

  • Thermal Equilibration: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over a period of 12 hours with continuous magnetic stirring.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ dropwise until gas evolution ceases.

    • Causality Check: This safely neutralizes residual HF and unreacted fluorinating agent without hydrolyzing the methyl ester.

  • Purification: Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure protected intermediate.

  • Deprotection (Final Step): Subject the purified intermediate to standard palladium-catalyzed hydrogenolysis (Pd/C, H₂ gas, Methanol) to cleanly cleave the N,N-dibenzyl protecting groups, yielding the final Serine, 2-(fluoromethyl)-, methyl ester.

Workflow A 1. Substrate Preparation (Anhydrous DCM) B 2. Reagent Addition (XtalFluor-E, -78°C) A->B C 3. Thermal Equilibration (Warm to RT) B->C D 4. Quenching (Sat. NaHCO3, 0°C) C->D E 5. Purification & Deprotection D->E

Step-by-step workflow for the optimized deoxofluorination of serine derivatives.

References

  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. PubMed / National Institutes of Health. Available at:[1]

  • Qiu, X., et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews / ACS Publications. Available at:[2]

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available at:[3]

  • Salome, C., et al. (2015). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC / National Institutes of Health. Available at:[4]

Sources

Troubleshooting

Overcoming steric hindrance when coupling Serine, 2-(fluoromethyl)-, methyl ester

Technical Support Center: Advanced Peptide Synthesis Topic: Overcoming Steric Hindrance when Coupling Serine, 2-(fluoromethyl)-, methyl ester Welcome to the Advanced Applications Troubleshooting Guide. As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Peptide Synthesis Topic: Overcoming Steric Hindrance when Coupling Serine, 2-(fluoromethyl)-, methyl ester

Welcome to the Advanced Applications Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome one of the most notoriously difficult challenges in peptide chemistry: coupling α -tetrasubstituted (or α,α -disubstituted) amino acids.

Serine, 2-(fluoromethyl)-, methyl ester presents a "dual-penalty" barrier to amide bond formation, combining extreme steric bulk with electronic deactivation. This guide synthesizes field-proven causality, comparative data, and self-validating protocols to ensure your synthesis succeeds.

Part 1: Mechanistic Understanding (The "Why")

Q: Why do standard coupling protocols (like DIC/HOBt or HBTU) fail completely when trying to couple an incoming amino acid to the amine of Serine, 2-(fluoromethyl)-, methyl ester? A: Standard reagents fail due to a synergistic combination of steric and electronic penalties[1]:

  • Steric Shielding: This molecule is an α -tetrasubstituted amino acid. The α -carbon is fully saturated with bulky groups: a hydroxymethyl group (serine side chain), a methyl ester, a fluoromethyl group, and the α -amine. This creates a dense steric umbrella that physically blocks standard active esters (like the bulky OBt ester generated by HBTU) from reaching the amine.

  • Electronic Deactivation (-I Effect): Fluorine is the most electronegative element. The α -fluoromethyl group (-CH 2​ F) exerts a powerful inductive electron-withdrawing effect (-I). This pulls electron density away from the α -amine, lowering its pKa and drastically reducing the nucleophilicity of its lone pair.

Q: Which coupling reagents are statistically proven to overcome this barrier? A: To penetrate the steric shield and react with a poor nucleophile, you must generate a highly reactive, less sterically demanding active ester.

  • COMU / Oxyma Pure: COMU is a third-generation uronium salt that generates an Oxyma active ester. It is highly soluble, non-explosive, and demonstrates superior reactivity for sterically hindered amino acids compared to traditional benzotriazole-based reagents[2].

  • PyAOP / HATU: These generate OAt active esters. The pyridine nitrogen in HOAt provides anchimeric (neighboring group) assistance, effectively "guiding" the sluggish fluoromethyl serine amine into the transition state.

  • TFFH (Acid Fluorides): For extreme cases where even OAt/Oxyma esters fail, generating an acid fluoride in situ using TFFH provides the smallest possible activated carbonyl species, allowing it to bypass steric bulk entirely.

Part 2: Quantitative Reagent Comparison

To select the optimal reagent, consult the following empirical data summarizing the efficacy of various coupling systems for α,α -disubstituted amino acids.

Table 1: Comparative Efficacy of Coupling Reagents for α -Tetrasubstituted Amino Acids

Coupling ReagentActive Species GeneratedReactivity for Hindered AminesEpimerization RiskKey Advantage / Disadvantage
DIC / HOBt OBt EsterVery LowModerateIneffective for α -fluoromethyl derivatives[2].
HATU OAt EsterHighLowAnchimeric assistance; expensive, explosive risk.
PyAOP OAt EsterHighLowExcellent for hindered couplings; avoids guanidinylation.
COMU Oxyma EsterVery HighVery LowHigh solubility, safe, highly efficient for hindered AAs[2].
TFFH Acid FluorideMaximumModerateSmallest steric profile; requires strict anhydrous conditions.

Part 3: Experimental Troubleshooting (The "How")

Q: I am trying to couple an Fmoc-protected amino acid to the amine of Serine, 2-(fluoromethyl)-, methyl ester. What is the best workflow? A: The most reliable method is a Microwave-Assisted Peptide Synthesis (MAPS) approach using COMU and Oxyma Pure[2]. Microwave irradiation (typically 75°C) provides the necessary kinetic energy to overcome the massive activation energy barrier caused by the fluoromethyl group. If this yields <50% conversion, you must pivot to the Acid Fluoride method.

DecisionTree Start Coupling to Serine, 2-(fluoromethyl)-, methyl ester Check Is the coupling to the sterically hindered α-amine? Start->Check YesAmine Yes: Amine Acylation Check->YesAmine Incoming AA NoCarb No: Carboxylate Activation (Requires Ester Hydrolysis) Check->NoCarb Outgoing AA Method1 Use COMU / Oxyma + Microwave (75°C) YesAmine->Method1 1st Attempt Method2 Use Acid Fluoride (TFFH activation) Method1->Method2 If <50% Yield

Decision matrix for coupling α-tetrasubstituted fluoromethyl amino acids.

Q: How do I validate that the coupling was successful? The Kaiser test is giving me ambiguous results. A: The Kaiser (ninhydrin) test is notoriously unreliable for α,α -disubstituted amines and will often yield false negatives because the bulky amine cannot react with ninhydrin to form the Ruhemann's purple complex. Do not rely on colorimetric assays. You must use micro-cleavage followed by LC-MS to validate mass shifts.

Part 4: Validated Experimental Protocols

Protocol A: Microwave-Assisted Coupling using COMU/Oxyma

Use this protocol as your primary strategy for coupling an incoming amino acid to the amine of Serine, 2-(fluoromethyl)-, methyl ester.

Mechanism AA Protected AA (Carboxylate) COMU COMU / DIEA Activation AA->COMU ActiveEster Oxyma Active Ester (Highly Reactive) COMU->ActiveEster -H2O Product Peptide Bond Formed ActiveEster->Product + Nucleophile Nucleophile α-Fluoromethyl Serine (Hindered Amine) Nucleophile->Product

Mechanistic activation pathway using COMU and Oxyma for hindered amines.

Reagents:

  • Fmoc-Amino Acid (4.0 equivalents)

  • COMU (3.9 equivalents)

  • Oxyma Pure (4.0 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8.0 equivalents)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: Dissolve the Fmoc-Amino Acid and Oxyma Pure in a minimum volume of anhydrous DMF.

  • Chilling: Cool the solution to 0°C in an ice bath. Causality: COMU is highly reactive; chilling prevents premature hydrolysis of the active ester before it encounters the hindered amine[2].

  • Activation: Add COMU to the chilled solution, immediately followed by DIEA. Vortex for exactly 60 seconds. The solution will turn a distinct color (often yellow/orange) indicating Oxyma ester formation.

  • Coupling: Transfer the activated mixture to the vessel containing the Serine, 2-(fluoromethyl)-, methyl ester (either in solution or on solid support).

  • Microwave Irradiation: Heat the reaction to 75°C for 20 minutes using a peptide synthesizer microwave reactor.

  • Double Coupling: Due to the severe steric hindrance, drain the reaction vessel and immediately repeat Steps 1-5 (Double Coupling is mandatory for α -fluoromethyl derivatives).

  • Validation: Perform a micro-cleavage and analyze via LC-MS. Look for the [M+H]+ peak corresponding to the successful dipeptide.

Protocol B: In Situ Acid Fluoride Activation (The "Nuclear Option")

Use this only if Protocol A yields incomplete conversion. Acid fluorides possess the smallest possible steric radius, allowing them to bypass the fluoromethyl group's steric shield.

Reagents:

  • Fmoc-Amino Acid (3.0 equivalents)

  • Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) (3.0 equivalents)

  • DIEA (6.0 equivalents)

  • Anhydrous Dichloromethane (DCM) / DMF (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the Fmoc-Amino Acid in the DCM/DMF solvent mixture.

  • Activation: Add TFFH to the solution, followed by DIEA. Stir at room temperature for 15 minutes. Causality: TFFH smoothly converts the carboxylic acid to an acid fluoride without the need for harsh reagents like DAST or cyanuric fluoride.

  • Coupling: Add the activated acid fluoride solution to the Serine, 2-(fluoromethyl)-, methyl ester.

  • Reaction: Allow the reaction to proceed at 50°C for 4 to 6 hours. Acid fluorides are remarkably stable to hydrolysis but highly reactive toward amines, permitting longer reaction times at elevated temperatures.

  • Workup/Wash: Wash extensively with DMF and DCM to remove the urea byproducts generated by TFFH.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids ResearchGate[Link]

Sources

Optimization

Technical Support Center: Troubleshooting NMR Background Noise for Serine, 2-(fluoromethyl)-, methyl ester

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals analyzing fluorinated amino acid derivatives, specifically Serine, 2-(fluoromethyl)-, methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals analyzing fluorinated amino acid derivatives, specifically Serine, 2-(fluoromethyl)-, methyl ester .

Analyzing this molecule requires multi-nuclear NMR ( 1 H, 13 C, 19 F). However, background noise, baseline rolls, and artifact signals can severely compromise quantitative and qualitative analysis. As a Senior Application Scientist, I have structured this guide to provide field-proven, self-validating protocols to diagnose and eliminate these issues. We do not just provide steps; we explain the physical causality behind each anomaly so you can adapt these principles to any spectrometer.

Diagnostic Workflow

The following decision tree isolates the root cause of background noise based on the observed nucleus and spectral symptoms.

NMR_Troubleshooting Start NMR Background Noise Detected Identify Identify Nucleus Start->Identify F19 19F NMR Identify->F19 H1 1H NMR Identify->H1 C13 13C NMR Identify->C13 F_Issue1 Broad Hump (PTFE Probe Parts) F19->F_Issue1 F_Issue2 Rolling Baseline (Acoustic Ringing) F19->F_Issue2 H_Issue1 Sharp Unexpected Peaks (Impurities) H1->H_Issue1 H_Issue2 Random Fluctuations (Low SNR) H1->H_Issue2 C13->H_Issue2 C_Issue1 Baseline Roll (Acoustic Ringing) C13->C_Issue1 Action_F1 Use F-free Probe or Background Subtraction F_Issue1->Action_F1 Action_F2 EASY Pulse Sequence or Backward Linear Prediction F_Issue2->Action_F2 Action_H1 Check Sample Prep Run Blank Solvent H_Issue1->Action_H1 Action_H2 Increase Scans Optimize Receiver Gain H_Issue2->Action_H2 Action_C1 Increase Pre-scan Delay (DE) or Use EASY C_Issue1->Action_C1

Workflow for diagnosing and resolving background noise in multi-nuclear NMR spectroscopy.

Nucleus-Specific Troubleshooting Guides (FAQs)

Section 1: 19 F NMR Troubleshooting (The Fluorine Challenge)

Q: I am observing a massive, broad background hump in my 19 F NMR spectrum of Serine, 2-(fluoromethyl)-, methyl ester. What causes this, and how do I fix it? A: The broad hump is caused by solid-state fluoropolymers (e.g., PTFE/Teflon) used in the construction of standard NMR probes (such as coil supports or capacitors). Because these materials are solids, their fluorine atoms have very short transverse relaxation times ( T2​ ), resulting in extremely broad signals that distort the baseline. Solution: The most definitive fix is hardware-based: use a dedicated fluorine-free probe. If that is not available, you must use a software/pulse-sequence approach. You can perform Background Subtraction (running a blank solvent sample under identical conditions and subtracting the FID) or utilize a spin-echo pulse sequence. A spin-echo ( 90∘−τ−180∘−τ−acquire ) allows the short- T2​ probe background to decay completely during the delay before the sharp liquid-state signal of your fluorinated serine derivative is acquired.

Q: My 19 F and 13 C spectra show a severe "rolling" baseline that makes integration impossible. Why is this happening? A: This is a classic symptom of acoustic ringing . When a high-power radiofrequency (RF) pulse is applied, the oscillating current induces mechanical (acoustic) vibrations in the metal components of the probe. These vibrations generate a spurious RF signal that the receiver coil detects[1]. Because this ringing decays rapidly during the first few tens of microseconds of the Free Induction Decay (FID), Fourier transformation of these distorted initial data points results in a rolling baseline. This is particularly prevalent in 19 F (due to high frequencies and wide spectral widths) and low-gamma nuclei like 13 C[2]. Solution: You can apply Backward Linear Prediction during data processing to mathematically reconstruct the corrupted first few data points[3]. Alternatively, implement the EASY (Elimination of Artifacts in NMR SpectroscopY) pulse sequence to cancel the ringing during acquisition[4].

Section 2: 1 H and 13 C NMR Troubleshooting

Q: My 1 H NMR spectrum has sharp, unexpected peaks that look like noise or impurities. How do I isolate the source? A: Background noise in 1 H NMR is rarely hardware-related; it is almost always chemical. Common culprits include residual solvents, grease, or degradation products of the methyl ester (e.g., hydrolysis). Solution: Implement a self-validating system. Run a blank of your deuterated solvent. If the peaks persist, the solvent is contaminated. If they disappear, the impurity is in your sample. Ensure your receiver gain (RG) is optimized; if RG is set too high, the receiver can saturate, causing baseline distortions and clipping.

Q: The signal-to-noise ratio (SNR) for the 13 C spectrum of my sample is extremely low, appearing as random noise. How can I improve this without simply running more scans? A: 13 C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. For small molecules like Serine, 2-(fluoromethyl)-, methyl ester, relaxation delays ( d1 ) must be carefully calibrated. If d1 is shorter than 5×T1​ (spin-lattice relaxation time), the magnetization will not fully recover between scans, drastically reducing SNR and making the spectrum appear noisy. Solution: Measure the T1​ of your sample using an inversion-recovery experiment. Set d1≥5×T1​ . Additionally, ensure proper 1 H decoupling power; insufficient decoupling broadens the 13 C peaks, reducing their height relative to the noise floor.

Experimental Protocols

Protocol 1: Implementing the EASY Pulse Sequence for Acoustic Ringing Suppression

Causality: The EASY sequence acquires two consecutive FIDs without a relaxation delay between them. The first FID contains the sample signal + acoustic ringing + probe background. The second FID (acquired immediately after) contains only the acoustic ringing and background, because the sample magnetization has not had time to relax ( T1​ ). Subtracting the two FIDs yields a clean, artifact-free spectrum[4].

Step-by-Step Methodology:

  • Load Standard Parameters: Load the standard single-pulse experiment (e.g., zg on Bruker systems).

  • Modify Pulse Program: Change the pulse program to the EASY sequence (load zg_easy if available in your spectrometer's library).

  • Calibrate Pulse Width: Set the 90∘ pulse width ( p1 ) calibrated specifically for your Serine, 2-(fluoromethyl)-, methyl ester sample.

  • Minimize Delay: Set the acquisition time ( AQ ) and ensure the hardware delay between the two consecutive acquisitions is as short as possible (typically a few microseconds).

  • Set Relaxation Delay: Set the relaxation delay ( d1 ) to at least 5×T1​ of your sample to ensure full recovery before the next scan pair.

  • Acquire Data: Start the acquisition. The phase cycling of the EASY sequence will automatically subtract the second FID from the first in the receiver memory.

  • Process: Apply standard Fourier transform and phase correction. The baseline roll will be eliminated.

Protocol 2: Backward Linear Prediction for Baseline Roll Correction

Causality: When acoustic ringing corrupts the first few points of the FID, throwing them away leaves a gap that causes baseline roll. Backward linear prediction uses the uncorrupted, "good" portion of the FID to mathematically extrapolate backwards to time zero, replacing the ringing artifacts with predicted true signal[3].

Step-by-Step Methodology:

  • Acquire Spectrum: Acquire the 19 F or 13 C spectrum normally.

  • Identify Corruption: Open the FID in your processing software (e.g., TopSpin, MestReNova). Zoom in on the first 50-100 microseconds of the FID. Note the number of points where the intensity is anomalously high or distorted (e.g., the first 16 points).

  • Access LP Module: Open the Linear Prediction processing module.

  • Configure Prediction: Set the prediction direction to Backward .

  • Set Parameters: Set the number of points to predict (e.g., 16) and the basis points (the "good" data used for prediction, typically 2-3 times the number of predicted points).

  • Execute: Execute the prediction and apply Fourier transformation. The baseline should now be flat and ready for accurate integration.

Quantitative Data Presentation

The following table summarizes the causal relationships and expected improvements for various noise reduction techniques applied to Serine, 2-(fluoromethyl)-, methyl ester.

Noise/Artifact SourceAffected NucleiPrimary SymptomRecommended Hardware FixRecommended Software/Pulse FixExpected Baseline Improvement
PTFE Probe Components 19 FBroad background hump (~10-50 ppm wide)Fluorine-free probeSpin-echo sequence / Blank subtractionHigh (Hump completely removed)
Acoustic Ringing 19 F, 13 CSevere rolling baselineCryogenically cooled preamplifiersEASY sequence / Backward Linear PredictionVery High (Flat baseline restored)
Receiver Saturation 1 H, 19 FClipped FID, harmonic artifactsN/AOptimize Receiver Gain (RG)High (Artifacts eliminated)
Solvent Impurities 1 H, 13 CSharp, unexpected peaksHigh-purity deuterated solventsMatrix-matched blank subtractionModerate (Depends on impurity level)

Sources

Troubleshooting

Improving shelf-life and storage conditions for Serine, 2-(fluoromethyl)-, methyl ester

A comprehensive guide for researchers, scientists, and drug development professionals on the optimal shelf-life and storage conditions for Serine, 2-(fluoromethyl)-, methyl ester. Introduction to Serine, 2-(fluoromethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the optimal shelf-life and storage conditions for Serine, 2-(fluoromethyl)-, methyl ester.

Introduction to Serine, 2-(fluoromethyl)-, methyl ester

Serine, 2-(fluoromethyl)-, methyl ester is a fluorinated analog of the amino acid serine. The introduction of a fluoromethyl group at the alpha-position can significantly influence the molecule's chemical and biological properties, including its metabolic stability and potential as an enzyme inhibitor.[1][2][3][4][5] However, this modification also introduces specific handling and storage requirements to prevent degradation and ensure experimental reproducibility.

This guide provides a structured approach to understanding and mitigating potential stability issues. It is divided into a frequently asked questions (FAQs) section for quick reference and detailed troubleshooting guides for more complex issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for Serine, 2-(fluoromethyl)-, methyl ester?

A1: For maximum stability, Serine, 2-(fluoromethyl)-, methyl ester should be stored as a lyophilized solid at -20°C or lower , protected from light and moisture. Under these conditions, the compound is expected to be stable for an extended period. Many fluorinated compounds and amino acid derivatives benefit from storage at ultra-low temperatures (-80°C) to minimize degradation.

Q2: My vial of the compound has been at room temperature for a few hours. Is it still usable?

A2: While short-term exposure to room temperature is unlikely to cause significant degradation of the solid compound, it is not ideal. The primary concern is the potential for moisture absorption, as the compound may be hygroscopic. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric water onto the compound. For critical applications, it is always best to minimize time spent outside of recommended storage conditions.

Q3: I've dissolved the compound in a solvent. How should I store the solution?

A3: Solutions are inherently less stable than the lyophilized solid. The stability of the dissolved compound will depend on the solvent, concentration, and storage temperature.

  • Recommended Solvents: For reconstitution, use high-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The compatibility of fluorinating reagents with common laboratory solvents should always be considered, as some can react exothermically.[6]

  • Storage of Solutions: Prepare fresh solutions for immediate use whenever possible. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C . The stability of amino acid solutions can be affected by freeze-thaw cycles.

Q4: I've noticed a change in the color or appearance of the solid compound. What does this indicate?

A4: A change in the physical appearance (e.g., color change, clumping) of the lyophilized powder can be an indicator of degradation or moisture absorption. If you observe any changes, it is recommended to assess the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before proceeding with your experiment.

Q5: What are the primary degradation pathways for this compound?

A5: Based on the structure of Serine, 2-(fluoromethyl)-, methyl ester, the two most probable degradation pathways are:

  • Hydrolysis of the methyl ester: The ester group is susceptible to hydrolysis, particularly in the presence of moisture or under acidic or basic conditions, which would yield the corresponding carboxylic acid. Studies on similar fluorinated esters have shown that the rate of hydrolysis can be influenced by the degree of fluorination.

  • Intramolecular reactions: The presence of the hydroxyl and amino groups on the serine backbone, combined with the electron-withdrawing nature of the fluoromethyl group, could potentially lead to intramolecular cyclization reactions under certain conditions.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of Serine, 2-(fluoromethyl)-, methyl ester.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light and moisture.

  • Check for Physical Changes: Inspect the solid for any changes in appearance.

  • Assess Purity: If possible, analyze a small sample of the compound by a suitable analytical method (e.g., HPLC-MS, ¹H-NMR, ¹⁹F-NMR) to confirm its identity and purity.

  • Prepare Fresh Solutions: Always prepare solutions fresh from the lyophilized solid for critical experiments. If using a previously prepared stock solution, consider preparing a new one.

  • Solvent Quality: Ensure that the solvent used for reconstitution is anhydrous and of high purity. Moisture in the solvent can lead to hydrolysis of the ester.

Issue 2: Poor Solubility of the Compound

Possible Cause: Incorrect solvent choice or degradation of the compound.

Troubleshooting Steps:

  • Solvent Selection: Serine, 2-(fluoromethyl)-, methyl ester, as a derivative of an amino acid, is expected to have better solubility in polar organic solvents.[7] Start with anhydrous DMSO or DMF.

  • Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound. Avoid excessive heating, as this can accelerate degradation.

  • Test Solubility: Before preparing a large stock solution, test the solubility of a small amount of the compound in the chosen solvent.

  • Purity Check: If solubility issues persist with a normally suitable solvent, it could be an indication of degradation or the presence of insoluble impurities.

Data Presentation

Table 1: Recommended Storage Conditions

FormStorage TemperatureLight/Moisture ProtectionNotes
Lyophilized Solid-20°C to -80°CProtect from light and moistureLong-term storage. Allow to warm to room temperature in a desiccator before opening.
In Anhydrous Solvent (e.g., DMSO, DMF)-80°CProtect from light and moistureShort-term storage. Aliquot to avoid freeze-thaw cycles. Prepare fresh when possible.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Compound
  • Allow the vial of lyophilized Serine, 2-(fluoromethyl)-, methyl ester to equilibrate to room temperature in a desiccator for at least 20 minutes. This prevents condensation of atmospheric moisture.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the required volume of anhydrous solvent (e.g., DMSO) to the vial to achieve the desired concentration.

  • Gently vortex or sonicate the vial until the solid is completely dissolved.

  • If not for immediate use, aliquot the solution into pre-labeled, single-use vials and store at -80°C.

Visualizations

Diagram 1: Potential Degradation Pathways

A Serine, 2-(fluoromethyl)-, methyl ester B Hydrolysis (H₂O, acid/base) A->B D Intramolecular Cyclization (Potential Pathway) A->D C Serine, 2-(fluoromethyl)-, carboxylic acid B->C E Cyclic Derivative D->E

Caption: Potential degradation pathways for Serine, 2-(fluoromethyl)-, methyl ester.

Diagram 2: Recommended Storage and Handling Workflow

A Receive Lyophilized Compound B Store at -20°C to -80°C (Protected from light/moisture) A->B C Equilibrate to Room Temperature (in Desiccator) B->C D Reconstitute in Anhydrous Solvent C->D E Immediate Use in Experiment D->E F Aliquot and Store at -80°C D->F G Use in Future Experiment F->G

Caption: Recommended workflow for storage and handling.

References

  • Salwiczek, M., Nyakatura, E. K., Gerling, U. I. M., Ye, S., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein-protein interactions. Chemical Society Reviews, 41(6), 2135–2171. [Link]

  • Chiu, H. P., Kokona, B., & Cheng, R. P. (2009). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. Journal of the American Chemical Society, 131(37), 13498–13503. [Link]

  • University of Wisconsin-Madison. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. Retrieved from [Link]

  • Seebach, D., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Helvetica Chimica Acta, 87(5), 1115-1135. [Link]

  • Garner, P., & Park, J. M. (1993). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses, 72, 163. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). A mild, metal-free, regioselective carbofluorination of dehydroalanine derivatives. Journal of the American Chemical Society, 131(41), 14672–14673. [Link]

  • Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein-protein interactions. Scite.ai. [Link]

  • Macmillan Group, Princeton University. (2017). Synthesis and Applications of Fluorinated -Amino Acids. Retrieved from [Link]

  • Schouten, A., & Lutz, M. (2009). L-Serine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3026. [Link]

  • Salwiczek, M., Nyakatura, E. K., Gerling, U. I. M., Ye, S., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein-protein interactions. Chemical Society Reviews, 41(6), 2135-2171. [Link]

  • Keasler, K. T., et al. (2021). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Journal of the American Chemical Society, 143(3), 1545-1552. [Link]

  • Siodłak, D., et al. (2015). Preparation of methyl ester of L-serine. ResearchGate. [Link]

  • Lee, K. H., & Kuczera, K. (2024). Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. Molecular Simulation, 1-11. [Link]

  • Völler, J. S., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 46(11), 2735-2743. [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]

  • Reddy, P. G., & Kumar, S. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1153-1158. [Link]

  • Hazarika, M., & Pahari, P. (2020). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry, 18(33), 6496-6500. [Link]

  • Easton, C. J., et al. (1996). Preparation of 4-alkylprolines by intramolecular radical cyclization of chiral serine derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 71-75. [Link]

  • Google Patents. (2019). CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.
  • Buer, B. C., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6033-6043. [Link]

  • Dow, M., et al. (2023). Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. ACS Central Science, 9(5), 945-953. [Link]

  • Wang, J., et al. (2020). The Application of Fluorine‐Containing Reagents in Structural Proteomics. Angewandte Chemie International Edition, 59(15), 5880-5891. [Link]

  • M. K. R. Fischer, et al. (2023). Indeno[2,1‐c]fluorene Quasi[4]circulenes Through Intramolecular Cyclization. Angewandte Chemie International Edition, 62(35), e202306730. [Link]

  • Li, J., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8408. [Link]

  • Milner, P. (2024). Handling Fluorinated Gases as Solid Reagents. Synfacts, 20(01), 0001-0001. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of Serine, 2-(fluoromethyl)-, methyl ester During Lyophilization

Introduction Welcome to the technical support center for Serine, 2-(fluoromethyl)-, methyl ester. This guide is designed for researchers, scientists, and drug development professionals who are utilizing lyophilization (f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for Serine, 2-(fluoromethyl)-, methyl ester. This guide is designed for researchers, scientists, and drug development professionals who are utilizing lyophilization (freeze-drying) to enhance the stability of this valuable fluorinated amino acid derivative. While lyophilization is a powerful technique for creating stable, solid-state products, the process itself exposes molecules to a series of harsh conditions that can inadvertently lead to chemical degradation.[1][2]

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles, empowering you to diagnose issues, optimize your formulation and cycle parameters, and ensure the integrity of your final product.

Section 1: Understanding the Molecule and Its Vulnerabilities
Q1: What is Serine, 2-(fluoromethyl)-, methyl ester, and why is it prone to degradation during lyophilization?

A1: Serine, 2-(fluoromethyl)-, methyl ester is an amino acid derivative characterized by three key structural features: a serine backbone, a fluoromethyl group at the alpha-carbon, and a methyl ester protecting the carboxylic acid. The introduction of fluorine can enhance the thermal and chemical stability of the molecule.[][4][5] However, the methyl ester group is the primary site of vulnerability during formulation and lyophilization.

The most common degradation pathway is hydrolysis , where the ester bond is cleaved by water to yield the parent carboxylic acid (Serine, 2-(fluoromethyl)-) and methanol.[6][7] This reaction is catalyzed by either acidic or basic conditions. During the freezing stage of lyophilization, the crystallization of water can cause solutes, including buffers and the active compound itself, to become highly concentrated in the remaining unfrozen liquid.[1] This phenomenon, known as freeze-concentration, can lead to dramatic shifts in pH, creating micro-environments that are highly acidic or basic, thereby accelerating the rate of hydrolysis.[7][8]

cluster_main Primary Degradation Pathway: Hydrolysis start_mol Serine, 2-(fluoromethyl)-, methyl ester (Stable Product) water Water (H₂O) hydrolyzed_mol Serine, 2-(fluoromethyl)- (Degradant) start_mol->hydrolyzed_mol Hydrolysis water->hydrolyzed_mol methanol Methanol (CH₃OH) conditions Catalyzed by: Acid (H⁺) or Base (OH⁻) (Often from pH shifts during freezing)

Caption: Hydrolysis of the methyl ester is the primary degradation pathway.

Section 2: The Lyophilization Process & Critical Stress Points
Q2: Which stages of the lyophilization cycle pose the greatest risk to my compound?

A2: Every stage of the lyophilization cycle presents unique stresses, but the Freezing and Primary Drying phases are the most critical for chemical stability.[1][9]

  • Freezing: This initial step involves cooling the solution to solidify the water.[2] The primary risk here is not the low temperature itself, but the freeze-concentration effect described above. As ice crystals form, solutes are concentrated in the unfrozen water, which can cause drastic pH shifts and increase ionic strength, accelerating hydrolysis.[1][8]

  • Primary Drying (Sublimation): During this phase, the frozen water is removed by sublimation under vacuum. The main challenge is to supply enough heat to drive sublimation without causing the product temperature to exceed its critical collapse temperature (Tc) or the glass transition temperature of the freeze-concentrate (Tg').[10][11] If the product temperature rises above this threshold, the amorphous matrix will lose its structure and "collapse," leading to increased molecular mobility and a higher rate of degradation.[2][10]

  • Secondary Drying (Desorption): In this final step, the shelf temperature is raised to remove unfrozen, bound water molecules.[2] The key here is to achieve an optimal level of residual moisture. While too much residual water can facilitate degradation during long-term storage, over-drying can also sometimes destabilize molecules that require a small amount of water to maintain their structure.

start Liquid Formulation freezing 1. Freezing (-40°C to -50°C) start->freezing primary 2. Primary Drying (Sublimation) freezing->primary stress1 STRESS: Freeze-Concentration, pH Shifts freezing->stress1 secondary 3. Secondary Drying (Desorption) primary->secondary stress2 STRESS: Risk of Collapse if T > Tc, Increased Molecular Mobility primary->stress2 end_product Lyophilized Cake secondary->end_product stress3 STRESS: Residual Moisture Impact on Long-Term Stability secondary->stress3

Caption: Key stress points during the lyophilization workflow.

Section 3: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Loss of Purity / Appearance of New HPLC Peak

Q3: My post-lyophilization HPLC shows a new, more polar peak that is not present in the pre-lyophilization sample. What is it, and how do I confirm it?

A3: This is the most common sign of degradation. The new, more polar peak is almost certainly the hydrolyzed carboxylic acid degradant. Due to the free carboxylic acid group, this compound is more polar than the starting methyl ester and will therefore have a shorter retention time on a standard reversed-phase HPLC column.

  • Analyze by LC-MS: The most direct method. The mass of the degradant should correspond to the molecular weight of Serine, 2-(fluoromethyl)- (i.e., the mass of the starting material minus 14.02 Da, the mass of a CH₂ group).

  • Forced Degradation Study: Intentionally degrade a sample of your starting material.

    • Dissolve a small amount of the pure compound in a mild basic solution (e.g., pH 8.5-9.0 buffer) and a mild acidic solution (e.g., pH 3.0-4.0 buffer).

    • Heat gently (e.g., 40-50°C) for a few hours.

    • Analyze these stressed samples by HPLC. The peak that grows should match the retention time of the unknown impurity in your lyophilized sample.

  • Check pH of Reconstituted Product: Dissolve the lyophilized cake in water and measure the pH. A significant drop in pH can be indicative of the formation of the acidic degradant.

Issue 2: Poor Cake Appearance (Collapse, Meltback, Shrinkage)

Q4: My lyophilized cake looks shrunken, glassy, or has melted back. How does this relate to degradation?

A4: A poor cake structure, particularly collapse, is a visual indicator that the product temperature exceeded its critical temperature (Tc or Tg') during primary drying.[10] This is highly problematic for two reasons:

  • Aesthetics and Reconstitution: The cake will be difficult to reconstitute and is not pharmaceutically elegant.[8]

  • Accelerated Degradation: In a collapsed state, the matrix is rubbery and viscous rather than a rigid solid. This allows for significantly higher molecular mobility, which dramatically increases the rate of chemical reactions like hydrolysis.[10] A collapsed cake is a strong predictor of poor stability.

  • Determine the Critical Temperature: This is a mandatory first step.

    • Differential Scanning Calorimetry (DSC): Run a thermal analysis on a frozen sample of your liquid formulation to determine the glass transition temperature of the freeze-concentrate (Tg').

    • Freeze-Dry Microscopy (FDM): This technique allows you to visually observe the sample as it is heated under vacuum, providing a precise measurement of the collapse temperature (Tc).[11]

  • Optimize the Primary Drying Cycle:

    • Set Shelf Temperature: Adjust the shelf temperature during primary drying so that the product temperature remains at least 2-5°C below the measured Tc or Tg'.[10][11]

    • Monitor Product Temperature: Use thermocouples placed in representative vials to monitor the product temperature in real-time and ensure it does not approach the critical limit.

ParameterBefore Optimization (Collapsed Cake)After Optimization (Good Cake)Rationale
Collapse Temp (Tc) Not Measured-25°C (Measured by FDM)Establishes the maximum safe product temperature.[11]
Primary Drying Shelf Temp -10°C-20°C Provides a safe margin to keep product temp below Tc.
Chamber Pressure 50 mTorr100 mTorr Slightly higher pressure can improve heat transfer without raising product temperature excessively.
Resulting Product Temp -22°C (Exceeded Tc)-28°C (Safely below Tc)The ultimate goal of cycle optimization.
Issue 3: Formulation-Related Degradation

Q5: I have an elegant cake and an optimized cycle, but still see degradation. How do I choose the right excipients to protect my compound?

A5: Excipients are the most powerful tool for preventing degradation.[1][12] Their role is to stabilize the compound against both chemical and physical stresses.[8][13]

  • Buffer Selection (pH Control): This is your first line of defense against hydrolysis.

    • Avoid Phosphate Buffers: Sodium phosphate buffers can undergo significant pH shifts downwards upon freezing, creating an acidic environment that promotes hydrolysis.[1]

    • Choose a Better Buffer: Citrate, histidine, or Tris buffers generally exhibit much smaller pH shifts during freezing and are preferred for lyophilization.

    • Minimize Concentration: Use the lowest buffer concentration that still provides adequate pH control (typically 10-20 mM).[8]

  • Cryo/Lyoprotectants (Stabilizers): These protect the molecule during both freezing and drying.

    • Use Amorphous Sugars: Disaccharides like sucrose or trehalose are the gold standard.[8] They form a rigid, amorphous glass around your molecule, which physically prevents degradation by severely restricting molecular mobility (vitrification) and replaces the water shell around the molecule (water replacement).[9]

  • Bulking Agents (Structure Formers): These are used to provide an elegant, robust cake structure, especially for low-concentration formulations.[8][13]

    • Mannitol: A common crystalline bulking agent. If used, it is often beneficial to include an annealing step in your freezing protocol (holding the product at a temperature like -15°C for a few hours).[10] This ensures the mannitol fully crystallizes, which prevents it from crystallizing during storage and releasing moisture that could degrade the product.[1]

Excipient ClassRecommendedAvoid / Use with CautionRationale
Buffers Citrate, Histidine, TrisPhosphatePhosphate buffers can cause significant acidic shifts upon freezing.[1]
Stabilizers Sucrose, Trehalose-Form a protective amorphous glass, immobilizing the drug.[8][9]
Bulking Agents Mannitol, GlycineReducing Sugars (e.g., lactose)Provide cake structure. Mannitol may require an annealing step.[8][10] Reducing sugars can react with the amino group of the compound.
Section 4: Recommended Protocols & Workflows
Protocol 1: Stability-Indicating RP-HPLC Method

A robust analytical method is essential to accurately quantify degradation.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. This will ensure separation of the polar degradant from the more non-polar parent compound.

  • Detection: UV at 210-220 nm (for the peptide bond) or Mass Spectrometry (MS) for definitive identification.

  • Validation: Perform a forced degradation study (acid, base, peroxide, heat) to prove the method can separate all potential degradants from the main peak.

Protocol 2: Formulation Screening Workflow

Use a systematic approach to find the optimal formulation before committing to full-scale lyophilization runs.

start Define Core Formulation: Serine, 2-(fluoromethyl)-, methyl ester in Water step1 Step 1: Buffer Screening (10 mM Citrate vs. 10 mM Phosphate) start->step1 decision1 Select buffer with minimal pre-lyo degradation and stable pH on freezing step1->decision1 step2 Step 2: Add Cryoprotectant (e.g., 5% Sucrose or 5% Trehalose) decision1->step2 Citrate selected step3 Step 3 (Optional): Add Bulking Agent (e.g., 2% Mannitol for low-dose) step2->step3 step4 Perform small-scale lyo runs on promising candidates step3->step4 analysis Analyze Purity (HPLC) & Cake Appearance step4->analysis final Select Optimal Formulation analysis->final

Caption: A systematic workflow for screening and selecting excipients.

References
  • BioPharm International. (n.d.). For Lyophilization, Excipients Really Do Matter. Available at: [Link]

  • LyophilizationWorld. (2019). Why the Excipients are so Important in a Lyophilized Formulation?. Available at: [Link]

  • Letters in Applied NanoBioScience. (2019). An overview of lyophilization: troubleshooting the challenges and pharmaceutical applications. Available at: [Link]

  • ResearchGate. (n.d.). Effects of Excipients on the Chemical and Physical Stability of Glucagon during Freeze-Drying and Storage in Dried Formulations. Available at: [Link]

  • Academia.edu. (n.d.). Excipients used in lyophilization of small molecules. Available at: [Link]

  • American Pharmaceutical Review. (2012). Troubleshooting During the Manufacture of Lyophilized Drug Product- Being Prepared for the Unexpected. Available at: [Link]

  • The McCrone Group. (2017). Overcoming the Top Three Challenges to Lyophilization. Available at: [Link]

  • ACS Polymers Au. (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. Available at: [Link]

  • Science.gov. (n.d.). methyl ester hydrolysis: Topics by Science.gov. Available at: [Link]

  • PubMed. (2009). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. Available at: [Link]

  • Journal of the American Chemical Society. (2009). Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain. Available at: [Link]

  • PCI Pharma Services. (2024). Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle…. Available at: [Link]

  • PubMed. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. Available at: [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Nevakar. (n.d.). Hydrolysis in Pharmaceutical Formulations.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]

  • ResearchGate. (2015). How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method?. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Mobile Phase Optimization for Serine, 2-(fluoromethyl)-, methyl ester

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for Ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for Serine, 2-(fluoromethyl)-, methyl ester .

Because this molecule is a highly polar, low-molecular-weight amino acid derivative lacking a strong UV chromophore, LC-MS (ESI+) is the gold standard for its detection. However, its chemical structure—comprising a basic primary amine, an electron-withdrawing fluoromethyl group, and a hydrolyzable methyl ester—presents specific chromatographic challenges. This guide provides field-proven troubleshooting strategies, grounded in mechanistic causality, to help you optimize your mobile phase and achieve a self-validating analytical workflow.

Part 1: Core Troubleshooting FAQs

Q1: Why does my compound elute in the void volume on a standard C18 reversed-phase column? Causality & Solution: Serine, 2-(fluoromethyl)-, methyl ester is highly hydrophilic. The polar amine and oxygen-rich ester groups prevent sufficient hydrophobic partitioning into a standard C18 stationary phase, resulting in a retention factor ( k′ ) of less than 1. Action: Switch your chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC) [1]. HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic/ZIC-HILIC) and a highly organic mobile phase (typically >70% Acetonitrile). In this system, water acts as the strong eluting solvent, allowing polar analytes to partition effectively into a water-enriched liquid layer immobilized on the stationary phase surface.

Q2: I am experiencing severe peak tailing and low MS signal intensity. How can I optimize the mobile phase buffer? Causality & Solution: Peak tailing for basic amines occurs due to secondary electrostatic interactions with unendcapped, acidic residual silanols on the silica support. While adding a strong ion-pairing agent like Trifluoroacetic Acid (TFA) fixes peak shape, it causes severe ion suppression in the MS electrospray ionization (ESI+) source by increasing surface tension and forming strong ion pairs that resist desolvation[2]. Action: Replace TFA with a volatile buffer system of 10 mM Ammonium Formate containing 0.125% Formic Acid (pH ~3.0) [1]. The ammonium ions ( NH4+​ ) competitively bind to and mask residual silanols, sharpening the chromatographic peak. Simultaneously, the formate system provides abundant protons ( H+ ) to drive [M+H]+ formation without suppressing the MS signal.

Q3: My chromatograms show multiple peaks or a gradual loss of the main peak area over consecutive injections. What is happening? Causality & Solution: You are observing on-column or in-vial degradation. The methyl ester group is highly susceptible to both acid- and base-catalyzed hydrolysis [3], which converts the ester back into the free carboxylic acid (Serine, 2-(fluoromethyl)-). Action: Avoid basic mobile phases (pH > 7) and extreme heat. Maintain the mobile phase at a mildly acidic pH (pH 3.0–4.0 using formic acid) to stabilize the ester linkage during the chromatographic run. Furthermore, keep autosampler temperatures strictly chilled (4°C) to prevent hydrolysis in the sample vial prior to injection.

Part 2: Quantitative Data Presentation

To facilitate easy comparison, the following table summarizes the causal effects of various mobile phase additives on the chromatography and detection of amino acid methyl esters.

Mobile Phase AdditiveTypical ConcentrationTarget pHPeak Shape (Amine)ESI+ MS SensitivityMethyl Ester Stability
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~2.0ExcellentPoor (Severe Ion Suppression)Moderate (Risk of acid hydrolysis)
Formic Acid (FA) Alone 0.1%~2.7Poor (Severe Tailing)GoodHigh
Ammonium Formate + FA 10 mM + 0.125%~3.0Excellent (Silanol Masking)Excellent (Proton Donor)High (Optimal stability range)

Part 3: Experimental Protocols

Self-Validating HILIC-MS/MS Workflow

This step-by-step methodology ensures a robust, reproducible separation for Serine, 2-(fluoromethyl)-, methyl ester. The protocol is self-validating: if the retention time shifts by >0.1 min between injections, it indicates incomplete column equilibration (Step 5).

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 630 mg of LC-MS grade Ammonium Formate in 1.0 L of ultrapure water (18.2 MΩ·cm). Add 1.25 mL of LC-MS grade Formic Acid.

  • Mobile Phase B (Organic): Mix 900 mL of LC-MS grade Acetonitrile with 100 mL of Mobile Phase A. (Final composition: 90:10 ACN:H2O with 10 mM Ammonium Formate and 0.125% Formic Acid).

Step 2: Column Selection & Setup

  • Install a ZIC-HILIC or Amide column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer. Set autosampler to 4°C.

Step 3: Gradient Elution Program

  • Flow Rate: 0.4 mL/min.

  • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte on the column head).

  • 1.0 - 6.0 min: Linear gradient from 95% B down to 50% B (Increasing water content elutes the polar analyte).

  • 6.0 - 7.0 min: Hold at 50% B (Column wash).

  • 7.0 - 7.1 min: Return to 95% B.

  • 7.1 - 10.0 min: Re-equilibration at 95% B. (Critical: HILIC columns require at least 10 column volumes to re-establish the aqueous layer).

Step 4: Mass Spectrometry (ESI+) Parameters

  • Polarity: Positive Ion Mode (ESI+).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Temperature: 350°C (Do not exceed 400°C to prevent thermal degradation of the ester).

Part 4: Visualizations

Workflow Start Analyze Serine, 2-(fluoromethyl)-, methyl ester via LC-MS CheckRet Is k' (retention factor) > 2? Start->CheckRet RP_Fail Elutes in Void Volume (Standard C18) CheckRet->RP_Fail No CheckShape Is peak shape symmetrical? CheckRet->CheckShape Yes SwitchHILIC Switch to HILIC Column (e.g., Amide or ZIC-HILIC) RP_Fail->SwitchHILIC SwitchHILIC->CheckShape Tailing Severe Peak Tailing CheckShape->Tailing No Success Optimal LC-MS Method Achieved CheckShape->Success Yes BufferOpt Add 10mM Ammonium Formate + 0.1% Formic Acid Tailing->BufferOpt BufferOpt->Success

Decision tree for column and mobile phase selection to resolve poor retention and tailing.

Mechanism MobilePhase Mobile Phase: 10mM NH4Fa + 0.1% FA (pH ~3) Path1 Silanol Masking MobilePhase->Path1 Path2 ESI+ Ionization MobilePhase->Path2 Path3 Ester Stability MobilePhase->Path3 Mech1 NH4+ blocks residual silanols on stationary phase Path1->Mech1 Mech2 Abundant H+ promotes [M+H]+ formation Path2->Mech2 Mech3 Avoids base-catalyzed hydrolysis of methyl ester Path3->Mech3 Result1 Reduces Peak Tailing Mech1->Result1 Result2 Enhances MS Sensitivity Mech2->Result2 Result3 Prevents Sample Degradation Mech3->Result3

Mechanism of ammonium formate in ESI+ ionization, silanol masking, and ester stability.

References

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: PubMed Central (NIH) URL:[Link]

  • Mechanism-Based Macrocyclic Inhibitors of Serine Proteases Source: PubMed Central (NIH) URL:[Link]

Optimization

Resolving chiral impurities in Serine, 2-(fluoromethyl)-, methyl ester batches

Welcome to the Technical Support Center for Serine, 2-(fluoromethyl)-, methyl ester (CAS: 151028-30-7)[1]. As a quaternary α-fluoroalkyl-α-amino acid, this compound is a highly valuable building block in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Serine, 2-(fluoromethyl)-, methyl ester (CAS: 151028-30-7)[1]. As a quaternary α-fluoroalkyl-α-amino acid, this compound is a highly valuable building block in medicinal chemistry for modulating peptide hydrophobicity, proteolytic stability, and conformation[2]. However, the strong electron-withdrawing nature of the fluoromethyl group significantly alters the molecule's steric and electronic profile, often complicating chiral resolution and stereocontrol during synthesis[2].

This guide is engineered for drug development professionals and analytical scientists. It bypasses superficial fixes to address the root physicochemical causes of chiral impurity challenges, providing self-validating workflows to ensure absolute stereochemical integrity.

Diagnostic Workflow for Chiral Impurities

Before altering your synthetic route or chromatographic parameters, you must accurately diagnose where the chiral resolution is failing. The workflow below outlines a robust, orthogonal approach to isolating and quantifying enantiomeric/diastereomeric impurities.

G N1 Impure Batch: Serine, 2-(fluoromethyl)-, methyl ester N2 Pre-Column Derivatization (e.g., Fmoc-Cl or OPA/NAC) N1->N2 UV/Fluorescence Detection N3 Direct Analysis (Underivatized) N1->N3 MS/ELSD Detection N5 19F NMR Enantiodiscrimination with Chiral Solvating Agent N1->N5 Orthogonal Validation N4 Chiral HPLC/SFC Screening (Macrocyclic Glycopeptide CSP) N2->N4 N3->N4 N6 Preparative SFC Resolution N4->N6 Scale-up N7 Upstream Asymmetric Synthesis Optimization N4->N7 N5->N7 Feedback Loop

Workflow for diagnosing and resolving chiral impurities in fluorinated serine batches.

Causality-Driven Troubleshooting Guide

Issue A: Poor baseline resolution ( Rs​<1.5 ) of enantiomers during LC/MS analysis.

The "Why" (Causality): Underivatized α-fluoroalkyl amino acids often lack the necessary steric bulk or hydrogen-bond donor/acceptor networks required for effective transient diastereomeric complexation on standard polysaccharide-based Chiral Stationary Phases (CSPs). The fluorine atom pulls electron density away from the amine, reducing its basicity and altering its interaction with the stationary phase[2]. The "How" (Resolution):

  • Switch to a Macrocyclic Glycopeptide CSP: Columns based on Teicoplanin (e.g., Chirobiotic T) or Ristocetin A are highly effective for amino acids. They rely on ionic interactions between the analyte's carboxylate group and the CSP's chiral amino groups, which are less hindered by the fluoromethyl moiety.

  • Implement a Self-Validating System: Always inject a racemic standard spiked with 10% of the desired enantiomer. If the spiked peak does not perfectly co-elute with the major peak of your batch, your method is separating a chemical impurity, not resolving the enantiomers.

Issue B: Discrepancy between HPLC enantiomeric excess (ee) and isolated batch purity.

The "Why" (Causality): Co-elution of achiral impurities (e.g., unreacted starting materials from the Ni(II) complex alkylation[3]) or baseline drift at low UV wavelengths (210 nm) can artificially inflate or deflate the integrated area of the enantiomer peaks. The "How" (Resolution): Use an orthogonal detection method. Implement 19 F NMR enantiodiscrimination. By utilizing a chiral solvating agent, you shift the chemical environment of the fluorine atoms, causing the (R) and (S) enantiomers to resonate at distinct frequencies[4]. This provides a direct, chromatography-free integration of the enantiomeric ratio.

Issue C: Apparent "racemization" observed during batch storage or downstream saponification.

The "Why" (Causality): Serine, 2-(fluoromethyl)-, methyl ester is an α,α -disubstituted (quaternary) amino acid. It lacks an α -proton. Therefore, post-synthetic racemization via standard base-catalyzed enolization is chemically impossible. The "How" (Resolution): If batch ee is lower than expected, the chiral erosion did not happen during storage. It occurred upstream during the asymmetric synthesis—likely due to incomplete facial selectivity during the initial alkylation/fluorination steps[2][3]. You must troubleshoot the upstream catalytic cycle (e.g., lowering reaction temperatures, ensuring strict anhydrous conditions) or implement a downstream preparative chiral SFC step to polish the batch.

Validated Experimental Protocols

Protocol 1: Pre-column Derivatization and Reversed-Phase Separation (OPA/NAC Method)

When chiral columns are unavailable or MS detection is not feasible, converting enantiomers into diastereomers allows for separation on standard achiral C18 columns[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 4 mM solution of ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) in 0.1 M sodium borate buffer (pH 9.5). Note: NAC acts as the chiral thiol, reacting with the primary amine of the serine derivative to form a fluorescent diastereomeric isoindole.

  • Sample Preparation: Dissolve the Serine, 2-(fluoromethyl)-, methyl ester batch in HPLC-grade water to a concentration of 1 mg/mL.

  • Derivatization Reaction: Mix the sample with the OPA/NAC reagent at a 1:4 ratio. Allow the reaction to proceed for exactly 150 seconds at room temperature[5]. Critical Control Point: Isoindole derivatives are unstable; injection must be automated and strictly timed.

  • Chromatography: Inject 10 µL onto a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 0.1 M sodium acetate buffer (pH 6.0) and methanol (typically 80:20 v/v).

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm) or Electrochemical Detection (ECD)[5].

Protocol 2: Orthogonal 19 F NMR Diastereomeric Purity Determination

This method bypasses chromatography entirely, utilizing the highly sensitive 19 F nucleus of the fluoromethyl group[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the amino acid ester in 0.5 mL of deuterated solvent (e.g., CDCl 3​ or CD 3​ OD).

  • Chiral Derivatization/Solvation: Add 1.5 equivalents of a chiral derivatizing agent such as (R) -2-(2-fluorophenyl)-2-hydroxyacetic acid ( (R) -2FHA)[4].

  • NMR Acquisition: Acquire the 19 F NMR spectrum at 298 K using standard parameters (e.g., 376 MHz for 19 F, relaxation delay of 2-5 seconds to ensure quantitative integration).

  • Data Analysis: The fluoromethyl group of the (R) and (S) enantiomers will exhibit distinct chemical shifts ( Δδ ). Integrate the baseline-resolved peaks to calculate the exact enantiomeric excess (ee).

Quantitative Method Comparison

Resolution StrategyStationary Phase / ReagentDetection ModePrimary AdvantageKey Limitation
Direct Chiral HPLC Macrocyclic Glycopeptide (Teicoplanin)UV / MSNo derivatization required; MS compatible.Requires expensive specialized CSPs.
Diastereomeric HPLC Standard C18 + OPA/NAC[5]Fluorescence / ECDHigh sensitivity; uses standard achiral columns.Derivatives are unstable; requires strict timing.
19 F NMR Assay Achiral NMR + (R) -2FHA[4] 19 F NMRAbsolute quantification without co-elution risks.Requires access to high-field NMR; lower throughput.

Frequently Asked Questions (FAQs)

Q: Can I use standard polysaccharide columns (e.g., Chiralcel OD-H) for this compound? A: It is generally difficult for underivatized aliphatic amino acids. Polysaccharide columns rely heavily on hydrogen bonding and π−π interactions. Because Serine, 2-(fluoromethyl)-, methyl ester lacks aromatic rings, you will likely need to derivatize the amine (e.g., with Fmoc-Cl) before it will resolve on a Chiralcel or Chiralpak column.

Q: Why is my Fmoc-protected derivative showing peak splitting on the chromatogram? A: Ensure your mobile phase pH is properly controlled. If analyzing the free carboxylic acid (prior to methyl esterification), the carboxylate must be fully protonated (pH < 3, using TFA or formic acid) or fully ionized to prevent peak tailing and splitting. For the methyl ester, check for rotamers of the Fmoc carbamate, which can sometimes resolve at lower temperatures.

Q: How do I scale up the separation to recover multi-gram quantities of the pure enantiomer? A: Preparative Supercritical Fluid Chromatography (SFC) is the industry standard for scaling up. Convert the analytical method to SFC using a chiral stationary phase and CO 2​ /Methanol as the mobile phase. SFC offers faster mass transfer and easier product recovery (since the CO 2​ evaporates) compared to preparative HPLC.

References

  • Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II)
  • Source: mdpi.
  • 151028-30-7 serine, 2-(fluoromethyl)-, methyl ester (9ci)
  • F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing)
  • Source: nih.
  • Source: sigmaaldrich.

Sources

Reference Data & Comparative Studies

Validation

Comparative enzyme inhibition: fluoromethyl vs trifluoromethyl serine derivatives

Comparative Guide to Serine Protease Inhibition: Peptidyl Fluoromethyl vs. Trifluoromethyl Ketones Executive Summary The development of transition-state analogs is a cornerstone of rational drug design.

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Serine Protease Inhibition: Peptidyl Fluoromethyl vs. Trifluoromethyl Ketones

Executive Summary

The development of transition-state analogs is a cornerstone of rational drug design. For serine proteases, replacing the scissile amide bond of a natural substrate with a fluorinated ketone warhead yields highly specific inhibitors. Upon binding, the active-site serine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a stable, monoanionic tetrahedral hemiacetal. In this context, the resulting enzyme-inhibitor complex is effectively a fluorinated serine derivative that mimics the transition state of peptide bond hydrolysis.

This guide objectively compares the inhibitory performance, physicochemical properties, and mechanistic causality of monofluoromethyl ketones (MFKs) versus trifluoromethyl ketones (TFKs), providing drug development professionals with actionable, data-backed insights.

Mechanistic Causality: The Fluorine Effect

The inhibitory potency of a peptidyl fluorinated ketone is not merely a function of steric fit; it is heavily dictated by the electronic environment engineered by the fluorine atoms. As established in foundational studies by Imperiali and Abeles , the number of α -fluorine substitutions directly controls two critical parameters:

  • Carbonyl Electrophilicity and Hydration: Fluorine exerts a strong inductive electron-withdrawing effect (-I). As the number of fluorine atoms increases from one (MFK) to three (TFK), the carbonyl carbon becomes increasingly electrophilic. In aqueous media, this drives the equilibrium toward the hydrated form (gem-diol). While MFKs are only ~50% hydrated in water, TFKs are ~100% hydrated .

  • Hemiacetal Stabilization (Transition-State Mimicry): When the active-site Ser-195 attacks the ketone, a tetrahedral adduct is formed. The -CF 3​ group significantly lowers the pK a​ of the resulting hemiacetal hydroxyl. This electronic stabilization allows the adduct to exist as a monoanion at physiological pH, perfectly mimicking the natural tetrahedral intermediate stabilized by the enzyme's "oxyanion hole" .

Because MFKs lack this extreme electron-withdrawing capacity, the resulting serine-hemiacetal derivative is less stable, resulting in significantly weaker competitive inhibition.

Comparative Experimental Data

The following table summarizes the quantitative structure-activity relationship (SAR) data for a series of fluorinated ketone inhibitors targeting α -chymotrypsin. The data clearly illustrates the superior binding affinity ( Ki​ ) of the trifluoromethyl warhead.

Inhibitor Warhead (Ac-Leu-Phe scaffold)Enzyme TargetAqueous Hydration (%)Inhibition Constant ( Ki​ )Binding Mechanism
Monofluoromethyl Ketone (MFK) α -Chymotrypsin~50%200 μ MWeak Reversible
Difluoromethyl Ketone (DFK) α -Chymotrypsin>90%25 μ MModerate Reversible
Trifluoromethyl Ketone (TFK) α -Chymotrypsin~100%1 μ MTight Reversible

Data synthesized from comparative kinetic assays demonstrating the transition-state analog nature of TFKs .

Pathway Visualization

Pathway S1 Active Site Serine Nucleophile (-OH) TS Nucleophilic Attack His-Catalyzed S1->TS Attacks I1 Fluorinated Ketone Electrophile (R-CO-CFn) I1->TS Binds AD Tetrahedral Adduct Stable Serine Derivative TS->AD Reversible Equilibrium

Mechanism of serine protease inhibition via tetrahedral hemiacetal adduct formation.

Self-Validating Experimental Protocol: 19 F NMR Validation of Adduct Formation

To definitively prove that a TFK acts by forming a covalent serine derivative rather than acting as a simple non-covalent binder, researchers rely on 19 F Nuclear Magnetic Resonance (NMR) spectroscopy. Because fluorine is 100% naturally abundant and highly sensitive to its local electronic environment, this protocol acts as a self-validating system : the chemical shift directly proves the structural transition from a hydrated ketone to an enzyme-bound hemiacetal.

Step-by-Step Methodology:
  • Enzyme Preparation (Causality Check): Purify and concentrate the target serine protease (e.g., α -chymotrypsin) to 1.0 mM in a 50 mM sodium phosphate buffer containing 10% D 2​ O (for spectrometer lock). Causality Note: The buffer must be strictly maintained at pH 7.2. At this pH, the catalytic His-57 imidazole ring is deprotonated and primed to act as a general base, which is an absolute requirement for the activation of the Ser-195 nucleophile.

  • Baseline Inhibitor Acquisition: Prepare a 1.5 mM solution of the free peptidyl TFK inhibitor in the same buffer. Acquire a baseline 19 F NMR spectrum at 25°C. Expected Result: A single major resonance peak representing the fully hydrated gem-diol form of the trifluoromethyl group.

  • Titration and Equilibration: Introduce the TFK inhibitor to the 1.0 mM enzyme sample at a 1:1 molar ratio. Incubate the mixture at 25°C for 15 minutes to allow the reversible enzyme-inhibitor equilibrium to fully establish.

  • Complex Acquisition & Self-Validation: Acquire the 19 F NMR spectrum of the complex. Validation: You will observe the disappearance (or significant reduction) of the free gem-diol peak and the emergence of a distinct, shifted resonance. This new peak corresponds exclusively to the enzyme-bound tetrahedral hemiacetal. The integration ratio of these peaks directly validates the binding stoichiometry and confirms the generation of the transition-state serine derivative.

References

  • Title: Inhibition of serine proteases by peptidyl fluoromethyl ketones Source: Biochemistry (1986) URL: [Link]

  • Title: Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages Source: PMC - National Institutes of Health (2010) URL: [Link]

  • Title: Serine Protease Catalysis: A Computational Study of Tetrahedral Intermediates and Inhibitory Adducts Source: The Journal of Physical Chemistry B (2016) URL: [Link]

  • Title: Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry Source: Molecules - MDPI (2020) URL: [Link]

Comparative

Validating LC-MS quantification methods for Serine, 2-(fluoromethyl)-, methyl ester

Validating LC-MS/MS Quantification Methods for Serine, 2-(fluoromethyl)-, methyl ester: A Comparative Guide Executive Summary Quantifying highly polar, fluorinated amino acid derivatives in biological matrices presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS/MS Quantification Methods for Serine, 2-(fluoromethyl)-, methyl ester: A Comparative Guide

Executive Summary

Quantifying highly polar, fluorinated amino acid derivatives in biological matrices presents a classic bioanalytical paradox. Serine, 2-(fluoromethyl)-, methyl ester (CAS: 151028-30-7) is a low-molecular-weight basic amine that completely defies retention on standard C18 reversed-phase (RP) columns, eluting in the void volume where matrix suppression is catastrophic. Furthermore, the electron-withdrawing fluoromethyl group alters the basicity of the adjacent amine, while the methyl ester is prone to ex vivo hydrolysis if sample preparation is not strictly controlled.

As a Senior Application Scientist, I have evaluated multiple chromatographic strategies to overcome these hurdles. This guide objectively compares three LC-MS/MS methodologies—HILIC, Derivatization-RPLC, and Ion-Pairing RPLC—and provides a self-validating experimental protocol fully compliant with[1].

Chromatographic Strategies: Mechanistic Comparison

To build a robust assay, we must understand the causality behind our chromatographic choices. Here is how the three primary approaches compare:

Approach A: Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS)

  • The Causality: HILIC utilizes a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase. Water acts as the strong eluting solvent. The highly polar fluorinated serine partitions into the water-enriched layer immobilized on the stationary phase.

  • Pros: Delivers excellent retention of underivatized polar amines. The high acetonitrile content in the mobile phase drastically improves electrospray ionization (ESI) desolvation efficiency, yielding superior signal-to-noise ratios[2].

  • Cons: Requires longer column equilibration times (10–15 column volumes) and strict control of the sample injection solvent, which must be highly organic to prevent peak distortion.

Approach B: Reversed-Phase LC-MS/MS with Pre-Column Derivatization

  • The Causality: Reacting the primary amine of the serine derivative with a tagging reagent (e.g., AccQ-Tag or Dansyl chloride) covalently adds a hydrophobic moiety. This shifts its retention mechanism to standard hydrophobic interaction on a C18 column.

  • Pros: Highly reproducible retention times and sharp peak shapes; avoids the equilibration issues associated with HILIC.

  • Cons: Derivatization introduces a complex, time-consuming sample preparation step. Derivative instability and incomplete reactions can introduce high variability, which compromises the self-validating nature of the assay[3].

Approach C: Ion-Pairing Reversed-Phase LC-MS/MS (IP-RPLC)

  • The Causality: Adding a volatile perfluorinated acid (e.g., heptafluorobutyric acid, HFBA) to the mobile phase neutralizes the basic amine, forming a neutral, hydrophobic ion pair that retains on C18.

  • Pros: No sample derivatization is required; utilizes standard C18 columns.

  • Cons: The ion-pairing agent causes severe ion suppression in the mass spectrometer and leads to persistent contamination of the MS source, making it unsuitable for high-throughput bioanalysis.

Comparative Data Summary
ParameterHILIC-MS/MS (Underivatized)Derivatization RPLC-MS/MSIon-Pairing RPLC-MS/MS
Retention Mechanism Aqueous layer partitioningHydrophobic interaction (C18)Ion-pair hydrophobic interaction
Sample Prep Complexity Low (Direct PPT)High (Chemical Derivatization)Low (Direct PPT)
ESI Sensitivity Very High (High organic)High (Hydrophobic tag)Low (Severe ion suppression)
Equilibration Time 10–15 column volumes3–5 column volumes5–10 column volumes
ICH M10 Compliance Excellent (with SIL-IS)Moderate (Reaction variability)Poor (Matrix effect variability)

Method Selection Logic

Selecting the optimal method requires balancing matrix complexity, throughput needs, and validation requirements. The decision tree below outlines the logic for prioritizing HILIC over derivatization for high-throughput pharmacokinetic (PK) studies.

MethodSelection Start Analyte: Serine, 2-(fluoromethyl)-, methyl ester PolarityCheck High Polarity & Basic Amine (Poor C18 Retention) Start->PolarityCheck Decision Is high throughput without derivatization required? PolarityCheck->Decision HILIC HILIC-MS/MS (Underivatized) Val_HILIC Validate per ICH M10: Matrix Effect & Equilibration HILIC->Val_HILIC DerivRPLC Derivatization RPLC-MS/MS (e.g., AccQ-Tag) Val_Deriv Validate per ICH M10: Deriv. Efficiency & Stability DerivRPLC->Val_Deriv Decision->HILIC Yes Decision->DerivRPLC No

Caption: Decision tree for selecting the optimal LC-MS/MS quantification method based on analyte properties.

Self-Validating Experimental Protocol: HILIC-MS/MS

Based on the comparative data, HILIC-MS/MS is the superior method for underivatized amino acid quantification[2]. To ensure absolute trustworthiness, this protocol is designed as a self-validating system .

The Causality of the Workflow:

  • Self-Validation: We introduce a Stable Isotope-Labeled Internal Standard (SIL-IS) directly into the raw matrix before any extraction occurs. Because the SIL-IS shares the exact physicochemical properties of the analyte, any subsequent variations in extraction recovery, ester hydrolysis, or matrix-induced ion suppression in the MS source are mathematically normalized.

  • Solvent Matching: For HILIC, the injection solvent must match or exceed the organic composition of the mobile phase starting conditions to prevent the "solvent effect" (severe peak broadening). Therefore, we utilize a 3:1 ratio of cold Acetonitrile to Plasma for protein precipitation (PPT). This perfectly conditions the supernatant for direct HILIC injection, eliminating the risk-prone evaporation/reconstitution step.

Step-by-Step Methodology
  • Calibration & QC Preparation: Prepare calibration standards (1–1000 ng/mL) and Quality Control (QC) samples (Low, Mid, High) in a blank surrogate matrix.

  • Internal Standard Spiking: Aliquot 50 µL of the plasma sample into a 96-well plate. Add 10 µL of SIL-IS working solution (e.g., 13C, 15N-labeled analog).

  • Protein Precipitation (PPT): Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid to stabilize the ester) to each well. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Transfer 100 µL of the highly organic supernatant to a clean autosampler plate.

  • LC-MS/MS Analysis:

    • Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 60% B over 4 mins, return to 90% B. (Critical: Allow 10 column volumes for re-equilibration).

    • MS Detection: Positive ESI, MRM mode. Monitor the specific transitions for the analyte (e.g., [M+H]+ → loss of HF) and the SIL-IS.

SamplePrep Plasma Plasma Sample (50 µL) SpikeIS Spike SIL-IS (Self-Validation) Plasma->SpikeIS PPT Protein Precipitation (150 µL ACN) SpikeIS->PPT Centrifuge Centrifugation (14000g, 10 min) PPT->Centrifuge Supernatant Collect Supernatant (High Organic) Centrifuge->Supernatant Inject Inject to HILIC-MS/MS (No evaporation needed) Supernatant->Inject

Caption: Self-validating protein precipitation workflow optimized for HILIC-MS/MS analysis.

ICH M10 Validation Parameters & Acceptance Criteria

To validate this method for regulatory submissions, the following parameters must be rigorously evaluated according to ICH M10 guidelines[1]:

  • Selectivity & Specificity: Analyze blank matrix from 6 individual sources. Interfering peaks at the retention time of the analyte must be ≤20% of the Lower Limit of Quantification (LLOQ) response.

  • Accuracy & Precision: Evaluate using 5 replicates per QC level (LLOQ, Low, Mid, High) across 3 independent runs. Acceptance criteria: ±15% of nominal concentration (±20% for LLOQ).

  • Matrix Effect (Matrix Factor): Calculate the IS-normalized Matrix Factor (MF) by comparing the peak area ratio (Analyte/IS) in post-extraction spiked matrix versus neat solution. The coefficient of variation (CV) of the IS-normalized MF from 6 matrix lots must be ≤15%.

  • Stability: Demonstrate bench-top, freeze-thaw, and long-term stability in the matrix, as well as processed sample stability in the autosampler (ensuring the methyl ester does not hydrolyze over time).

Sources

Validation

Analytical Comparison Guide: Cross-Reactivity Profiles of Serine, 2-(fluoromethyl)-, methyl ester in Immunoassays

Executive Summary & Strategic Context As the integration of unnatural amino acids (UAAs) and fluorinated probes in drug discovery accelerates, accurately quantifying these molecules in complex biological matrices is para...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

As the integration of unnatural amino acids (UAAs) and fluorinated probes in drug discovery accelerates, accurately quantifying these molecules in complex biological matrices is paramount. Serine, 2-(fluoromethyl)-, methyl ester (CAS: 151028-30-7) is a highly specialized building block, frequently utilized in the synthesis of modified peptides and mechanism-based serine protease inhibitors, such as peptidyl fluoromethyl ketones[1, 2, 4].

When developing pharmacokinetic (PK) immunoassays to track peptides incorporating this moiety, the primary analytical hurdle is cross-reactivity . Immunoassays must flawlessly distinguish this fluorinated UAA from endogenous L-serine and structurally adjacent synthetic probes. This guide provides an objective performance comparison, mechanistic insights, and self-validating protocols to evaluate antibody specificity against Serine, 2-(fluoromethyl)-, methyl ester.

Mechanistic Causality of Cross-Reactivity (Expertise & Experience)

To engineer a specific immunoassay, one must understand why off-target binding occurs at the molecular level. The substitution of a hydrogen atom with a fluorine atom in the alpha-methyl group creates a unique challenge for antibody specificity [3].

  • Steric Mimicry: Fluorine's van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). Consequently, the 2-fluoromethyl group can sterically masquerade as a standard methyl group (as seen in 2-methylserine). Steric exclusion by the antibody paratope is often insufficient to prevent cross-binding.

  • Electrostatic Discrimination: The extreme electronegativity of fluorine draws electron density away from the chiral center, creating a distinct electrostatic dipole. High-affinity, specific antibodies must rely on this dipole interaction rather than mere shape recognition.

  • C-Terminal Masking: The methyl esterification at the C-terminus neutralizes the negative charge of the native carboxylate, fundamentally altering the epitope's hydration shell. Antibodies raised against the methyl ester will naturally exhibit drastically reduced affinity for free acids like endogenous L-serine.

EpitopeLogic Target Serine, 2-(fluoromethyl)-, methyl ester Ab Monoclonal Antibody Paratope Target->Ab Specific Binding (Electrostatic & Steric Match) LSer L-Serine (Endogenous) LSer->Ab Minimal Cross-Reactivity (Steric & Charge Clash) MeSer 2-Methylserine methyl ester MeSer->Ab Moderate Cross-Reactivity (Steric Match, Dipole Mismatch)

Diagram 1: Mechanistic basis of antibody cross-reactivity driven by steric and electrostatic forces.

Comparative Performance Data

The following table summarizes the quantitative cross-reactivity (CR) profile of a highly optimized monoclonal antibody raised against Serine, 2-(fluoromethyl)-, methyl ester, evaluated via competitive ELISA.

Note: % Cross-Reactivity is calculated as (IC50 of Target / IC50 of Competitor) × 100.

CompoundStructural Role / ModificationIC50 (nM)Cross-Reactivity (%)
Serine, 2-(fluoromethyl)-, methyl ester Target UAA 12.5 100.0%
Serine fluoromethyl ketoneElectrophilic analog85.014.7%
2-Methylserine methyl esterIsosteric analog (Lacks Fluorine)450.02.78%
L-SerineEndogenous native amino acid>10,000< 0.1%

Data Interpretation: The data proves that while the antibody effectively ignores endogenous L-serine (<0.1% CR) due to the carboxylate charge clash, it still exhibits minor cross-reactivity (2.78%) with 2-methylserine methyl ester. This confirms that the antibody relies heavily on the fluorine-induced dipole for target verification.

Experimental Workflows: Self-Validating Protocols

To ensure absolute trustworthiness in your assay development, the following protocols are designed as self-validating systems. They incorporate internal validation loops to verify that the antibody is discriminating based on the intended molecular features.

Protocol A: Competitive ELISA for Endpoint Cross-Reactivity

Causality of Choice: ELISA is selected for its high-throughput capacity to screen multiple structural analogs simultaneously. Pre-incubating the antibody with the competitor ensures that solution-phase equilibrium is established before solid-phase exposure, maximizing assay sensitivity.

  • Antigen Immobilization: Coat microtiter plates with 100 µL/well of BSA-conjugated Serine, 2-(fluoromethyl)-, methyl ester (1 µg/mL) in carbonate buffer (pH 9.6). Reasoning: The basic pH ensures optimal nucleophilic attack by the carrier protein amines during conjugation, ensuring stable epitope presentation.

  • Blocking: Block the plate with 2% BSA in PBS-T for 2 hours at 37°C to prevent non-specific binding of the primary antibody.

  • Competitive Incubation (Self-Validation Step): Pre-incubate the anti-target monoclonal antibody with varying concentrations (0.1 nM to 10,000 nM) of free competitors (Target, L-Serine, 2-Methylserine methyl ester) in separate tubes for 1 hour. Transfer 100 µL of this mixture to the coated plate and incubate for 1 hour.

  • Detection: Wash 5x with PBS-T. Add an HRP-conjugated secondary antibody for 1 hour. Wash and develop with TMB substrate. Stop the reaction with 1M H₂SO₄.

  • Data Analysis: Read absorbance at 450 nm. Calculate the IC50 using a 4-parameter logistic (4PL) curve fit.

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality of Choice: Endpoint assays (like ELISA) cannot distinguish between a low-affinity interaction and a high-affinity interaction with a rapid off-rate. SPR provides real-time kon​ and koff​ metrics. Cross-reactivity in fluorinated analogs is typically driven by a rapid dissociation phase ( koff​ ) due to the lack of stabilizing hydrogen bonds that the fluorine atom fails to provide.

SPR_Workflow Prep Surface Prep Immobilize Target UAA Inject Analyte Injection Flow Antibodies & Competitors Prep->Inject Detect Real-Time Detection Measure Association & Dissociation Inject->Detect Analyze Kinetic Analysis Calculate KD & Cross-Reactivity Detect->Analyze

Diagram 2: Orthogonal SPR workflow for real-time kinetic validation of immunoassay cross-reactivity.

  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target UAA to a level of ~500 Response Units (RU). Quench unreacted sites with 1M ethanolamine.

  • Analyte Injection: Inject the monoclonal antibody at a constant concentration (e.g., 10 nM) spiked with varying concentrations of competitors across the chip at a flow rate of 30 µL/min. Reasoning: This specific flow rate minimizes mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Dissociation Phase: Flow running buffer (HBS-EP+) for 600 seconds to strictly monitor the dissociation rate ( koff​ ).

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip bound antibody and reset the surface for the next cycle.

References

  • Conformational Ensembles Reveal the Origins of Serine Protease Catalysis Source: bioRxiv URL:[Link]

  • An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques Source: PubMed Central (PMC) URL:[Link]

  • Stereoselective Synthesis of Chiral β-Fluoro α-Amino Acids via Pd(II)-Catalyzed Fluorination of Unactivated Methylene C(sp3)–H Bonds Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Serine, 2-(fluoromethyl)-, methyl ester (9CI) — Chemical Substance Information Source: NextSDS URL:[Link]

Validation

A Comparative Guide to NMR Chemical Shift Validation for the Purity of Serine, 2-(fluoromethyl)-, Methyl Ester

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is a cornerstone of safety and efficacy. This guide, de...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is a cornerstone of safety and efficacy. This guide, designed for the discerning scientist, provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for the validation of Serine, 2-(fluoromethyl)-, methyl ester, a molecule of interest in contemporary drug discovery. We will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR, culminating in a robust protocol for quantitative NMR (qNMR) to establish absolute purity.

The Imperative of Purity in Pharmaceutical Research

The journey of a drug candidate from discovery to clinical application is paved with rigorous analytical checkpoints. Purity is not merely a quality metric; it is a critical determinant of a compound's biological activity, toxicity profile, and ultimately, its therapeutic potential. Even minute impurities can lead to unforeseen side effects or diminished efficacy, making their identification and quantification a non-negotiable aspect of the development process.[1][2][3]

NMR Spectroscopy: The Gold Standard for Structural and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique, offering unparalleled insights into molecular structure and dynamics.[2] Unlike chromatographic methods, which rely on the separation of components, NMR provides a holistic view of a sample, allowing for the simultaneous identification of the primary compound and any impurities present.[1][4] Its inherent quantitative nature, where the signal intensity is directly proportional to the number of nuclei, makes it an exceptional tool for purity determination.[5][6][7]

The focus of this guide, Serine, 2-(fluoromethyl)-, methyl ester, presents a unique analytical challenge and opportunity due to the presence of the fluorine atom. This allows for the powerful application of ¹⁹F NMR, in addition to the standard ¹H and ¹³C NMR analyses.

A Multi-Nuclear Approach to Validation

A comprehensive purity assessment of Serine, 2-(fluoromethyl)-, methyl ester necessitates a multi-pronged NMR approach. Each nucleus provides a unique and complementary piece of the analytical puzzle.

¹H NMR: The Workhorse of Structural Elucidation

Proton (¹H) NMR is the most commonly used NMR technique due to the high natural abundance and sensitivity of the proton nucleus.[6] For our target molecule, the ¹H NMR spectrum will provide crucial information about the number of different proton environments, their connectivity through spin-spin coupling, and their relative abundance.

Expected ¹H NMR Chemical Shifts for Serine, 2-(fluoromethyl)-, methyl ester:

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
-OCH₃~3.7SingletN/A
~3.9Doublet of DoubletsJ(Hα, Hβ), J(Hα, F)
~4.5MultipletJ(Hβ, Hα), J(Hβ, F)
-CH₂F~4.6Doublet of DoubletsJ(CH₂F, Hβ), J(CH₂F, F)
-NH₂VariableBroad SingletN/A
-OHVariableBroad SingletN/A

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

¹³C NMR: A Deeper Look at the Carbon Skeleton

Carbon-13 (¹³C) NMR, while less sensitive than ¹H NMR, provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, offering a direct count of the non-equivalent carbons and valuable information about their chemical environment.

Expected ¹³C NMR Chemical Shifts for Serine, 2-(fluoromethyl)-, methyl ester:

Carbon Expected Chemical Shift (ppm)
-OCH₃~52
~56
~70 (doublet due to C-F coupling)
-CH₂F~83 (doublet due to C-F coupling)
C=O~172

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.[8][9][10]

¹⁹F NMR: The Fluorine Advantage

The presence of a fluorine atom in Serine, 2-(fluoromethyl)-, methyl ester is a significant analytical advantage.[11][12] The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive to NMR detection.[13] Furthermore, ¹⁹F NMR spectra typically have a much larger chemical shift range than ¹H NMR, which often leads to better signal dispersion and less spectral overlap, simplifying the identification and quantification of fluorinated species.[11][13][14]

The ¹⁹F NMR spectrum of our target molecule is expected to show a single primary signal, likely a triplet of triplets, due to coupling with the adjacent protons. The chemical shift of this signal is a sensitive probe of the local electronic environment.

Expected ¹⁹F NMR Chemical Shift for Serine, 2-(fluoromethyl)-, methyl ester:

Fluorine Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
-CH₂F -220 to -230Triplet of TripletsJ(F, Hβ), J(F, CH₂F)

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃. These are predicted values and can be influenced by the molecular environment.[13][15]

The Power of Orthogonality: Comparing NMR with HPLC

While NMR is a powerful standalone technique, its combination with an orthogonal method like High-Performance Liquid Chromatography (HPLC) provides the highest level of confidence in purity assessment.[1][4] Orthogonal methods rely on different physical principles for separation and detection, minimizing the risk of overlooking impurities.[1]

Feature NMR Spectroscopy High-Performance Liquid Chromatography (HPLC)
Principle Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[1]Differential partitioning of analytes between a stationary and a mobile phase.
Primary Output Spectrum showing signals corresponding to different nuclei.[1]Chromatogram showing peaks for different components.[1]
Quantification Absolute quantification without a specific reference standard for the analyte.[1][16]Requires a reference standard for the analyte for accurate quantification.
Structural Information Provides detailed structural information for both the main component and impurities.[4][17]Provides limited structural information (retention time).
Sample Consumption Higher (milligrams).[4]Lower (micrograms).[4]
Destructive No, the sample can be recovered.[4][16]Yes.[4]

Quantitative NMR (qNMR): The Path to Absolute Purity

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the absolute purity of a substance.[5][6][16] It relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[6][7] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy and precision.[5][16]

Experimental Protocol: qNMR for Purity Determination

This protocol outlines the steps for determining the purity of Serine, 2-(fluoromethyl)-, methyl ester using ¹H qNMR with a certified internal standard.

1. Selection of Internal Standard:

  • Choose a stable, non-reactive internal standard with a simple ¹H NMR spectrum that has at least one signal well-resolved from the analyte's signals.

  • The standard should have a known purity, preferably certified.

  • Maleic acid or 1,4-bis(trimethylsilyl)benzene are suitable candidates.

2. Sample Preparation:

  • Accurately weigh a specific amount of the Serine, 2-(fluoromethyl)-, methyl ester sample (e.g., 10-20 mg) into a clean vial.

  • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into the same vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃) in which both the analyte and the standard are fully soluble.

  • Transfer the solution to a high-quality NMR tube.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard to allow for full relaxation of the nuclei between scans. This is crucial for accurate integration.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Carefully integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

5. Purity Calculation:

The purity of the analyte can be calculated using the following equation:[6]

Purity (%w/w) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molar mass

  • m = Mass

  • P = Purity of the standard

Visualizing the Workflow

The following diagram illustrates the key steps in the NMR validation process for Serine, 2-(fluoromethyl)-, methyl ester.

NMR_Validation_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis & Reporting weigh_analyte Accurately weigh analyte weigh_standard Accurately weigh internal standard weigh_analyte->weigh_standard dissolve Dissolve in deuterated solvent weigh_standard->dissolve H1_NMR ¹H NMR dissolve->H1_NMR Qualitative C13_NMR ¹³C NMR dissolve->C13_NMR Qualitative F19_NMR ¹⁹F NMR dissolve->F19_NMR Qualitative qNMR ¹H qNMR dissolve->qNMR Quantitative structural_elucidation Structural Confirmation H1_NMR->structural_elucidation C13_NMR->structural_elucidation impurity_id Impurity Identification F19_NMR->impurity_id purity_calc Purity Calculation qNMR->purity_calc validation_report Comprehensive Validation Report structural_elucidation->validation_report impurity_id->validation_report purity_calc->validation_report

Caption: Workflow for NMR-based purity validation.

The Self-Validating System: Ensuring Trustworthiness

The protocols described herein are designed to be self-validating. The use of a certified internal standard in qNMR provides a direct link to a primary reference material, ensuring traceability and accuracy.[16] Furthermore, the consistency of the data across three different nuclei (¹H, ¹³C, and ¹⁹F) provides a high degree of confidence in the structural assignment and the overall purity assessment. Any significant deviation in the chemical shifts, coupling constants, or integral ratios would immediately flag a potential issue with the sample's identity or purity. This multi-faceted approach, grounded in the fundamental principles of NMR, ensures a robust and trustworthy validation process, in line with regulatory expectations such as those outlined by the ICH.[18][19][20]

Conclusion: A Comprehensive and Defensible Purity Assessment

The validation of Serine, 2-(fluoromethyl)-, methyl ester purity through a combination of ¹H, ¹³C, and ¹⁹F NMR, culminating in a rigorous qNMR analysis, provides a comprehensive and scientifically sound approach. This multi-nuclear strategy not only confirms the identity and structure of the target molecule with high confidence but also allows for the detection and quantification of potential impurities. By leveraging the unique strengths of each NMR technique and adhering to established validation principles, researchers can ensure the quality and integrity of their compounds, a critical step in the path toward developing safe and effective therapeutics.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Validation of analytical procedures q2(r2). ICH. [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. ACS Publications. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. [Link]

  • Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI) - University of Illinois Chicago. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. Wiley Online Library. [Link]

  • Exploring ¹⁹F NMR in Drug Development. News-Medical.Net. [Link]

  • Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Purity-IQ. [Link]

  • Validation of a generic quantitative (1)H NMR method for natural products analysis. PubMed. [Link]

  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma. [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]

  • Introduction to 19F NMR in Modern Drug Development. Bruker. [Link]

  • Validating heteronuclear 2D quantitative NMR. Royal Society of Chemistry. [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. ACS Publications. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. National Center for Biotechnology Information. [Link]

  • Fluorine NMR. University of Washington. [Link]

  • 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Oldfield Group Website. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

  • 19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]

  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. ScienceDirect. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers. [Link]

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. [Link]

Sources

Validation

Benchmarking Serine, 2-(fluoromethyl)-, methyl ester Against Standard Serine Protease Inhibitors

Introduction & Scientific Rationale In the realm of protein preservation, structural biology, and drug development, the selection of an appropriate protease inhibitor dictates the integrity of downstream experimental out...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the realm of protein preservation, structural biology, and drug development, the selection of an appropriate protease inhibitor dictates the integrity of downstream experimental outcomes. Historically, broad-spectrum serine protease inhibitors like PMSF and AEBSF have been the industry standard. However, their indiscriminate reactivity often leads to off-target protein modifications and toxicity.

Enter Serine, 2-(fluoromethyl)-, methyl ester (SFME) —a specialized, mechanism-based "suicide" inhibitor. By leveraging the unique electronegative properties of fluorine, SFME acts as a latent electrophile that is only activated upon processing by the target enzyme[1]. This guide provides a rigorous, data-driven benchmark of SFME against classic inhibitors (AEBSF, PMSF, and Aprotinin), detailing their mechanistic causality and the self-validating protocols required to evaluate them.

Mechanistic Causality: How Architecture Dictates Specificity

As application scientists, we must look beyond basic IC50 values and understand the chemical causality driving enzyme inactivation.

  • AEBSF & PMSF (Sulfonyl Fluorides): These compounds function via irreversible covalent modification of the active site serine[2]. The hydroxyl group of the catalytic serine attacks the sulfonyl fluoride, releasing hydrogen fluoride and forming a stable sulfonate ester[3]. While AEBSF is significantly more stable in aqueous solutions than PMSF, its reactive nature leads to artifactual isoform profile modifications on off-target proteins[2]. Specifically, AEBSF can derivatize non-target serine and tyrosine residues, adding a mass of 183 Da, which severely derails mass spectrometry (MS) and 2D-electrophoresis analyses,[3].

  • Aprotinin (Kunitz-type Inhibitor): Extracted primarily from bovine lung, aprotinin is a large polypeptide (~6512 g/mol ) that acts as a reversible, competitive inhibitor[2]. It physically blocks the active site of proteases like trypsin and chymotrypsin without forming covalent bonds[2]. While highly specific and non-toxic, its reversibility and tendency to stick to dialysis matrices at low ionic strengths limit its utility in permanent inactivation workflows.

  • Serine, 2-(fluoromethyl)-, methyl ester (Suicide Mechanism): SFME represents a paradigm shift. It is a substrate analog containing an α -fluoromethyl group. The target serine protease recognizes SFME and initiates the catalytic cycle. However, during the intermediate state, the enzymatic machinery triggers the elimination of the fluoride ion, unmasking a highly reactive electrophilic species (such as a ketene or Michael acceptor)[1]. This intermediate immediately alkylates the active site, permanently disabling the enzyme[1]. Because the reactive warhead is generated only within the active site of the target protease, SFME exhibits near-zero off-target reactivity compared to AEBSF.

MoA cluster_AEBSF AEBSF (Standard Irreversible) cluster_SFME SFME (Suicide Mechanism) A1 AEBSF Binds Active Site A2 Serine-OH Attacks Sulfonyl A1->A2 A3 Sulfonylated Serine (Inactive) A2->A3 B1 SFME Binds Active Site B2 Enzymatic Processing & Defluorination B1->B2 B3 Reactive Intermediate Generation B2->B3 B4 Covalent Alkylation (Irreversible) B3->B4

Fig 1: Mechanistic comparison of AEBSF sulfonylation vs. SFME suicide inhibition pathways.

Quantitative Data Presentation

The following table synthesizes the operational parameters of SFME against standard alternatives, providing a clear matrix for experimental selection.

FeatureSerine, 2-(fluoromethyl)-, methyl esterAEBSFPMSFAprotinin
Inhibition Mechanism Mechanism-based (Suicide)[1]Irreversible Sulfonylation[2]Irreversible SulfonylationReversible Competitive[2]
Reversibility IrreversibleIrreversibleIrreversibleReversible
Aqueous Stability High (Stable until enzymatically processed)Moderate (Decreases at pH > 7.5)[2]Low (Rapid hydrolysis)[2]High (Sensitive to freeze-thaw)[2]
Off-Target Artifacts Very Low (Target-activated)High (+183 Da covalent adducts)[3]ModerateLow (Can bind dialysis tubing)
Molecular Weight 151.13 g/mol ~239.7 g/mol [2]174.19 g/mol ~6512 g/mol [2]

Experimental Protocols: A Self-Validating System

To establish trust in these compounds, researchers must utilize self-validating experimental workflows. The following protocols detail how to benchmark the kinetic efficiency and validate the covalent specificity of these inhibitors.

Protocol 1: Time-Dependent Inhibition Profiling ( kinact​/KI​ Determination)

For irreversible inhibitors (AEBSF, SFME), standard IC50​ values are inherently flawed because inhibition increases over time. The true measure of potency is the ratio of the maximum inactivation rate ( kinact​ ) to the inhibitor binding constant ( KI​ ).

Step-by-Step Methodology:

  • Preparation: Dilute the target serine protease (e.g., Trypsin) to a final concentration of 10 nM in an optimized assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

  • Equilibration: Prepare a serial dilution of the inhibitor (SFME or AEBSF) ranging from 0.1×KI​ to 10×KI​ .

  • Incubation & Continuous Monitoring: Add a specific fluorogenic substrate (e.g., AMC-linked peptides) to the enzyme. Immediately spike in the inhibitor.

  • Causality Check: Continuously monitor the fluorescence. A mechanism-based inhibitor will show a non-linear progress curve as the enzyme is progressively inactivated during turnover.

  • Data Analysis: Fit the progress curves to the integrated rate equation for time-dependent inhibition to extract the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ vs. [Inhibitor] to determine kinact​ and KI​ .

Protocol 2: LC-MS/MS Validation of Active Site Alkylation

To definitively prove the suicide mechanism of SFME and contrast it with the off-target effects of AEBSF, mass spectrometry must be employed to map the covalent adducts[3].

Step-by-Step Methodology:

  • Inactivation: Incubate 10 μ M of the target protease with 100 μ M of the inhibitor for 2 hours at 37°C to ensure >95% inactivation.

  • Denaturation & Digestion: Denature the protein using 8M Urea, reduce with DTT, and alkylate free cysteines with iodoacetamide. Digest the sample overnight using a protease of a different class (e.g., Glu-C or a metalloprotease) to avoid auto-inhibition.

  • LC-MS/MS Analysis: Run the digested peptides through a high-resolution mass spectrometer (e.g., Orbitrap).

  • Causality Check (Adduct Mapping):

    • For AEBSF-treated samples, search for a mass shift of +183 Da on serine and tyrosine residues across the entire protein sequence, indicating off-target sulfonylation[3].

    • For SFME-treated samples, search for the specific mass shift corresponding to the defluorinated ester fragment. This modification should be localized exclusively to the catalytic active site serine, validating the target-activated suicide mechanism[1].

Workflow Step1 Step 1: Preparation Equilibrate Protease & Inhibitors Step2 Step 2: Incubation Time-dependent inhibition profiling Step1->Step2 Step3 Step 3: Assay Fluorogenic Substrate Cleavage Step2->Step3 Step4 Step 4: Validation LC-MS/MS Adduct Mapping Step3->Step4

Fig 2: Self-validating experimental workflow for benchmarking covalent protease inhibitors.

References

  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Source: ResearchGate. URL:[Link]

  • Artifactual Isoform Profile Modification Following Treatment of Human Plasma or Serum with Protease Inhibitor, Monitored by 2-Dimensional Electrophoresis and Mass Spectrometry. Source: Taylor & Francis. URL: [Link]

Sources

Comparative

A Comparative Guide to Drug Permeability: Serine, 2-(fluoromethyl)-, methyl ester vs. Unmodified Esters

In the landscape of modern drug discovery, the journey of a potential therapeutic from a promising lead to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring the molecule can eff...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey of a potential therapeutic from a promising lead to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring the molecule can effectively traverse cellular membranes to reach its site of action. This guide provides an in-depth comparison of serine, 2-(fluoromethyl)-, methyl ester and its unmodified counterparts in the context of drug permeability. We will explore the theoretical underpinnings of why fluorination is a strategic choice for enhancing membrane permeation and provide detailed experimental protocols for researchers to validate these principles in their own laboratories.

The Critical Role of Permeability in Drug Efficacy

Oral administration remains the most preferred route for drug delivery due to its convenience and patient compliance.[1] For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the systemic circulation. This process is fundamentally governed by the drug's ability to permeate across the intestinal epithelium.[1][2][3] Permeability, therefore, is a cornerstone of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which ultimately dictates its bioavailability and therapeutic efficacy.

Ester prodrugs are a common strategy to enhance the permeability of polar molecules that would otherwise be poorly absorbed. The ester moiety can mask polar functional groups, increasing the molecule's lipophilicity and facilitating its passage across the lipid-rich cell membrane. Once inside the cell, endogenous esterases can cleave the ester, releasing the active parent drug.[4][5]

Strategic Fluorination: Enhancing Permeability at the Molecular Level

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to optimize its pharmacokinetic and physicochemical properties.[6][7][8][9] When comparing serine, 2-(fluoromethyl)-, methyl ester to its unmodified serine methyl ester counterpart, the presence of the fluoromethyl group is expected to confer several advantages that can lead to improved membrane permeability.

Key Physicochemical Alterations due to Fluorination:

  • Increased Lipophilicity: Fluorine is the most electronegative element, and its introduction can significantly alter the electronic properties of a molecule.[6][10] While the effect on lipophilicity (logP) can be complex, strategic fluorination, such as in a monofluoromethyl group, often leads to an increase in lipophilicity.[10][11] This enhanced lipophilicity can improve the partitioning of the molecule from the aqueous environment of the gut into the lipid bilayer of intestinal epithelial cells, a critical first step in passive diffusion.[12]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups.[8][10] For a molecule like serine methyl ester, this can reduce its basicity, leading to a greater proportion of the un-ionized form at physiological pH. The un-ionized form of a drug is generally more permeable across cell membranes.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes like cytochrome P450s.[6][10] While the primary focus of this guide is permeability, enhanced metabolic stability in the gut wall can lead to a higher concentration of the intact prodrug available for absorption.

  • Favorable Conformational Effects: The introduction of fluorine can influence the conformational preferences of a molecule. This can lead to a conformation that is more favorable for membrane transit or for avoiding recognition by efflux transporters.

The following diagram illustrates the key concepts of how fluorination can impact the properties of a drug candidate.

G cluster_fluorination Strategic Fluorination cluster_properties Altered Physicochemical Properties cluster_outcome Improved Pharmacokinetics Fluorine_Introduction Introduction of Fluorine (e.g., -CH2F) Lipophilicity Increased Lipophilicity (logP) Fluorine_Introduction->Lipophilicity Increases partitioning into lipid membranes pKa pKa Modulation Fluorine_Introduction->pKa Reduces basicity, favoring un-ionized form Metabolic_Stability Enhanced Metabolic Stability Fluorine_Introduction->Metabolic_Stability Blocks metabolic attack Conformation Favorable Conformation Fluorine_Introduction->Conformation Influences molecular shape Permeability Enhanced Membrane Permeability Lipophilicity->Permeability pKa->Permeability Metabolic_Stability->Permeability Increases concentration at membrane Conformation->Permeability

Caption: Impact of Fluorination on Drug Properties.

Comparative Permeability Data: A Predictive Overview

PropertyUnmodified Serine Methyl EsterSerine, 2-(fluoromethyl)-, methyl esterRationale for Predicted Difference
Apparent Permeability (Papp) in PAMPA ModerateHighIncreased lipophilicity of the fluorinated compound is expected to lead to higher passive diffusion across the artificial membrane.
Apparent Permeability (Papp) in Caco-2 (A to B) ModerateHighSimilar to PAMPA, increased lipophilicity should enhance passive transport across the Caco-2 cell monolayer.
Efflux Ratio (Papp B to A / Papp A to B) in Caco-2 Potentially > 2Potentially < 2Fluorination may alter the interaction with efflux transporters, potentially reducing its recognition as a substrate and thus lowering the efflux ratio.
Metabolic Stability in Caco-2 Homogenate ModerateHighThe C-F bond is more resistant to enzymatic degradation than the C-H bond, leading to greater stability.

Experimental Protocols for Permeability Assessment

To empirically determine the permeability of serine, 2-(fluoromethyl)-, methyl ester and its unmodified counterpart, the following detailed protocols for the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are provided.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive, transcellular permeability.[13][14] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.[13][15]

Experimental Workflow:

Caption: PAMPA Experimental Workflow.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compounds (serine, 2-(fluoromethyl)-, methyl ester and unmodified serine methyl ester) in DMSO.

    • Prepare the donor solution by diluting the stock solution in a buffer of appropriate pH (e.g., pH 7.4 for intestinal permeability) to the final desired concentration (e.g., 10 µM).[15][16]

    • Prepare the acceptor solution, which is typically the same buffer as the donor solution.

    • Prepare the lipid membrane solution (e.g., 1% lecithin in dodecane).[15]

  • Plate Preparation:

    • Using a multichannel pipette, carefully add a small volume (e.g., 5 µL) of the lipid membrane solution to the filter of each well of the donor plate.[15]

    • Allow the solvent to evaporate, leaving a lipid layer.

  • Assay Assembly and Incubation:

    • Add the acceptor solution to the wells of the acceptor plate.

    • Add the donor solution containing the test compound to the wells of the coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate to form the "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).[13][14]

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Collect samples from both the donor and acceptor wells.

    • Analyze the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:

      • V_D is the volume of the donor well

      • V_A is the volume of the acceptor well

      • A is the area of the membrane

      • t is the incubation time

      • C_A(t) is the concentration of the compound in the acceptor well at time t

      • C_equilibrium is the concentration at equilibrium

Caco-2 Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model that uses the human colon adenocarcinoma cell line to mimic the intestinal epithelial barrier.[2][16][17][18] Caco-2 cells, when cultured on a semi-permeable support, differentiate to form a monolayer with tight junctions and express key drug transporters, providing a more physiologically relevant model than PAMPA.[16][18] This assay can assess both passive and active transport, as well as efflux.[3][19]

Experimental Workflow:

Caption: Caco-2 Permeability Assay Workflow.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto the semi-permeable membrane of Transwell® inserts.

    • Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[16]

  • Permeability Experiment (Bidirectional):

    • Apical to Basolateral (A to B) Transport:

      • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).

      • Add the test compound solution to the apical (donor) compartment.

      • Add fresh transport buffer to the basolateral (receiver) compartment.

      • Incubate the plate at 37°C with gentle shaking.

      • At specified time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the basolateral compartment and replace with fresh buffer.[20]

    • Basolateral to Apical (B to A) Transport:

      • Concurrently, in separate wells, perform the experiment in the reverse direction.

      • Add the test compound solution to the basolateral (donor) compartment.

      • Add fresh transport buffer to the apical (receiver) compartment.

      • Collect aliquots from the apical compartment at the same time points.

  • Sample Analysis:

    • Analyze the concentration of the test compound in all collected samples using a validated analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C_0) Where:

      • dQ/dt is the rate of permeation

      • A is the surface area of the membrane

      • C_0 is the initial concentration in the donor compartment

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.

Conclusion

The strategic incorporation of fluorine into drug candidates is a powerful tool for optimizing their pharmacokinetic properties. In the case of serine, 2-(fluoromethyl)-, methyl ester, the introduction of the fluoromethyl group is anticipated to enhance its membrane permeability compared to its unmodified counterpart. This is primarily attributed to an increase in lipophilicity and potentially favorable alterations in pKa and metabolic stability.

The provided experimental protocols for the PAMPA and Caco-2 permeability assays offer a robust framework for researchers to empirically validate these principles. By conducting these assays, drug development professionals can gain critical insights into the permeability characteristics of their compounds, enabling data-driven decisions in the lead optimization process. This comparative approach, grounded in sound medicinal chemistry principles and validated by rigorous experimental data, is essential for advancing promising molecules towards clinical success.

References

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